Product packaging for Levobetaxolol(Cat. No.:CAS No. 93221-48-8)

Levobetaxolol

Número de catálogo: B1674947
Número CAS: 93221-48-8
Peso molecular: 307.4 g/mol
Clave InChI: NWIUTZDMDHAVTP-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(S)-betaxolol is the (S)-enantiomer of betaxolol. It is an enantiomer of a (R)-betaxolol.
Levobetaxolol is a beta-blocker used to lower the pressure in the eye to treat conditions such as glaucoma. It was marketed as a 0.5% ophthalmic solution of this compound hydrochloride under the trade name Betaxon but has been discontinued.
This compound is the S-isomer of betaxolol, a selective beta-1 adrenergic receptor antagonist with anti-glaucoma activity and devoid of intrinsic sympathomimetic activity. When applied topically in the eye, this compound reduces aqueous humor secretion and lowers the intraocular pressure (IOP).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and has 2 investigational indications.
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO3 B1674947 Levobetaxolol CAS No. 93221-48-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUTZDMDHAVTP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239341
Record name Levobetaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93221-48-8
Record name (-)-Betaxolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93221-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobetaxolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093221488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobetaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levobetaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOBETAXOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O9XHA4TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Levobetaxolol's Mechanism of Action in Glaucoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of levobetaxolol in the context of glaucoma research. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Dual-Pronged Approach

This compound, the levorotatory isomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist used in the management of primary open-angle glaucoma and ocular hypertension.[1][2][3] Its primary therapeutic effect in reducing intraocular pressure (IOP) is achieved through a dual mechanism: reduction of aqueous humor production and a potential neuroprotective effect on retinal ganglion cells.[1][4]

Reduction of Aqueous Humor Production

The principal mechanism by which this compound lowers IOP is by antagonizing β1-adrenergic receptors in the ciliary epithelium of the eye. This antagonism leads to a decrease in the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye. The generally accepted, though not definitively proven, pathway involves the inhibition of the cyclic adenosine monophosphate-protein kinase A (cAMP-PKA) pathway, which is normally stimulated by catecholamines to increase aqueous humor secretion. By blocking this stimulation, this compound effectively reduces the rate of aqueous humor formation, thereby lowering IOP. It is assumed that this compound's mechanism is similar to that of other beta-adrenergic antagonists, which have been shown to reduce aqueous production via tonography and aqueous fluorophotometry.

Neuroprotection

Beyond its primary IOP-lowering effect, a growing body of research points to a significant neuroprotective role for this compound. This neuroprotective action is attributed to its ability to block voltage-gated sodium and calcium channels in retinal neurons. In glaucomatous optic neuropathy, retinal ganglion cell death can be triggered by ischemic-like insults and glutamate-mediated excitotoxicity, which involve excessive influx of sodium and calcium ions. By blocking these channels, this compound may mitigate this toxic influx, thereby protecting retinal ganglion cells from apoptosis and preserving visual function. This dual action of IOP reduction and direct neuroprotection makes this compound a subject of ongoing interest in glaucoma research.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and receptor binding profile of this compound.

Table 1: Clinical Efficacy of this compound in Intraocular Pressure (IOP) Reduction

Study PopulationDrug FormulationBaseline IOP (mmHg)IOP Reduction (mmHg)Percentage IOP ReductionStudy Duration
Patients with primary open-angle glaucoma or ocular hypertensionThis compound Ophthalmic SuspensionApprox. 254-5 (trough)16%-21% (trough)3 months
5-6 (peak)20%-23% (peak)
Conscious ocular hypertensive cynomolgus monkeysThis compound (150 µ g/eye )Not specifiedNot specified25.9 ± 3.2% (maximum)Not specified

Data sourced from Weinreb et al. 1990, as cited in, and Sharif et al. 2001, as cited in.

Table 2: Preclinical Receptor Binding and Functional Antagonism of this compound

ReceptorBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Selectivity
Cloned Human β10.7633.289-fold β1-selective (vs. β2)
Cloned Human β232.62970
Guinea Pig Atrial β1Not specifiedNot specified
Guinea Pig Tracheal β2Not specifiedNot specified
Rat Colonic β3Not specified709
L-type Ca2+ ChannelsMicromolar affinityNot specified

Data sourced from Sharif et al. 2001, as cited in.

Experimental Protocols

The following sections detail the general methodologies employed in key experiments cited in the research of this compound's mechanism of action.

In Vivo Models for IOP Reduction
  • Animal Model: Ocular hypertensive cynomolgus monkeys are a common preclinical model. Other models include rabbits and rats with induced glaucoma.

  • Induction of Ocular Hypertension: Various methods are used, including steroid-induced glaucoma, injection of hypertonic saline, or laser-induced damage to the trabecular meshwork.

  • Drug Administration: this compound ophthalmic solution is administered topically to the eye.

  • IOP Measurement: Intraocular pressure is measured at various time points using a tonometer calibrated for the specific animal model.

  • Data Analysis: The percentage reduction in IOP from baseline is calculated and compared to placebo or other active comparators.

In Vitro Models for Receptor Binding and Functional Assays
  • Cell Lines: Human non-pigmented ciliary epithelial cells are used to study the effects on aqueous humor production pathways.

  • Receptor Binding Assays:

    • Preparation: Membranes from cells expressing cloned human β1 and β2 adrenergic receptors are prepared.

    • Ligand: A radiolabeled ligand (e.g., [3H]-levobetaxolol) is used.

    • Procedure: The ability of this compound to displace the radiolabeled ligand from the receptors is measured at various concentrations.

    • Analysis: The inhibition constant (Ki) is calculated to determine the binding affinity.

  • Functional Assays (cAMP Production):

    • Stimulation: Ciliary epithelial cells are stimulated with a β-agonist like isoproterenol to induce cAMP production.

    • Inhibition: The ability of this compound to inhibit this isoproterenol-stimulated cAMP production is measured.

    • Measurement: cAMP levels are quantified using techniques like radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

    • Analysis: The half-maximal inhibitory concentration (IC50) is determined.

Neuroprotection Studies
  • Animal Model: Rat models of retinal ischemia/reperfusion injury are frequently used.

  • Induction of Ischemia: Ischemia is induced by elevating IOP to a high level for a defined period, followed by reperfusion.

  • Drug Administration: this compound is administered topically before the ischemic insult.

  • Assessment of Retinal Function: Electroretinography (ERG) is used to measure the electrical responses of the various cell types in the retina, providing a functional assessment of retinal health.

  • Histological Analysis: Retinal tissue is examined to assess the extent of neuronal damage and cell death.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

G cluster_0 β1-Adrenergic Receptor Signaling in Ciliary Epithelium Catecholamines Catecholamines (e.g., Epinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels & Transporters PKA->Ion_Channels Phosphorylates Aqueous_Humor Aqueous Humor Production Ion_Channels->Aqueous_Humor Increases This compound This compound This compound->Beta1_Receptor Antagonizes

β1-Adrenergic Receptor Signaling Pathway

G cluster_1 Proposed Neuroprotective Mechanism of this compound Ischemic_Insult Ischemic Insult / Glutamate Excitotoxicity Na_Channel Voltage-gated Na+ Channel Ischemic_Insult->Na_Channel Opens Ca_Channel Voltage-gated L-type Ca2+ Channel Ischemic_Insult->Ca_Channel Opens Na_Influx Na+ Influx Na_Channel->Na_Influx Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Cellular_Damage Cellular Damage & Apoptosis Na_Influx->Cellular_Damage Ca_Influx->Cellular_Damage This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks

Neuroprotective Mechanism of this compound

G cluster_2 Experimental Workflow for Evaluating Anti-Glaucoma Drugs Model_Selection 1. Select Animal Model (e.g., Rabbit, Monkey) Induce_OHT 2. Induce Ocular Hypertension (OHT) Model_Selection->Induce_OHT Baseline_IOP 3. Measure Baseline IOP Induce_OHT->Baseline_IOP Drug_Admin 4. Administer Test Drug (e.g., this compound) Baseline_IOP->Drug_Admin Measure_IOP 5. Measure IOP at Multiple Time Points Drug_Admin->Measure_IOP Toxicity_Assessment 7. Assess Ocular and Systemic Toxicity Drug_Admin->Toxicity_Assessment Data_Analysis 6. Analyze IOP Reduction vs. Control Measure_IOP->Data_Analysis Report 8. Report Findings Data_Analysis->Report Toxicity_Assessment->Report

Experimental Workflow for Anti-Glaucoma Drugs

References

Levobetaxolol: A Technical Guide to a Selective Beta-1 Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobetaxolol, the (S)-enantiomer of betaxolol, is a potent and selective beta-1 adrenergic receptor antagonist.[1][2] Its primary clinical application is in the management of glaucoma and ocular hypertension, where it effectively reduces intraocular pressure (IOP).[3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its receptor selectivity, mechanism of action, and the experimental methodologies used to characterize it.

Mechanism of Action

The primary mechanism by which this compound lowers IOP is through the blockade of beta-1 adrenergic receptors in the ciliary body of the eye.[5] Adrenergic stimulation of these receptors is involved in the production of aqueous humor. By antagonizing these receptors, this compound is thought to decrease the rate of aqueous humor formation, thereby lowering IOP. While beta-2 receptors are more predominant in the ciliary body, the beta-1 selectivity of this compound offers a favorable safety profile with a reduced risk of systemic side effects, particularly bronchoconstriction, which can be a concern with non-selective beta-blockers.

Beyond its effects on aqueous humor dynamics, this compound has also been suggested to possess neuroprotective properties. This may be attributed to its ability to block sodium and calcium influx into neuronal cells, which can be beneficial in protecting retinal ganglion cells from ischemic damage, a factor in the progression of glaucoma.

Pharmacological Profile: Quantitative Data

The selectivity of this compound for the beta-1 adrenergic receptor over the beta-2 adrenergic receptor has been quantified through in vitro receptor binding and functional assays. The key parameters used to define this selectivity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Receptor Binding Affinity

The following table summarizes the binding affinities of this compound and its dextro-enantiomer for cloned human beta-1 and beta-2 adrenergic receptors.

CompoundReceptorKi (nM)Reference
This compoundBeta-10.76
Beta-232.6
DextrobetaxololBeta-1-
Beta-2-

Note: Specific Ki values for dextrobetaxolol were not provided in the search results, but it was noted to be much weaker at both receptors.

The 43-fold greater affinity of this compound for the beta-1 receptor compared to the beta-2 receptor highlights its selectivity.

Functional Potency

Functional assays measure the ability of a compound to inhibit the physiological response to an agonist. The following table summarizes the IC50 values for this compound in inhibiting the function of various beta-adrenergic receptor subtypes.

CompoundReceptor/TissueIC50 (nM)Reference
This compoundGuinea pig atrial β133.2
Guinea pig tracheal β22970
Rat colonic β3709

The 89-fold difference in potency between its action on beta-1 and beta-2 receptors in these functional assays further substantiates the beta-1 selectivity of this compound.

In human non-pigmented ciliary epithelial cells, this compound was also shown to be a potent inhibitor of isoproterenol-induced cAMP production.

CompoundCell TypeKi (nM)Reference
This compoundHuman non-pigmented ciliary epithelial cells16.4
DextrobetaxololHuman non-pigmented ciliary epithelial cells2970

Signaling Pathways

Beta-1 Adrenergic Receptor Signaling

Activation of the beta-1 adrenergic receptor by an agonist like norepinephrine initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response.

Beta1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) Beta1_Receptor β1 Adrenergic Receptor Agonist->Beta1_Receptor Binds to Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Physiological_Response Physiological Response Downstream_Targets->Physiological_Response

Caption: Beta-1 adrenergic receptor signaling pathway.

Mechanism of this compound Action

This compound acts as a competitive antagonist at the beta-1 adrenergic receptor. It binds to the receptor without activating it, thereby preventing the binding of endogenous agonists like norepinephrine and blocking the downstream signaling cascade.

Levobetaxolol_Action cluster_membrane Cell Membrane This compound This compound Beta1_Receptor β1 Adrenergic Receptor This compound->Beta1_Receptor Binds to and blocks Agonist Agonist Agonist->Beta1_Receptor Binding is inhibited Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activation is blocked

Caption: Antagonistic action of this compound.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to determine the pharmacological profile of beta-adrenergic antagonists like this compound. Note: These are generalized protocols, and specific details may vary based on the original research articles.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing cloned human beta-1 or beta-2 adrenergic receptors.

  • Radioligand (e.g., [3H]CGP-12177, a hydrophilic beta-adrenergic antagonist).

  • This compound and other competing ligands.

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing β1 or β2 receptors B Incubate membranes with a fixed concentration of radioligand A->B C Add varying concentrations of this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify radioactivity of bound radioligand E->F G Generate competition binding curve (Radioactivity vs. [this compound]) F->G H Calculate IC50 and Ki values G->H

Caption: Radioligand binding assay workflow.

Detailed Steps:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then subjected to centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Reaction: The cell membranes are incubated in the assay buffer with a constant concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Inhibition)

These assays measure the ability of an antagonist to block the agonist-induced production of a second messenger, such as cAMP.

Objective: To determine the functional potency (IC50) of this compound in inhibiting beta-adrenergic receptor-mediated adenylyl cyclase activity.

Materials:

  • Intact cells expressing the beta-adrenergic receptor of interest (e.g., human non-pigmented ciliary epithelial cells).

  • Beta-adrenergic agonist (e.g., isoproterenol).

  • This compound.

  • Cell culture medium.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Workflow:

cAMP_Assay_Workflow A Culture cells expressing β-adrenergic receptors B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate cells with a fixed concentration of an agonist (e.g., isoproterenol) B->C D Incubate for a defined period C->D E Lyse cells and measure intracellular cAMP levels D->E F Generate dose-response curve ([cAMP] vs. [this compound]) E->F G Calculate IC50 value F->G

Caption: Functional cAMP inhibition assay workflow.

Detailed Steps:

  • Cell Culture: The cells are grown in appropriate culture medium until they reach a suitable confluency.

  • Pre-incubation: The cells are washed and then pre-incubated with different concentrations of this compound for a specific time.

  • Stimulation: A fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) is added to the cells to stimulate adenylyl cyclase and increase cAMP production.

  • Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

  • Measurement of cAMP: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit.

  • Data Analysis: The results are plotted as the percentage of inhibition of the agonist response versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Conclusion

This compound is a well-characterized beta-1 selective adrenergic antagonist with a clear mechanism of action for reducing intraocular pressure. Its selectivity, demonstrated through rigorous in vitro binding and functional assays, provides a significant advantage in terms of its systemic safety profile compared to non-selective beta-blockers. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of selective beta-adrenergic modulators for ophthalmic and other therapeutic applications.

References

Neuroprotective Properties of Levobetaxolol via Ion Channel Modulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levobetaxolol, the (S)-enantiomer of betaxolol, is a β1-selective adrenergic receptor antagonist recognized for its role in reducing intraocular pressure. Beyond this primary function, a growing body of evidence highlights its direct neuroprotective capabilities, largely attributed to its modulation of key ion channels in neurons. This technical guide consolidates the current understanding of this compound's neuroprotective mechanisms, focusing on its interaction with sodium and calcium channels. It provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for investigating its neuroprotective effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction: The Neuroprotective Potential of this compound

Neuronal cell death is a final common pathway in a variety of neurodegenerative diseases, including glaucoma, where the progressive loss of retinal ganglion cells (RGCs) leads to irreversible vision loss. Pathophysiological insults such as ischemia and glutamate excitotoxicity trigger a cascade of events, including ionic imbalance, that ultimately lead to apoptosis. This compound has emerged as a promising neuroprotective agent due to its ability to interfere with these early critical steps.[1][2][3] Its primary neuroprotective mechanism is believed to be independent of its β-adrenergic blocking activity and is instead linked to its direct modulation of voltage-gated sodium and calcium channels.[1][4]

Mechanism of Action: Ion Channel Modulation

Blockade of Voltage-Gated Sodium Channels

Under ischemic conditions, cellular energy (ATP) depletion leads to the failure of the Na+/K+-ATPase pump, resulting in an accumulation of intracellular sodium ([Na+]i). This depolarization opens voltage-gated sodium channels, further exacerbating the sodium influx. The elevated [Na+]i can reverse the direction of the Na+/Ca2+ exchanger, leading to a toxic influx of intracellular calcium.

This compound, and its racemic parent compound betaxolol, have been shown to directly interact with and block voltage-gated sodium channels. This action is thought to involve modulation of the channel's gating mechanism rather than direct occlusion of the pore. By inhibiting this initial, pathological influx of sodium, this compound helps to maintain ionic homeostasis and prevent the downstream consequences of sodium overload. Studies have shown that betaxolol inhibits veratridine-stimulated sodium influx in rat cortical synaptosomes, with an IC50 value of 28.3 μM. The potency of betaxolol in this regard is significantly greater than other beta-blockers like timolol, levobunolol, and carteolol.

Attenuation of Voltage-Gated Calcium Channels

A critical event in excitotoxic and ischemic neuronal death is the excessive influx of calcium ([Ca2+]i). This can occur through both glutamate receptors (NMDA and AMPA receptors) and voltage-gated calcium channels (VGCCs) that open in response to membrane depolarization. The resulting calcium overload activates a host of downstream catabolic processes, including the activation of proteases, lipases, and endonucleases, ultimately leading to apoptosis.

This compound has been demonstrated to possess a micromolar affinity for L-type voltage-gated calcium channels. This blockade of L-type VGCCs directly reduces the influx of calcium into neurons during pathological depolarization. By attenuating the rise in intracellular calcium, this compound helps to prevent the activation of calcium-dependent apoptotic pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's neuroprotection and a typical experimental workflow for its evaluation.

neuroprotection_pathway cluster_insult Pathological Insult cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Events Insult Ischemia / Glutamate Excitotoxicity Na_Channel Voltage-Gated Na+ Channel Insult->Na_Channel Opens NMDA_R NMDA Receptor Insult->NMDA_R Activates Na_Influx ↑ [Na+]i Na_Channel->Na_Influx Ca_Channel Voltage-Gated L-type Ca2+ Channel Ca_Influx ↑ [Ca2+]i Ca_Channel->Ca_Influx NMDA_R->Na_Influx NMDA_R->Ca_Influx Na_Influx->Ca_Channel Depolarization opens Apoptosis Apoptosis Ca_Influx->Apoptosis Triggers This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks

Figure 1: Signaling pathway of this compound's neuroprotective action.

experimental_workflow cluster_model Experimental Model cluster_treatment Treatment Groups cluster_assessment Assessment of Neuroprotection Model In Vitro (e.g., RGC culture) or In Vivo (e.g., Retinal Ischemia) Control Vehicle Control Model->Control This compound This compound Model->this compound Comparator Comparator (e.g., Timolol) Model->Comparator Electrophysiology Ion Channel Function (Patch-Clamp) Model->Electrophysiology Viability Cell Viability Assays (e.g., Calcein AM/PI) Control->Viability Apoptosis Apoptosis Detection (e.g., TUNEL Assay) Control->Apoptosis This compound->Viability This compound->Apoptosis This compound->Electrophysiology Comparator->Viability Comparator->Apoptosis

Figure 2: General experimental workflow for evaluating neuroprotection.

Quantitative Data on Ion Channel Modulation and Neuroprotection

The following tables summarize the available quantitative data for this compound and its racemic mixture, betaxolol, in modulating ion channels and promoting neuronal survival.

Table 1: Ion Channel Modulation by this compound and Betaxolol

CompoundTargetAssayPreparationIC50 / KiReference
This compound β1-adrenergic receptorRadioligand BindingCloned humanKi = 0.76 nM
β2-adrenergic receptorRadioligand BindingCloned humanKi = 32.6 nM
L-type Ca2+ channelsRadioligand Binding-Micromolar affinity
Betaxolol Voltage-gated Na+ channels[3H]-BTX-B BindingRat cortical synaptosomesIC50 = 9.8 μM
Voltage-gated Na+ channelsVeratridine-stimulated Na+ influxRat cortical synaptosomesIC50 = 28.3 μM
Glutamate-induced Ca2+ signalCalcium imagingMouse retinal ganglion cellsIC50 = 235.7 μM

Table 2: Neuroprotective Efficacy of Betaxolol in a Model of Hypoxia

TreatmentConcentrationCell Viability (%)p-value (vs. Hypoxia)
Normoxia-100-
Hypoxia-51.5-
Betaxolol10⁻⁸ M51.5NS
10⁻⁷ M58.3<0.05
10⁻⁶ M60.5<0.05
Timolol10⁻⁷ M57.1<0.05
10⁻⁶ M58.0<0.05

Data adapted from a study on purified rat retinal ganglion cells under hypoxic conditions for 12 hours.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of Retinal Ganglion Cells

This protocol is adapted for recording from isolated retinal ganglion cells to assess the effects of beta-blockers on voltage-gated ion channels.

5.1.1. Cell Preparation:

  • Isolate retinas from adult rats and enzymatically dissociate them to obtain a single-cell suspension.

  • Purify retinal ganglion cells (RGCs) using a two-step immunopanning procedure with an antibody against a cell surface marker such as Thy1.1.

  • Plate the purified RGCs on poly-D-lysine/laminin-coated glass coverslips and culture in a serum-free medium supplemented with neurotrophic factors.

  • Allow the cells to adhere and stabilize for at least 24 hours before recording.

5.1.2. Recording Solutions:

  • External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

5.1.3. Recording Procedure:

  • Transfer a coverslip with adherent RGCs to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with aCSF at a rate of 1.5-2 mL/min.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a target RGC with the recording pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV to record voltage-gated sodium currents or at a holding potential appropriate for isolating calcium currents (e.g., using specific channel blockers for other currents).

  • Apply voltage steps to elicit channel activation and record the resulting currents.

  • After obtaining a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of this compound or other test compounds.

  • Record the changes in ion channel currents in the presence of the drug.

TUNEL Assay for Apoptosis Detection in Retinal Whole Mounts

This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for identifying apoptotic cells in a retinal whole mount following an ischemic insult.

5.2.1. Tissue Preparation:

  • Induce retinal ischemia in rats by elevating the intraocular pressure.

  • After a designated reperfusion period, euthanize the animal and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde in PBS overnight at 4°C.

  • Dissect the retina from the eyecup, making radial cuts to allow it to lie flat.

5.2.2. Staining Procedure:

  • Permeabilize the retinal whole mount in 0.5% Triton X-100 in PBS for 15 minutes at room temperature.

  • Wash the retina three times in PBS for 5 minutes each.

  • Incubate the retina in a TUNEL reaction mixture containing TdT enzyme and a labeled dUTP (e.g., FITC-dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.

  • Stop the reaction by washing the retina three times in PBS for 5 minutes each.

  • Counterstain the nuclei with a fluorescent nuclear stain such as DAPI or Hoechst 33342.

  • Mount the retinal whole mount on a slide with an anti-fade mounting medium.

5.2.3. Imaging and Quantification:

  • Visualize the retina using a fluorescence or confocal microscope.

  • Acquire images of the ganglion cell layer.

  • Quantify the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI/Hoechst positive) in multiple fields of view to determine the percentage of apoptotic cells.

Calcein AM and Propidium Iodide Staining for Cell Viability

This protocol is for assessing the viability of cultured neurons, such as RGCs, after an excitotoxic insult.

5.3.1. Reagent Preparation:

  • Calcein AM Stock Solution: Dissolve Calcein AM in DMSO to a concentration of 1-5 mM.

  • Propidium Iodide (PI) Stock Solution: Prepare a stock solution of PI in water or PBS.

  • Staining Solution: On the day of the experiment, dilute the Calcein AM and PI stock solutions in a balanced salt solution (e.g., HBSS) to final working concentrations (typically 1-2 µM for Calcein AM and 1-5 µg/mL for PI).

5.3.2. Staining Procedure:

  • Culture neurons in a multi-well plate.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate for a defined period.

  • Following the insult, wash the cells once with HBSS.

  • Add the Calcein AM/PI staining solution to each well, ensuring the cells are fully covered.

  • Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells once with HBSS to remove excess dyes.

5.3.3. Imaging and Analysis:

  • Image the cells using a fluorescence microscope with appropriate filter sets for green (Calcein) and red (PI) fluorescence.

  • Live cells will fluoresce green due to the conversion of Calcein AM to fluorescent calcein by intracellular esterases.

  • Dead cells, with compromised cell membranes, will show red fluorescence as PI enters and binds to the DNA.

  • Quantify the number of live (green) and dead (red) cells in multiple fields to determine the percentage of cell viability for each treatment condition.

Conclusion

This compound exhibits significant neuroprotective properties that are mediated, at least in part, by the direct modulation of voltage-gated sodium and calcium channels. By attenuating the pathological influx of these ions during ischemic and excitotoxic insults, this compound helps to preserve neuronal integrity and function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and other ion channel-modulating compounds in the treatment of neurodegenerative diseases. Further investigation is warranted to fully elucidate the precise binding sites and the full spectrum of its ion channel interactions, which will be crucial for the development of next-generation neuroprotective agents.

References

A Deep Dive into Levobetaxolol's Binding Affinity for Beta-1 vs. Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Levobetaxolol, the (S)-enantiomer of betaxolol, is a selective beta-1 adrenergic receptor antagonist.[1][2] Its clinical efficacy, particularly in ophthalmology for the treatment of glaucoma, is rooted in its specific interaction with beta-adrenergic receptors.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of this compound for beta-1 (β1) and beta-2 (β2) adrenergic receptors. It synthesizes quantitative binding data, details the experimental methodologies used to determine these affinities, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in pharmacology and drug development.

Quantitative Binding Affinity Data

The selectivity of this compound for the β1-adrenergic receptor over the β2-adrenergic receptor is a key characteristic of its pharmacological profile. This selectivity has been quantified through various in vitro studies, primarily utilizing radioligand binding assays on cloned human receptors. The data consistently demonstrates a significantly higher affinity of this compound for β1 receptors.

Table 1: Binding Affinity (Ki) of this compound and its Enantiomer for Human β1 and β2 Adrenergic Receptors
CompoundReceptorKi (nM)β1-Selectivity (fold)Reference
This compound Human β10.7643Sharif et al., 2001
Human β232.6Sharif et al., 2001
Dextrobetaxolol Human β1>1000-Sharif et al., 2001
Human β2>1000Sharif et al., 2001

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism (IC50) of this compound at Adrenergic Receptors
CompoundReceptor SystemIC50 (nM)β1-Selectivity (vs β2) (fold)Reference
This compound Cloned human β133.289Sharif et al., 2001
Cloned human β22970Sharif et al., 2001
Guinea pig atrial β133.2-Sharif et al., 2001
Guinea pig tracheal β22970-Sharif et al., 2001
Rat colonic β3709-Sharif et al., 2001

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

The data clearly indicates that this compound is a potent and selective β1-adrenergic receptor antagonist. The binding affinity (Ki) at the human β1 receptor is approximately 43-fold higher than at the β2 receptor. Functional assays, which measure the antagonist's ability to inhibit the action of an agonist, show an even greater selectivity of 89-fold. In contrast, the dextro-enantiomer of betaxolol shows significantly weaker affinity for both receptor subtypes.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying receptor density and the affinity of ligands for receptors. The following outlines a typical methodology for a competition binding assay to determine the Ki of this compound for β1 and β2 adrenergic receptors.

Membrane Preparation
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human β1- or β2-adrenergic receptor are cultured to confluence.

  • Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris. The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

  • Resuspension and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).

Competition Binding Assay
  • Incubation: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed amount of the prepared cell membranes (e.g., 3-20 µg of protein).

    • A fixed concentration of a radioligand that binds to both β1 and β2 receptors with high affinity, such as ³H-CGP 12177 or ¹²⁵I-Cyanopindolol.

    • Increasing concentrations of the unlabeled competitor ligand (this compound).

  • Equilibrium: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of a competitor.

    • Non-specific Binding: Radioactivity in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to block all specific binding sites.

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway for both β1 and β2 adrenergic receptors. Activation of these receptors by an agonist (like epinephrine) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound, as an antagonist, blocks this pathway by preventing agonist binding.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) BetaReceptor β1 / β2 Receptor Agonist->BetaReceptor Activates This compound This compound (Antagonist) This compound->BetaReceptor Blocks G_Protein Gs Protein (α, β, γ subunits) BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased heart rate [β1], Bronchodilation [β2]) PKA->CellularResponse Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway.

Radioligand Competition Binding Assay Workflow

This diagram outlines the key steps involved in a radioligand competition binding assay to determine the binding affinity of a compound like this compound.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation (from cells expressing β-receptors) Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Radioligand Radioligand (e.g., ³H-CGP 12177) Radioligand->Incubation Competitor Competitor (this compound at various concentrations) Competitor->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measure bound radioactivity) Filtration->Counting DataPlotting Plot % Binding vs. [Competitor] Counting->DataPlotting IC50_Calc Calculate IC50 (Non-linear regression) DataPlotting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow of a radioligand competition binding assay.

Conclusion

The quantitative data and experimental methodologies detailed in this guide confirm that this compound is a potent and highly selective β1-adrenergic receptor antagonist. Its affinity for the β1 receptor is substantially greater than for the β2 receptor, which is a primary determinant of its therapeutic action and safety profile. The standardized and robust nature of radioligand binding assays provides a reliable framework for characterizing the receptor binding profiles of new chemical entities in drug discovery and development. This in-depth understanding of this compound's interaction with its molecular targets is crucial for its effective clinical application and for the development of future generations of selective β-blockers.

References

An In-depth Technical Guide on the Effects of Levobetaxolol on Aqueous Humor Dynamics and Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levobetaxolol, the pharmacologically active S-isomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist utilized in the management of primary open-angle glaucoma and ocular hypertension.[1][2] Its primary therapeutic effect is the reduction of intraocular pressure (IOP).[2][3] Elevated IOP is a major risk factor for glaucomatous optic nerve damage and subsequent vision loss.[4] The mechanism by which this compound lowers IOP is primarily attributed to a reduction in the rate of aqueous humor production by the ciliary body. This guide provides a detailed examination of this compound's effects on aqueous humor dynamics, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Suppression of Aqueous Humor Production

The formation of aqueous humor is a dynamic process occurring in the ciliary body, regulated in part by the sympathetic nervous system. β-adrenergic receptors, predominantly β2 but also β1, are located on the non-pigmented ciliary epithelial cells. Stimulation of these receptors by endogenous catecholamines activates a signaling cascade that increases aqueous humor secretion.

This compound exerts its effect by acting as a competitive antagonist at these β1-adrenergic receptors. By blocking the receptor, it prevents the downstream signaling cascade initiated by agonists, thereby reducing the rate of active secretion of aqueous humor. Experimental data confirms that this compound is significantly more potent than its dextro-isomer (dextrobetaxolol) at inhibiting isoproterenol-stimulated cAMP production in human non-pigmented ciliary epithelial cells, which directly supports its role in decreasing aqueous humor production. An additional proposed, though less central, mechanism suggests that β-blockade may induce vasoconstriction of ciliary body blood vessels, which would reduce the ultrafiltration pressure contributing to aqueous humor formation.

cluster_membrane Ciliary Epithelium Membrane cluster_cell Intracellular B1R β1-Adrenergic Receptor Gs Gs Protein B1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Secretion Increased Aqueous Humor Secretion PKA->Secretion promotes Catecholamines Catecholamines (e.g., Epinephrine) Catecholamines->B1R stimulates Levo This compound Levo->B1R blocks

Caption: Signaling pathway for aqueous humor production and its inhibition by this compound.

Effects on Aqueous Humor Outflow

Aqueous humor leaves the eye through two primary routes: the trabecular (conventional) pathway and the uveoscleral (unconventional) pathway.

  • Trabecular Outflow: This pathway, through the trabecular meshwork and Schlemm's canal, is responsible for the majority of aqueous outflow. β-adrenergic stimulation can increase outflow facility by inducing relaxation of the trabecular meshwork cells. As a β-antagonist, this compound is not expected to enhance outflow through this mechanism. While some studies have investigated morphological changes in the trabecular meshwork with long-term β-blocker therapy, no discernible effects or changes related to underperfusion have been proven.

  • Uveoscleral Outflow: This route involves aqueous humor passing through the ciliary muscle and suprachoroidal space. This pathway is largely pressure-independent and is primarily modulated by prostaglandins, which remodel the extracellular matrix of the ciliary muscle. Beta-blockers, including this compound, are not known to have a clinically significant direct effect on uveoscleral outflow.

Quantitative Data Summary

The pharmacological profile and clinical efficacy of this compound have been quantified through various preclinical and clinical studies.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

Parameter Receptor/Cell Type Value Reference
Binding Affinity (Ki) Cloned Human β1 0.76 nM
Cloned Human β2 32.6 nM
Functional Antagonism (IC50) Guinea Pig Atrial β1 33.2 nM
Guinea Pig Tracheal β2 2970 nM
cAMP Inhibition (Ki) Human Non-pigmented Ciliary Epithelial Cells 16.4 nM
Selectivity β1 vs. β2 (Binding) 43-fold

| | β1 vs. β2 (Functional) | 89-fold | |

Table 2: Efficacy of this compound in Reducing Intraocular Pressure (IOP)

Study Population Drug/Concentration Baseline IOP IOP Reduction Time Point Reference
Human (Open-Angle Glaucoma/Ocular Hypertension) This compound 0.5% Not specified 4–5 mmHg (16%–21%) Trough (8 AM)
This compound 0.5% Not specified 5–6 mmHg (20%–23%) Peak (10 AM)
Human (General) This compound Not specified 16%–23% Varies

| Ocular Hypertensive Cynomolgus Monkeys | this compound 150 µ g/eye | Not specified | 25.9 ± 3.2% | Not specified | |

Key Experimental Protocols

The assessment of a drug's impact on aqueous humor dynamics involves specialized techniques.

4.1 Protocol: Measurement of Aqueous Humor Flow via Fluorophotometry

Fluorophotometry is the gold standard non-invasive method for measuring the rate of aqueous humor flow in humans and animals.

  • Principle: The technique measures the clearance of a topically applied fluorescent tracer (sodium fluorescein) from the anterior chamber. The rate of decrease in fluorescence concentration is proportional to the rate of aqueous humor turnover.

  • Methodology:

    • Tracer Instillation: A sterile, preservative-free solution of sodium fluorescein is applied topically to the ocular surface.

    • Equilibration Period: The subject waits for several hours to allow the fluorescein to penetrate the cornea and achieve a homogenous concentration in the anterior chamber.

    • Scanning: A scanning ocular fluorophotometer is used to measure the fluorescence intensity in the cornea and anterior chamber at multiple time points (e.g., hourly).

    • Calculation: The rate of aqueous flow (F) is calculated using the measured decline in anterior chamber fluorescence over time, corrected for corneal fluorescence and volume of the anterior chamber.

A 1. Instill Topical Fluorescein B 2. Allow for Corneal Penetration & Equilibration (Several Hours) A->B C 3. Perform Baseline Fluorophotometry Scan (Cornea & Anterior Chamber) B->C D 4. Perform Subsequent Scans at Regular Intervals (e.g., Hourly) C->D E 5. Plot Fluorescence vs. Time D->E F 6. Calculate Clearance Rate from Slope of Decline E->F G 7. Determine Aqueous Flow Rate (µL/min) F->G

Caption: Experimental workflow for measuring aqueous humor flow using fluorophotometry.

4.2 Protocol: Assessment of Receptor Binding and Functional Activity

  • Principle: These in-vitro assays determine a drug's affinity for its target receptor and its functional consequence (agonist or antagonist activity).

  • Methodology for cAMP Functional Assay:

    • Cell Culture: Human non-pigmented ciliary epithelial cells are cultured.

    • Incubation: Cells are incubated with varying concentrations of this compound (the antagonist).

    • Stimulation: A known β-receptor agonist (e.g., isoproterenol) is added to stimulate adenylyl cyclase.

    • Lysis and Measurement: Cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a technique like an enzyme-linked immunosorbent assay (ELISA).

    • Analysis: The concentration of this compound required to inhibit 50% of the maximum cAMP production (IC50) is determined, providing a measure of its functional potency.

Receptor {β-Adrenergic Receptor} Result Measure Bound Radioactivity Receptor->Result Radioligand Radiolabeled Ligand (e.g., [3H]-CGP 12177) Radioligand->Receptor Binds Competitor This compound (Unlabeled Competitor) Competitor->Receptor Competes for Binding Site

Caption: Logical relationship in a competitive radioligand binding assay.

This compound effectively lowers intraocular pressure by primarily targeting the production of aqueous humor. As a potent and selective β1-adrenergic antagonist, it significantly suppresses the active secretion of aqueous fluid from the ciliary epithelium. Its mechanism of action does not involve a significant enhancement of trabecular or uveoscleral outflow. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in reducing IOP, making it a valuable therapeutic agent in the management of glaucoma. The experimental protocols detailed herein are fundamental to the characterization of this and other ophthalmic hypotensive drugs.

References

Intracellular Signaling Pathways Affected by Levobetaxolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobetaxolol, the (S)-isomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist primarily used in the management of glaucoma and ocular hypertension. Its primary mechanism of action involves the reduction of intraocular pressure (IOP) via modulation of the cyclic adenosine monophosphate-protein kinase A (cAMP-PKA) signaling pathway in the ciliary body, leading to decreased aqueous humor production. Beyond its IOP-lowering effects, this compound exhibits significant neuroprotective properties. These neuroprotective effects are largely attributed to its ability to directly interact with and block voltage-gated sodium (Na+) and L-type calcium (Ca2+) channels in retinal neurons, thereby mitigating excitotoxicity. Furthermore, this compound has been demonstrated to upregulate the expression of crucial neurotrophic factors, including basic fibroblast growth factor (bFGF) and ciliary neurotrophic factor (CNTF), which support retinal cell survival. While the roles of other signaling pathways, such as Rho kinase (ROCK) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), are well-established in glaucoma pathogenesis and neuroprotection, direct evidence of their modulation by this compound is not yet established. This technical guide provides a comprehensive overview of the known intracellular signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of these pathways.

Modulation of the cAMP-PKA Signaling Pathway

The principal mechanism by which this compound reduces intraocular pressure is through its antagonist activity at β1-adrenergic receptors in the non-pigmented ciliary epithelium. This antagonism inhibits the Gs-protein coupled activation of adenylyl cyclase, leading to reduced intracellular cAMP levels and consequently, decreased protein kinase A (PKA) activity. This cascade ultimately results in a decrease in aqueous humor secretion.[1][2]

Quantitative Data: Receptor Binding and cAMP Inhibition
ParameterValueCell Type/SystemReference
Ki (β1 Receptor) 0.76 nMCloned human β1 receptors[1]
Ki (β2 Receptor) 32.6 nMCloned human β2 receptors[1]
IC50 (β1 Receptor) 33.2 nMGuinea pig atrial β1 receptors[1]
IC50 (β2 Receptor) 2970 nMGuinea pig tracheal β2 receptors
Ki (cAMP Inhibition) 16.4 nMIsoproterenol-induced cAMP production in human non-pigmented ciliary epithelial cells
Experimental Protocol: Measurement of Isoproterenol-Stimulated cAMP Production

This protocol outlines the methodology used to quantify the inhibitory effect of this compound on β-adrenergic receptor-mediated cAMP production in human non-pigmented ciliary epithelial cells.

  • Cell Culture: Human non-pigmented ciliary epithelial (NPE) cells are cultured to confluence in appropriate media.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.

  • Incubation with this compound: Various concentrations of this compound are added to the cell cultures and incubated for a specified period.

  • Stimulation: The β-adrenergic agonist isoproterenol is added to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis and cAMP Measurement: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of this compound that inhibits 50% of the maximal isoproterenol-stimulated cAMP production (IC50) or the inhibitory constant (Ki) is calculated from the dose-response curves.

Signaling Pathway Diagram

camp_pka_pathway cluster_membrane Cell Membrane beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts This compound This compound This compound->beta1_receptor isoproterenol Isoproterenol (Agonist) isoproterenol->beta1_receptor atp ATP atp->ac pka PKA (inactive) camp->pka pka_active PKA (active) pka->pka_active activates aqueous_production Aqueous Humor Production pka_active->aqueous_production stimulates

This compound inhibits the cAMP-PKA pathway.

Neuroprotection via Ion Channel Modulation

A significant aspect of this compound's therapeutic profile is its neuroprotective capacity, which is independent of its IOP-lowering effect. This neuroprotection is primarily mediated by the direct blockade of voltage-gated sodium and L-type calcium channels in retinal neurons. By inhibiting the excessive influx of these ions during pathological conditions like ischemia, this compound helps to prevent excitotoxicity and subsequent neuronal cell death.

Quantitative Data: Ion Channel Inhibition
ParameterValueSystemReference
IC50 (Na+ Influx) 28.3 µM (Betaxolol)Veratridine-stimulated Na+ influx in rat cortical synaptosomes
IC50 ([3H]-BTX-B Binding) 9.8 µM (Betaxolol)Neurotoxin site 2 of voltage-sensitive Na+ channels in rat cortical synaptosomes
Ca2+ Channel Affinity > 1 µM (this compound)L-type Ca2+ channels
Reduction in Ca2+ Current ~33% at 50 µM (Betaxolol)Voltage-gated Ca2+ currents in salamander retinal ganglion cells
Reduction in Na+ Current ~33% at 50 µM (Betaxolol)Voltage-gated Na+ currents in salamander retinal ganglion cells
Experimental Protocols

This technique is employed to directly measure the effect of this compound on ion channel currents in individual retinal ganglion cells.

  • Retinal Preparation: Retinas are isolated from animal models (e.g., salamander, rat) and maintained in an oxygenated artificial cerebrospinal fluid (aCSF).

  • Cell Identification: Retinal ganglion cells are identified visually under a microscope.

  • Pipette Placement: A glass micropipette with a fine tip, filled with an intracellular solution, is brought into contact with the cell membrane to form a high-resistance seal.

  • Whole-Cell Configuration: The membrane patch is ruptured by applying suction, allowing electrical access to the cell's interior.

  • Voltage or Current Clamp: The membrane potential is either held constant (voltage-clamp) to record ionic currents or the injected current is controlled (current-clamp) to measure changes in membrane potential.

  • Drug Application: this compound is applied to the bath solution, and changes in voltage-gated Na+ and Ca2+ currents are recorded and analyzed.

This assay assesses the inhibitory effect of this compound on Na+ channel activity in a preparation of nerve terminals (synaptosomes).

  • Synaptosome Preparation: Synaptosomes are prepared from rat cerebral cortex by homogenization and differential centrifugation.

  • Pre-incubation with this compound: The synaptosomes are pre-incubated with varying concentrations of this compound.

  • Stimulation: The Na+ channel opener veratridine is added to stimulate Na+ influx.

  • Measurement of Na+ Influx: The influx of Na+ is measured, often using a fluorescent Na+ indicator dye or radiolabeled 22Na+.

  • Data Analysis: The concentration of this compound that inhibits 50% of the veratridine-stimulated Na+ influx (IC50) is determined.

Signaling Pathway Diagram

ion_channel_modulation cluster_neuron Retinal Neuron Membrane na_channel Voltage-gated Na+ Channel na_influx Na+ Influx na_channel->na_influx ca_channel L-type Voltage-gated Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx This compound This compound This compound->na_channel This compound->ca_channel ischemia Ischemia/ Excitotoxicity ischemia->na_channel opens ischemia->ca_channel opens excitotoxicity Excitotoxicity & Cell Death na_influx->excitotoxicity ca_influx->excitotoxicity

This compound's neuroprotective ion channel blockade.

Upregulation of Neurotrophic Factor Expression

This compound has been shown to enhance the expression of endogenous neurotrophic factors in the retina, which contributes to its neuroprotective effects. Specifically, it upregulates the messenger RNA (mRNA) levels of basic fibroblast growth factor (bFGF) and ciliary neurotrophic factor (CNTF), two proteins known to promote the survival of retinal neurons.

Quantitative Data: Neurotrophic Factor Upregulation
Neurotrophic FactorFold Upregulation of mRNACell Type/SystemReference
bFGF 10-foldRat retina
CNTF 2-foldRat retina
Experimental Protocol: Northern Blot Analysis of Retinal mRNA

Northern blotting is a technique used to detect and quantify specific RNA molecules in a sample.

  • Animal Treatment: Rats are treated with this compound (e.g., via intraperitoneal injection).

  • RNA Extraction: At a specified time point after treatment, the animals are euthanized, and the retinas are dissected. Total RNA is extracted from the retinal tissue.

  • Gel Electrophoresis: The extracted RNA is separated by size using denaturing agarose gel electrophoresis.

  • Transfer to Membrane: The separated RNA is transferred from the gel to a solid support membrane (e.g., nylon).

  • Hybridization: The membrane is incubated with a labeled probe (a small, single-stranded DNA or RNA molecule) that is complementary to the target mRNA sequence (e.g., for bFGF or CNTF).

  • Detection and Quantification: The probe binds to the target mRNA on the membrane. The signal from the labeled probe is detected (e.g., by autoradiography for radioactive probes or chemiluminescence for non-radioactive probes), and the intensity of the signal, which corresponds to the amount of the target mRNA, is quantified.

Logical Relationship Diagram

neurotrophic_factor_upregulation This compound This compound retinal_cells Retinal Cells (e.g., Müller cells) This compound->retinal_cells bfgf_mrna bFGF mRNA (10-fold increase) retinal_cells->bfgf_mrna upregulates cntf_mrna CNTF mRNA (2-fold increase) retinal_cells->cntf_mrna upregulates bfgf_protein bFGF Protein bfgf_mrna->bfgf_protein translates to cntf_protein CNTF Protein cntf_mrna->cntf_protein translates to neuroprotection Neuroprotection & Cell Survival bfgf_protein->neuroprotection cntf_protein->neuroprotection

Upregulation of neurotrophic factors by this compound.

Potential Involvement of Other Signaling Pathways

While the effects of this compound on the cAMP-PKA pathway and ion channels are well-documented, its influence on other signaling cascades implicated in glaucoma, such as the Rho/ROCK and MAPK/ERK pathways, remains to be fully elucidated.

Rho/ROCK Signaling

The Rho/ROCK pathway plays a critical role in regulating the contractility of trabecular meshwork cells, which in turn influences aqueous humor outflow. Inhibition of this pathway leads to relaxation of the trabecular meshwork, increased outflow, and consequently, a reduction in IOP. While there is no direct evidence to date demonstrating that this compound modulates the Rho/ROCK pathway, this remains an area of potential interest for future research, given the pathway's importance in IOP regulation.

MAPK/ERK Signaling

The MAPK/ERK pathway is a key signaling cascade involved in cell survival, proliferation, and differentiation. In the context of the retina, activation of the ERK pathway has been associated with neuroprotection of retinal ganglion cells. Given this compound's established neuroprotective properties, it is plausible that it may, directly or indirectly, influence the MAPK/ERK pathway to promote retinal neuron survival. However, experimental evidence to support this hypothesis is currently lacking.

Conclusion

This compound exerts its therapeutic effects through a multi-faceted mechanism of action. Its primary IOP-lowering effect is mediated by the antagonism of β1-adrenergic receptors and subsequent inhibition of the cAMP-PKA pathway in the ciliary body. In addition, its significant neuroprotective properties are attributed to the direct blockade of voltage-gated Na+ and L-type Ca2+ channels in retinal neurons, as well as the upregulation of bFGF and CNTF expression. While the involvement of other key signaling pathways like Rho/ROCK and MAPK/ERK in glaucoma is clear, further research is required to determine if they are also modulated by this compound. A deeper understanding of these intricate intracellular signaling networks will be invaluable for the development of novel and more targeted therapies for glaucoma and other neurodegenerative diseases of the eye.

References

Levobetaxolol: A Technical Guide to its Role in Reducing Intraocular Pressure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobetaxolol, the (S)-enantiomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist utilized in the management of elevated intraocular pressure (IOP) in patients with chronic open-angle glaucoma or ocular hypertension.[1][2][3] Its primary mechanism of action involves the reduction of aqueous humor production, a critical factor in maintaining IOP.[1][3] This technical guide provides an in-depth analysis of the pharmacology, mechanism of action, clinical efficacy, and experimental methodologies related to this compound's role in lowering IOP. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of ophthalmology.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and their axons, leading to irreversible visual field defects. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. Consequently, therapeutic strategies aimed at lowering IOP are the mainstay of glaucoma management. Beta-adrenergic antagonists, or beta-blockers, have long been a cornerstone of this therapeutic armamentarium. This compound, as a cardioselective β1-blocker, offers a targeted approach to IOP reduction with a potentially favorable systemic side-effect profile compared to non-selective beta-blockers.

Pharmacology and Mechanism of Action

This compound is the more active enantiomer of the racemic mixture betaxolol. It is a potent and high-affinity β1-adrenergic receptor antagonist with a significantly lower affinity for β2-adrenergic receptors. This cardioselectivity is a key feature, as it may reduce the risk of bronchospasm in susceptible patients.

The primary mechanism by which this compound lowers IOP is by reducing the production of aqueous humor by the ciliary body. While the precise molecular cascade is not fully elucidated, it is understood that the activation of β-adrenergic receptors in the ciliary epithelium stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, is thought to increase the rate of aqueous humor secretion. By antagonizing these β-adrenergic receptors, this compound is presumed to inhibit this signaling pathway, thereby decreasing cAMP levels and reducing aqueous humor formation.

Signaling Pathway

The proposed signaling pathway for this compound's action on the ciliary epithelium is depicted below.

cluster_membrane Ciliary Epithelial Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts This compound This compound This compound->Beta_Receptor Antagonizes ATP ATP ATP->Adenylyl_Cyclase Aqueous_Production Aqueous Humor Production cAMP->Aqueous_Production Stimulates

Figure 1: Proposed signaling pathway of this compound in the ciliary epithelium.

Quantitative Data

The efficacy of this compound in reducing IOP has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeSpeciesKi (nM)
β1-adrenergicHuman (cloned)0.76
β2-adrenergicHuman (cloned)32.6
Data from Sharif et al., 2001.
Table 2: Clinical Efficacy of this compound Ophthalmic Suspension 0.5%
Study PopulationDurationMean IOP Reduction from Baseline (mmHg)Percentage IOP Reduction
Chronic Open-Angle Glaucoma or Ocular Hypertension3 Months4 to 5 (trough)16% to 21% (trough)
Chronic Open-Angle Glaucoma or Ocular Hypertension3 Months5 to 6 (peak)20% to 23% (peak)
Data from BETAXON™ Prescribing Information.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for β-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the specific human β-adrenergic receptor subtype (β1 or β2).

  • Radioligand: A radiolabeled ligand, such as [125I]-Iodocyanopindolol, is used to bind to the receptors.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Membrane_Prep Prepare Cell Membranes with β-receptors Mix Mix Membranes, Radioligand, and This compound Membrane_Prep->Mix Incubate Incubate to Equilibrium Mix->Incubate Separate Separate Bound/ Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate IC50 and Ki Quantify->Calculate

Figure 2: Workflow for a radioligand binding assay.

Measurement of Aqueous Humor Flow by Fluorophotometry

Objective: To measure the rate of aqueous humor flow in the human eye.

Methodology:

  • Fluorescein Instillation: A sterile solution of sodium fluorescein is topically applied to the cornea. One common protocol involves applying 0.25% fluorescein every 5 minutes for 30 minutes, several hours before measurements begin.

  • Fluorophotometer: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea.

  • Serial Measurements: Measurements are taken at regular intervals over several hours.

  • Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the rate of aqueous humor flow. The calculations are based on the principle that the clearance of the dye is proportional to the flow of aqueous humor.

Instill Instill Fluorescein Topically Measure Serial Measurements of Fluorescein Concentration Instill->Measure Calculate Calculate Aqueous Humor Flow Rate Measure->Calculate

Figure 3: Experimental workflow for fluorophotometry.

Clinical Trial for IOP Reduction

Objective: To evaluate the efficacy and safety of this compound in lowering IOP in patients with open-angle glaucoma or ocular hypertension.

Methodology:

  • Patient Selection: Patients with a diagnosis of open-angle glaucoma or ocular hypertension meeting specific IOP criteria are recruited.

  • Study Design: A randomized, double-masked, parallel-group study is often employed.

  • Treatment Arms: Patients are randomized to receive either this compound ophthalmic suspension or a comparator (e.g., placebo or another IOP-lowering agent).

  • Dosing: The recommended dose is typically one drop in the affected eye(s) twice daily.

  • IOP Measurement: IOP is measured at baseline and at specified follow-up visits (e.g., week 2, month 1, month 2, month 3) using a calibrated tonometer.

  • Efficacy Endpoint: The primary efficacy endpoint is the mean change in IOP from baseline at each follow-up visit.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

cluster_enrollment Enrollment cluster_intervention Intervention cluster_followup Follow-up cluster_analysis Analysis Recruit Recruit Patients Baseline Baseline IOP Measurement Recruit->Baseline Randomize Randomize to Treatment Groups Baseline->Randomize Administer Administer Study Medication Randomize->Administer Followup_IOP Follow-up IOP Measurements Administer->Followup_IOP Monitor_AE Monitor Adverse Events Administer->Monitor_AE Analyze Analyze Change in IOP Followup_IOP->Analyze

Figure 4: Workflow for a clinical trial of an IOP-lowering drug.

Conclusion

This compound is a well-established, potent, and cardioselective β1-adrenergic antagonist that effectively lowers intraocular pressure by reducing aqueous humor production. Its mechanism of action is rooted in the antagonism of β-adrenergic receptors in the ciliary epithelium, leading to a decrease in cAMP-mediated aqueous humor secretion. Clinical data consistently demonstrate its efficacy in patients with open-angle glaucoma and ocular hypertension. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of ocular hypotensive agents. Further research into the precise molecular interactions and downstream signaling events will continue to refine our understanding of this compound and inform the development of next-generation therapies for glaucoma.

References

The Influence of Levobetaxolol on Retinal Blood Flow: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the impact of levobetaxolol, a cardioselective β1-adrenergic antagonist, on retinal blood flow. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways, this document serves as an in-depth resource for understanding the hemodynamic effects of this ophthalmic agent. This compound, the active L-isomer of betaxolol, is utilized in the treatment of primary open-angle glaucoma and ocular hypertension by reducing intraocular pressure (IOP).[1] Beyond its primary function of decreasing aqueous humor production, evidence suggests that this compound may also positively influence ocular perfusion, a factor of significant interest in the management of glaucomatous optic neuropathy.[1][2]

Quantitative Effects on Retinal and Ocular Hemodynamics

The following tables summarize the quantitative data from various studies investigating the effects of this compound and its racemic form, betaxolol, on retinal and retrobulbar blood flow parameters. These studies employ a range of techniques to assess changes in blood velocity, volume, and vascular resistance.

DrugDosageStudy PopulationMeasurement TechniqueVesselParameterResultReference
Betaxolol0.5%10 Patients with Ocular HypertensionLaser Doppler Velocimetry & Monochromatic Fundus PhotographyMajor Temporal VeinRetinal Blood Flow (RBF)15.0% increase (p = 0.03)[3]
Betaxolol0.5%12 Healthy VolunteersLaser Doppler VelocimetryRetinal VeinRetinal Blood FlowNo significant change after 90 min; 14 +/- 9% increase after 2 weeks (p = 0.02)[4]
Betaxolol0.5%18 Patients with Normotension Glaucoma (NTG)Color Doppler ImagingOphthalmic ArteryResistivity Index (RI)Significantly reduced
Betaxolol0.5%18 Patients with NTGColor Doppler ImagingCentral Retinal Artery (CRA) & Posterior Ciliary Artery (PCA)Resistivity Index (RI)Reduced (not statistically significant)
Betaxolol0.50%Patients with Primary Open-Angle Glaucoma (POAG)Color Doppler ImagingCentral Retinal Artery (CRA) & Temporal Posterior Ciliary Artery (TPCA)Resistivity Index (RI)Significantly decreased in CRA and TPCA
Betaxolol0.5%12 Healthy SubjectsScanning Laser Fluorescein AngiographyMacular CapillariesMacular Capillary Blood Velocity (MCBV)~20% increase (p<0.01)
Betaxolol0.5%12 Healthy SubjectsScanning Laser Fluorescein AngiographyEpipapillary CapillariesEpipapillary Blood Velocities (EBV)Significant increase (p<0.01)
Betaxolol0.5%12 Healthy SubjectsScanning Laser Fluorescein AngiographyRetinal VesselsArteriovenous Passage (AVP) Time~25% decrease (p<0.01)
Timolol0.5%12 Healthy VolunteersLaser Doppler VelocimetryRetinal VeinRetinal Blood Flow18 +/- 5% decrease after 90 min (p = 0.04); 14 +/- 6% decrease after 2 weeks (p = 0.04)
Timolol0.50%Patients with POAGColor Doppler ImagingTemporal Posterior Ciliary Artery (TPCA)Resistivity Index (RI)Significant increase

Experimental Protocols

The methodologies employed in the cited studies provide a framework for investigating the vascular effects of ophthalmic drugs.

Color Doppler Imaging (CDI) Studies
  • Study Design: Randomized controlled trials.

  • Subjects: Patients with normotension glaucoma or primary open-angle glaucoma.

  • Intervention: Typically involves the twice-daily administration of 0.5% betaxolol ophthalmic solution over a period of one to three months.

  • Procedure: A high-frequency ultrasound probe is placed on the closed eyelid. The ophthalmic artery, central retinal artery, and posterior ciliary arteries are identified. Blood flow velocities, including peak systolic velocity (PSV) and end-diastolic velocity (EDV), are measured. The resistivity index (RI) is then calculated using the formula: RI = (PSV - EDV) / PSV. Measurements are taken at baseline and at specified follow-up intervals.

Laser Doppler Velocimetry (LDV) and Flowmetry (LDF) Studies
  • Study Design: Double-masked, randomized, placebo-controlled studies.

  • Subjects: Healthy volunteers or patients with ocular hypertension.

  • Intervention: A single drop of 0.5% betaxolol or placebo is administered to each eye. Some studies also assess long-term effects with twice-daily application over several weeks.

  • Procedure: LDV is used to measure the velocity of red blood cells in a specific retinal vein. Monochromatic fundus photography is used to measure the diameter of the same vein. Retinal blood flow is then calculated from these two measurements. For scanning laser Doppler flowmetry, the instrument provides a two-dimensional map of retinal perfusion. Measurements are taken at baseline and at predetermined time points after drug instillation.

Scanning Laser Fluorescein Angiography
  • Study Design: Double-blind, crossover study.

  • Subjects: Healthy volunteers.

  • Intervention: A single instillation of betaxolol, levobunolol, or timolol on separate occasions.

  • Procedure: Following intravenous injection of sodium fluorescein, a scanning laser ophthalmoscope is used to capture high-speed images of the retinal and optic nerve head circulation. Digital image analysis is then performed to measure macular capillary blood velocity (MCBV), epipapillary blood velocities (EBV), and arteriovenous passage (AVP) times.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound on retinal blood flow and a typical experimental workflow for its assessment.

Proposed Mechanism of this compound on Retinal Vasculature This compound This compound Beta1_Receptor β1-Adrenergic Receptor (Vascular Smooth Muscle) This compound->Beta1_Receptor Blocks L_Ca_Channel L-type Ca2+ Channel This compound->L_Ca_Channel Blocks Vasodilation Vasodilation This compound->Vasodilation Promotes Vasoconstriction Vasoconstriction Beta1_Receptor->Vasoconstriction Leads to Ca_Influx Ca2+ Influx L_Ca_Channel->Ca_Influx Mediates Increased_Flow Increased Retinal Blood Flow Vasodilation->Increased_Flow Ca_Influx->Vasoconstriction Contributes to Sympathetic_Stimulation Sympathetic Nervous System Stimulation Sympathetic_Stimulation->Beta1_Receptor Activates

Caption: Proposed mechanism of this compound-induced effects on retinal blood flow.

Experimental Workflow for Assessing this compound's Impact cluster_pre Pre-Intervention cluster_intervention Intervention cluster_post Post-Intervention Recruitment Subject Recruitment (e.g., Healthy Volunteers, Glaucoma Patients) Baseline Baseline Measurements - IOP - Systemic BP & HR - Retinal Blood Flow (CDI, LDV, etc.) Recruitment->Baseline Drug_Admin Drug Administration (e.g., Topical this compound, Placebo) Baseline->Drug_Admin Follow_up Follow-up Measurements (at specified time points) Drug_Admin->Follow_up Data_Analysis Data Analysis (Comparison of pre- and post-intervention data) Follow_up->Data_Analysis

Caption: A generalized experimental workflow for clinical studies on retinal blood flow.

Discussion

The available evidence suggests that this compound, and its racemic form betaxolol, can have a positive impact on retinal and ocular blood flow. Unlike non-selective beta-blockers such as timolol, which have been shown to decrease retinal blood flow, the β1-selectivity of this compound may spare the β2-receptors that are involved in vasodilation. Furthermore, this compound exhibits L-type calcium channel blocking activity. This dual mechanism of action—β1-adrenergic antagonism and calcium channel blockade—is thought to contribute to its vasodilatory effects, leading to an increase in blood flow and a reduction in vascular resistance in the retinal and retrobulbar circulation.

The observed improvements in ocular hemodynamics may have significant clinical implications. In glaucoma, it is hypothesized that inadequate blood supply to the optic nerve head contributes to the progressive death of retinal ganglion cells. By enhancing retinal and optic nerve head perfusion, this compound may offer a neuroprotective effect that is independent of its IOP-lowering action. Studies have shown that long-term treatment with betaxolol can improve visual fields in patients with normotension glaucoma, which may be linked to its positive effects on ocular blood flow.

However, it is important to note that not all studies have demonstrated a statistically significant increase in all measured blood flow parameters. The variability in results may be attributed to differences in study populations, duration of treatment, and the specific measurement techniques employed. For instance, some studies have shown more pronounced effects on the retrobulbar circulation (e.g., ophthalmic artery) than on the central retinal artery.

Conclusion

References

A Deep Dive into the Sodium and Calcium Channel Blocking Activity of Levobetaxolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the sodium (Na+) and calcium (Ca2+) channel blocking properties of levobetaxolol, the pharmacologically active (S)-(-)-enantiomer of betaxolol. Beyond its well-established β1-adrenergic receptor antagonism, this compound exhibits significant activity at these ion channels, a characteristic that is increasingly recognized for its potential neuroprotective effects, particularly in the context of glaucoma and other optic neuropathies. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this dual ion channel blockade.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound and related compounds with sodium and calcium channels, as well as their primary β-adrenergic receptor targets.

CompoundTargetAssay TypeValueReference
This compoundL-type Ca2+ channelsRadioligand BindingMicromolar affinity[1]
BetaxololVoltage-gated Na+ channels[3H]-Batrachotoxin-A 20-α-benzoate ([3H]-BTX-B) binding inhibitionIC50: 9.8 μM
BetaxololVeratridine-stimulated Na+ influx22Na+ uptake in rat cortical synaptosomesIC50: 28.3 μM
This compoundβ1-adrenergic receptorRadioligand Binding (cloned human)Ki: 0.76 nM[2]
This compoundβ2-adrenergic receptorRadioligand Binding (cloned human)Ki: 32.6 nM[2]
Dextrobetaxololβ1-adrenergic receptorRadioligand Binding (cloned human)Much weaker than this compound[2]
Dextrobetaxololβ2-adrenergic receptorRadioligand Binding (cloned human)Much weaker than this compound[2]

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibitory constant) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Veratridine-Stimulated Sodium Influx Assay

This assay is designed to assess the ability of a compound to block voltage-gated sodium channels. Veratridine, a neurotoxin, causes persistent activation of these channels, leading to an influx of sodium ions.

1. Preparation of Synaptosomes:

  • Rat cerebral cortices are homogenized in a buffered sucrose solution.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes (nerve terminals).

  • The synaptosome pellet is resuspended in a physiological buffer.

2. 22Na+ Uptake Assay:

  • Aliquots of the synaptosome suspension are pre-incubated with varying concentrations of this compound or other test compounds.

  • The uptake of radioactive sodium (22Na+) is initiated by the addition of veratridine.

  • After a short incubation period, the uptake is terminated by rapid filtration and washing with a cold buffer to remove extracellular 22Na+.

  • The amount of 22Na+ retained by the synaptosomes is quantified using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the veratridine-stimulated 22Na+ influx (IC50) is calculated.

Workflow for Veratridine-Stimulated Sodium Influx Assay.
NMDA-Induced Calcium Influx Assay in Rat Retina

This assay evaluates a compound's ability to block calcium influx through L-type voltage-gated calcium channels, which are activated downstream of NMDA receptor stimulation.

1. Retinal Preparation:

  • Retinas are isolated from rat eyes and incubated in a physiological buffer.

2. 45Ca2+ Influx Assay:

  • Isolated retinas are pre-incubated with this compound or other test compounds.

  • N-methyl-D-aspartate (NMDA), a glutamate receptor agonist, is added to the buffer along with radioactive calcium (45Ca2+). NMDA stimulation leads to depolarization and subsequent opening of L-type calcium channels.

  • After incubation, the retinas are washed extensively with a cold buffer containing a calcium chelator (e.g., EGTA) to remove extracellular 45Ca2+.

  • The retinas are then solubilized, and the amount of incorporated 45Ca2+ is measured using a scintillation counter.

3. Data Analysis:

  • The inhibitory effect of the test compound on NMDA-stimulated 45Ca2+ influx is quantified and compared to control conditions.

G Isolated Rat Retina Isolated Rat Retina Pre-incubation with this compound Pre-incubation with this compound Isolated Rat Retina->Pre-incubation with this compound Incubation with NMDA and 45Ca2+ Incubation with NMDA and 45Ca2+ Pre-incubation with this compound->Incubation with NMDA and 45Ca2+ Washing Washing Incubation with NMDA and 45Ca2+->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting

Workflow for NMDA-Induced Calcium Influx Assay.
Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow across the cell membrane, providing detailed information about the effects of a compound on specific ion channels.

1. Cell Preparation:

  • Retinal ganglion cells are isolated and cultured, or a suitable cell line expressing the ion channel of interest is used.

2. Whole-Cell Patch-Clamp Recording:

  • A glass micropipette filled with a conductive solution is sealed onto the membrane of a single cell.

  • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

  • The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded.

  • The effect of this compound is assessed by perfusing the cell with a solution containing the compound and observing the changes in the recorded currents.

3. Data Analysis:

  • Parameters such as current amplitude, activation and inactivation kinetics, and voltage-dependence of channel gating are analyzed to characterize the blocking mechanism of this compound.

Signaling Pathways and Mechanism of Action

The neuroprotective effects of this compound are attributed to its ability to mitigate the excitotoxic cascade initiated by excessive glutamate, a key neurotransmitter in the retina.

Under pathological conditions such as ischemia, excessive glutamate release leads to overstimulation of NMDA receptors on retinal ganglion cells. This triggers a significant influx of Na+ and Ca2+ into the cell. The initial depolarization caused by Na+ influx through NMDA receptors activates voltage-gated Na+ and L-type Ca2+ channels, leading to a further and more substantial rise in intracellular Ca2+. This calcium overload activates a cascade of detrimental downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, apoptotic cell death.

This compound is thought to intervene at two key points in this pathway:

  • Blockade of Voltage-Gated Sodium Channels: By inhibiting the influx of Na+ through these channels, this compound helps to dampen the depolarization of the cell membrane, thereby reducing the activation of voltage-gated Ca2+ channels.

  • Blockade of L-type Voltage-Gated Calcium Channels: this compound directly blocks the entry of Ca2+ through L-type channels, which are a major contributor to the pathological rise in intracellular calcium.

This dual blockade of sodium and calcium channels by this compound is a key mechanism underlying its neuroprotective activity, independent of its β-blocking effects. It is important to note that while dextrobetaxolol has a much weaker affinity for β-adrenergic receptors, the stereoselectivity of betaxolol's ion channel blocking activity is less pronounced.

G cluster_stimulus Excitotoxic Stimulus cluster_receptors Receptor Activation cluster_channels Ion Channel Activity cluster_levo This compound Intervention cluster_downstream Downstream Effects Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Na+ Influx (NMDA-R) Na+ Influx (NMDA-R) NMDA Receptor->Na+ Influx (NMDA-R) Depolarization Depolarization Na+ Influx (NMDA-R)->Depolarization Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel Depolarization->Voltage-Gated Na+ Channel L-type Ca2+ Channel L-type Ca2+ Channel Depolarization->L-type Ca2+ Channel Na+ Influx (VGSC) Na+ Influx (VGSC) Voltage-Gated Na+ Channel->Na+ Influx (VGSC) Ca2+ Influx (L-type) Ca2+ Influx (L-type) L-type Ca2+ Channel->Ca2+ Influx (L-type) Na+ Influx (VGSC)->Depolarization Increased Intracellular Ca2+ Increased Intracellular Ca2+ Ca2+ Influx (L-type)->Increased Intracellular Ca2+ This compound This compound This compound->Voltage-Gated Na+ Channel Blocks This compound->L-type Ca2+ Channel Blocks Neuronal Damage / Apoptosis Neuronal Damage / Apoptosis Increased Intracellular Ca2+->Neuronal Damage / Apoptosis

Signaling Pathway of Glutamate Excitotoxicity and this compound's Points of Intervention.

References

Levobetaxolol's Neuroprotective Potential in Retinal Ganglion Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). While lowering intraocular pressure (IOP) is the current standard of care, neuroprotective strategies aimed at directly preserving RGCs are of significant interest. Levobetaxolol, a cardioselective β1-adrenergic antagonist, has emerged as a promising candidate for RGC neuroprotection, independent of its IOP-lowering effects. This technical guide provides an in-depth analysis of the preclinical evidence supporting this compound's neuroprotective potential, focusing on its mechanism of action, relevant experimental data, and detailed laboratory protocols.

Mechanism of Action: Beyond Beta-Blockade

This compound's neuroprotective properties are primarily attributed to its ability to block voltage-gated sodium (Na+) and calcium (Ca2+) channels in retinal neurons.[1][2][3][4] This action is considered more potent than that of other beta-blockers like timolol.[1] The blockade of these ion channels is crucial in mitigating the damaging effects of two key pathological processes implicated in glaucomatous RGC death: ischemia-reperfusion injury and glutamate excitotoxicity.

An ischemic-like insult to the optic nerve head, a potential event in glaucoma, can lead to a decrease in ATP and failure of the Na+/K+-ATPase pump, resulting in an accumulation of intracellular sodium. This, in turn, can trigger a cascade of detrimental events, including excessive calcium influx and the activation of apoptotic pathways. By blocking Na+ and Ca2+ influx, this compound helps to maintain ionic homeostasis and neuronal integrity.

Preclinical Evidence and Data

While direct quantitative data on RGC survival with this compound is limited in the public domain, studies on its racemic form, betaxolol, provide strong evidence for its neuroprotective efficacy. This compound is the S-isomer of betaxolol and is considered the pharmacologically active component.

In Vitro Studies

An in vitro study on purified rat RGCs subjected to hypoxia demonstrated the dose-dependent neuroprotective effect of betaxolol.

Table 1: Neuroprotective Effect of Betaxolol on Purified Rat Retinal Ganglion Cells Under Hypoxic Conditions (12 hours)

Treatment GroupRGC Viability (%)p-value vs. Hypoxia Alone
Normoxia (Control)100-
Hypoxia Alone51.5-
Betaxolol (10⁻⁸ M) + Hypoxia51.5Not Significant
Betaxolol (10⁻⁷ M) + Hypoxia58.3<0.05
Betaxolol (10⁻⁶ M) + Hypoxia60.5<0.05
Timolol (10⁻⁷ M) + Hypoxia57.1<0.05
Timolol (10⁻⁶ M) + Hypoxia58.0<0.05

These findings suggest that betaxolol significantly enhances RGC survival in a hypoxic environment, a condition that mimics the ischemic stress experienced in glaucoma. Notably, betaxolol appeared to be slightly more effective than timolol at the same concentrations.

In Vivo Studies

In a rat model of ischemia-reperfusion injury, topical application of this compound was shown to attenuate the detrimental effects on retinal function, as measured by electroretinography. This protective effect was reported to be greater than that observed with timolol.

Signaling Pathways

This compound's neuroprotective effects are mediated through the modulation of key intracellular signaling pathways involved in apoptosis.

G cluster_0 Ischemia / Glutamate Excitotoxicity cluster_1 This compound Intervention cluster_2 Cellular Stress cluster_3 Apoptotic Cascade Ischemia Ischemia / High IOP Na_Influx ↑ Intracellular Na+ Ischemia->Na_Influx Glutamate Excess Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R This compound This compound This compound->Na_Influx Blocks Ca_Influx ↑ Intracellular Ca2+ This compound->Ca_Influx Blocks Na_Influx->Ca_Influx Bax_Activation Bax Activation Ca_Influx->Bax_Activation Bcl2_Inhibition ↓ Bcl-2 (Anti-apoptotic) Ca_Influx->Bcl2_Inhibition NMDA_R->Ca_Influx Cytochrome_c Cytochrome c Release Bax_Activation->Cytochrome_c Bcl2_Inhibition->Bax_Activation Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed neuroprotective signaling pathway of this compound in RGCs.

By blocking the initial influx of Na+ and Ca2+, this compound prevents the downstream activation of the pro-apoptotic protein Bax and the inhibition of the anti-apoptotic protein Bcl-2. This ultimately leads to the suppression of caspase-3 activation and a reduction in RGC apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of compounds like this compound on RGCs.

In Vivo Model: High IOP-Induced Ischemia-Reperfusion in Rats

This model simulates the ischemic damage that can occur in glaucoma.

G cluster_0 Procedure A Anesthetize Rat B Cannulate Anterior Chamber A->B C Elevate Saline Reservoir to Increase IOP B->C D Induce Ischemia (e.g., 110 mmHg for 60 min) C->D E Lower Reservoir to Restore Perfusion D->E G Post-Reperfusion Survival Period E->G F Administer this compound (Topical/Systemic) F->G During H Assess RGC Survival/Function G->H

Caption: Workflow for the in vivo ischemia-reperfusion model.

Protocol:

  • Anesthesia: Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail).

  • Cannulation: Cannulate the anterior chamber of one eye with a 30-gauge needle connected to a sterile saline reservoir.

  • IOP Elevation: Raise the saline reservoir to a height that increases the intraocular pressure to a level sufficient to induce retinal ischemia (e.g., 110-120 mmHg). Ischemia can be confirmed by observing the whitening of the iris and retina.

  • Ischemia Duration: Maintain the elevated IOP for a defined period (e.g., 60 minutes).

  • Reperfusion: Lower the reservoir to restore normal IOP and allow for retinal reperfusion.

  • Drug Administration: Administer this compound at the desired concentration and route (e.g., topical eye drops) at specified time points before or after the ischemic insult.

  • Post-Reperfusion Period: Allow the animal to recover for a set period (e.g., 7-14 days) to allow for the progression of RGC death.

  • Assessment: Evaluate RGC survival and function using methods such as electroretinography (ERG) and histological analysis of retinal flat mounts.

In Vitro Model: Hypoxia-Induced RGC Injury

This model allows for the direct assessment of a compound's neuroprotective effects on isolated RGCs.

G cluster_0 Procedure A Isolate and Purify RGCs B Culture RGCs in Serum-Free Medium A->B C Add this compound at Various Concentrations B->C D Incubate in Hypoxic Chamber (e.g., 5% O2) C->D E Assess RGC Viability D->E

Caption: Workflow for the in vitro hypoxia model of RGC injury.

Protocol:

  • RGC Isolation: Isolate and purify RGCs from neonatal rat retinas using a two-step immunopanning procedure.

  • Cell Culture: Culture the purified RGCs in a serum-free medium on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates).

  • Drug Treatment: Add this compound at various concentrations to the culture medium.

  • Hypoxia Induction: Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 5% O2, 5% CO2, 37°C) for a specified duration (e.g., 12 hours).

  • Viability Assay: Assess RGC viability using a fluorescent dye such as calcein-AM, which stains live cells. The number of viable cells can be counted using fluorescence microscopy.

Quantification of RGC Survival

4.3.1. Retrograde Labeling with Fluoro-Gold

This in vivo technique allows for the specific labeling and subsequent quantification of surviving RGCs.

Protocol:

  • Surgical Exposure: Anesthetize the animal and expose the superior colliculi.

  • Tracer Application: Apply a gelatin sponge soaked in Fluoro-Gold solution to the surface of the superior colliculi.

  • Survival Period: Allow 5-7 days for the retrograde transport of the dye to the RGC bodies in the retina.

  • Retinal Flat Mount Preparation: Euthanize the animal, enucleate the eyes, and prepare retinal flat mounts.

  • Quantification: Count the Fluoro-Gold labeled RGCs in standardized fields of the retinal flat mounts using fluorescence microscopy.

4.3.2. TUNEL Assay for Apoptosis

This histological technique detects DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Tissue Preparation: Prepare retinal whole mounts or cryosections from experimental animals.

  • Permeabilization: Permeabilize the tissue to allow entry of the labeling reagents.

  • TdT Enzyme Incubation: Incubate the tissue with terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Visualization: Visualize the labeled apoptotic cells using fluorescence microscopy.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses neuroprotective properties that are relevant to the treatment of glaucoma. Its ability to block Na+ and Ca2+ channels provides a clear mechanistic rationale for its potential to protect RGCs from ischemic and excitotoxic damage. While quantitative in vivo data for this compound is still emerging, the data from its racemic form, betaxolol, is compelling.

Future research should focus on:

  • Conducting in vivo studies that provide direct quantitative comparisons of RGC survival with this compound versus other beta-blockers and placebo in various glaucoma models.

  • Further elucidating the downstream signaling pathways affected by this compound to identify additional therapeutic targets.

  • Designing and executing well-controlled clinical trials to evaluate the long-term neuroprotective efficacy of this compound in glaucoma patients, using sensitive measures of both structural (e.g., OCT) and functional (e.g., visual field) progression.

This in-depth understanding of this compound's neuroprotective potential will be instrumental in advancing the development of novel therapeutic strategies for glaucoma that go beyond IOP reduction.

References

Methodological & Application

Application Notes and Protocols: Levobetaxolol Synthesis and Purification for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of levobetaxolol, the pharmacologically active (S)-enantiomer of betaxolol. This compound is a cardioselective β1-adrenergic receptor antagonist primarily used in the treatment of glaucoma and ocular hypertension.[1][2][3] The protocols described herein are intended for research and development purposes.

Synthesis of this compound Hydrochloride

The synthesis of this compound with high enantiomeric purity is crucial for its therapeutic efficacy. Several synthetic routes have been developed, often starting from chiral precursors or involving chiral resolution of a racemic mixture. Below is a detailed protocol for an enantioselective synthesis of this compound hydrochloride, adapted from methodologies described in the scientific literature and patent documents.[4][5]

Synthetic Scheme Overview

The described synthetic pathway starts with p-hydroxyphenylethanol and utilizes a chiral epoxide to introduce the desired stereochemistry. The key steps involve selective protection of the alcoholic hydroxyl group, etherification of the phenolic hydroxyl group, introduction of the isopropylamine side chain, and finally, deprotection and salt formation to yield this compound hydrochloride. This method is advantageous as it avoids the use of highly irritant and unstable reagents like bromotoluene cyclopropane.

Experimental Protocol

Step 1: Synthesis of 1-(p-toluenesulfonyl)-2-(p-hydroxyphenyl)ethane (Intermediate 1)

This step involves the selective tosylation of the alcoholic hydroxyl group of p-hydroxyphenylethanol.

  • Materials: p-hydroxyphenylethanol, p-toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve p-hydroxyphenylethanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.2 equivalents) to the solution.

    • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.

    • Add the TsCl solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of (2S)-3-(4-(p-toluenesulfonyloxy)ethylphenoxy)-1,2-epoxypropane (Intermediate 2)

This step involves the etherification of the phenolic hydroxyl group of Intermediate 1 with (R)-epichlorohydrin.

  • Materials: Intermediate 1, (R)-epichlorohydrin, Potassium carbonate (K2CO3), Acetone.

  • Procedure:

    • To a solution of Intermediate 1 (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents) and (R)-epichlorohydrin (1.5 equivalents).

    • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

    • After completion, filter off the potassium carbonate and wash with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Intermediate 2. A patent suggests reacting at 30-35 °C for 25 hours.

Step 3: Synthesis of (S)-1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-(isopropylamino)-2-propanol (this compound)

This step involves the aminolysis of the epoxide ring with isopropylamine, followed by etherification with cyclopropylmethanol. A patent describes a process where the final etherification with cyclopropylmethanol occurs after the amination step.

  • Materials: Intermediate 2, Isopropylamine, Cyclopropylmethanol, Sodium hydride (NaH), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Intermediate 2 (1 equivalent) in an excess of isopropylamine and stir at room temperature in a sealed vessel for 12-24 hours.

    • Evaporate the excess isopropylamine under reduced pressure to obtain the amino alcohol intermediate.

    • In a separate flask, prepare a solution of cyclopropylmethanol (1.5 equivalents) in anhydrous DMF.

    • Carefully add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) to the cyclopropylmethanol solution at 0 °C.

    • Stir the mixture until the evolution of hydrogen gas ceases.

    • Add the amino alcohol intermediate (dissolved in a small amount of DMF) to the sodium cyclopropylmethoxide solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Step 4: Formation and Purification of this compound Hydrochloride

  • Materials: Crude this compound, Hydrochloric acid (in ethanol or ether), Ethanol, Diethyl ether.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in ethanol or ether until the pH is acidic.

    • The hydrochloride salt will precipitate out of the solution.

    • Stir the mixture at 0 °C for 1 hour.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride.

    • A patent reports achieving a chemical purity of 99.0-100.0% and an optical purity of 99.0-100.0% with a total yield of 62%. Another report cites a total yield of 76% with a chemical purity of 99.56% and an optical purity of 99.7%.

Purification and Enantiomeric Purity Analysis

The primary method for the purification and analysis of this compound's enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Chiral HPLC Methods for Betaxolol Enantiomer Resolution

The following table summarizes various reported HPLC methods for the separation of betaxolol enantiomers.

Parameter Method 1 Method 2 Method 3
Chiral Stationary Phase (CSP) Teicoplanin macrocyclic antibiotic (Chirobiotic T)Cellulose tris(4-methylbenzoate)Chiralcel OD
Mobile Phase Methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v)Not specified in detailNot specified in detail
Flow Rate 1.5 ml/minNot specifiedNot specified
Detection Fluorescence (Excitation: 275 nm, Emission: 305 nm)UV detectionUV detection
Retention Time (S-betaxolol) 11.3 minNot specifiedNot specified
Retention Time (R-betaxolol) 12.6 minNot specifiedNot specified
Linear Range 10–500 ng/mlNot specifiedNot specified
Detection Limit 5 ng/mlNot specifiedNot specified
General Protocol for Chiral HPLC Analysis
  • Sample Preparation: Prepare a standard solution of this compound hydrochloride in the mobile phase at a known concentration (e.g., 100 ng/ml).

  • Instrumentation: Use an HPLC system equipped with a suitable chiral column, a pump capable of delivering the mobile phase at a constant flow rate, an injector, and a detector as specified in the table above.

  • Chromatographic Conditions: Set the column temperature (ambient is often sufficient), mobile phase composition, and flow rate according to the chosen method.

  • Injection: Inject a fixed volume of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram and identify the peaks corresponding to the S- and R-enantiomers based on their retention times.

  • Quantification: Determine the enantiomeric purity by calculating the peak area percentage of the S-enantiomer relative to the total peak area of both enantiomers.

Visualizations

Synthesis Workflow

G A p-Hydroxyphenylethanol B Intermediate 1 (Tosyl-protected alcohol) A->B Step 1: Tosylation C Intermediate 2 ((2S)-Epoxide) B->C Step 2: Etherification D This compound C->D Step 3: Aminolysis & Etherification E This compound HCl D->E Step 4: Salt Formation reagent1 TsCl, Pyridine reagent2 (R)-Epichlorohydrin, K2CO3 reagent3 1. Isopropylamine 2. Cyclopropylmethanol, NaH reagent4 HCl

Caption: Enantioselective synthesis workflow for this compound hydrochloride.

Mechanism of Action: β1-Adrenergic Receptor Signaling

This compound is a β1-adrenergic receptor antagonist. Its mechanism of action in the eye involves blocking the effects of catecholamines (like norepinephrine) at the β1-receptors in the ciliary body, which is thought to lead to a reduction in aqueous humor production and thus lower intraocular pressure.

G cluster_cell Ciliary Epithelial Cell NE Norepinephrine Beta1R β1-Adrenergic Receptor NE->Beta1R Activates G_protein Gs Protein Beta1R->G_protein Activates This compound This compound This compound->Beta1R Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Aq_prod Aqueous Humor Production PKA->Aq_prod Increases outside_label Reduced Intraocular Pressure

Caption: Simplified signaling pathway of this compound's antagonistic action.

References

Application Note: Quantification of Levobetaxolol in Ocular Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobetaxolol, the (S)-enantiomer of betaxolol, is a selective beta-1-adrenergic receptor antagonist used in ophthalmic solutions to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] Understanding the distribution and concentration of this compound in various ocular tissues is crucial for optimizing drug delivery, assessing efficacy, and studying its pharmacokinetic profile. This application note provides detailed protocols for the extraction and quantification of this compound in ocular tissue samples using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or fluorescence detection. While much of the available quantitative data is for racemic betaxolol, the methodologies presented are adaptable for the specific quantification of the this compound enantiomer through chiral chromatography.

Data Presentation

The following tables summarize the reported concentrations of betaxolol in human and monkey ocular tissues after topical administration. It is important to note that these values represent the total concentration of both this compound and its corresponding R-enantiomer.

Table 1: Mean Concentrations of Betaxolol in Human Ocular Tissues After Topical Administration of 0.25% Betaxolol Suspension [3][4]

Ocular TissueMean Concentration (ng/g) ± SD
Iris73,200 ± 89,600
Ciliary Body4,250 ± 3,020
Choroid1,290 ± 1,170
Retina71.4 ± 41.8
Optic Nerve Head31.2 ± 14.8
Aqueous HumorNot explicitly quantified in ng/g
Vitreous Humor4.12 ± 2.82
CorneaHigher than aqueous humor
LensLower than aqueous humor
ScleraLower than lens
Plasma0.59 ± 0.32 (ng/mL)

Data from enucleated eyes of glaucoma patients on a twice-daily regimen for at least 28 days.[3]

Table 2: Mean Concentrations of Betaxolol in Cynomolgus Monkey Ocular Tissues After Unilateral Topical Administration of 0.25% Betaxolol

Ocular TissueTreated Eye (ng/g) ± SDUntreated Eye (ng/g) ± SD
Iris-Ciliary Body78,300 ± 41,4001,510 ± 1,020
Choroid22,700 ± 17,800289 ± 204
Retina148 ± 8527.2 ± 12.1
Optic Nerve Head222 ± 12592.2 ± 38.8
Sclera6,390 ± 1,5701,010 ± 540
Vitreous Humor14.5 ± 10.910.2 ± 7.2

Experimental Protocols

This section details the methodologies for ocular tissue sample preparation and subsequent analysis for the quantification of this compound.

Protocol 1: Ocular Tissue Dissection and Homogenization

This protocol is adapted from a standardized procedure for the extraction and homogenization of ocular tissues.

Materials:

  • Surgical scissors, forceps, and scalpels

  • Phosphate-buffered saline (PBS), ice-cold

  • Cryogenic vials

  • Bead Ruptor or similar bead mill homogenizer

  • Homogenization tubes with stainless steel beads

  • Centrifuge

Procedure:

  • Enucleation and Dissection: Following enucleation, place the eyeball in ice-cold PBS. Carefully dissect the eye to isolate the tissues of interest (e.g., cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, retina, choroid, and sclera). A detailed guide for the dissection of each tissue can be found in the cited literature.

  • Washing: Wash each isolated tissue with ice-cold PBS to remove any adhering contaminants.

  • Weighing and Storage: Blot the tissues dry, weigh them, and place them in pre-labeled cryogenic vials. Snap-freeze the tissues in liquid nitrogen and store them at -80°C until homogenization.

  • Homogenization:

    • For soft tissues (e.g., retina, vitreous humor), add a suitable volume of homogenization buffer (e.g., PBS) and homogenize using a bead mill.

    • For hard tissues (e.g., cornea, sclera), a more rigorous homogenization with appropriate beads and buffer is required.

  • Clarification: Centrifuge the homogenates at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte, for subsequent extraction.

Protocol 2: Sample Extraction for LC-MS/MS Analysis

This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for beta-blockers from biological matrices.

Materials:

  • Tissue homogenate supernatant from Protocol 1

  • Internal standard (IS) solution (e.g., deuterated betaxolol or a structurally similar beta-blocker)

  • Ammonium hydroxide or other base to adjust pH

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the mobile phase)

Procedure:

  • Aliquoting: Pipette a known volume of the tissue homogenate supernatant into a clean tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, vortex briefly.

  • pH Adjustment: Adjust the sample pH to >9 with ammonium hydroxide to ensure the analyte is in its free base form.

  • Extraction: Add the extraction solvent, vortex vigorously for 1-2 minutes, and then centrifuge to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the reconstitution solvent. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Chiral HPLC Method for this compound Quantification

This protocol is based on a validated method for the enantiomeric separation of betaxolol.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Chiral Column: A teicoplanin-based chiral stationary phase (CSP) column (e.g., Chirobiotic T).

  • Mobile Phase: A polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine (e.g., 100:0.02:0.025, v/v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: Fluorescence detection with excitation at 275 nm and emission at 305 nm.

  • Internal Standard: S-(-)-atenolol can be used as an internal standard.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the reconstituted sample extract onto the column.

  • Data Acquisition: Acquire the chromatogram and integrate the peak areas for this compound, the R-enantiomer (if present), and the internal standard.

  • Quantification: Construct a calibration curve using standards of known this compound concentrations. Calculate the concentration of this compound in the ocular tissue samples based on the peak area ratios relative to the internal standard and the calibration curve.

Visualizations

experimental_workflow start Start: Ocular Tissue Sample enucleation Enucleation and Dissection start->enucleation homogenization Homogenization enucleation->homogenization Isolated Tissues extraction Liquid-Liquid Extraction homogenization->extraction Tissue Homogenate analysis Chiral HPLC Analysis extraction->analysis Reconstituted Extract quantification Data Quantification analysis->quantification Chromatographic Data end End: this compound Concentration quantification->end

Caption: Experimental workflow for this compound quantification.

signaling_pathway This compound This compound beta1_receptor Beta-1 Adrenergic Receptor (Ciliary Epithelium) This compound->beta1_receptor Antagonism adenylyl_cyclase Adenylyl Cyclase beta1_receptor->adenylyl_cyclase Inhibition camp cAMP Production adenylyl_cyclase->camp aqueous_humor Aqueous Humor Production camp->aqueous_humor iop Intraocular Pressure (IOP) aqueous_humor->iop Reduction

Caption: this compound's mechanism of action in reducing IOP.

References

Application Notes and Protocols for Cell-Based Assays to Determine Levobetaxolol Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobetaxolol, the S-isomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist utilized in the management of glaucoma and ocular hypertension.[1][2] Its primary mechanism of action in lowering intraocular pressure (IOP) is attributed to the reduction of aqueous humor production by the ciliary body.[1] Additionally, studies suggest that this compound may possess neuroprotective properties, offering further therapeutic benefits in glaucoma management.[3][4]

These application notes provide a comprehensive guide to a suite of in vitro cell-based assays designed to evaluate the efficacy of this compound. The protocols detailed herein are intended for researchers in ophthalmology, pharmacology, and drug development to assess the compound's biological activity on key ocular cell types. The assays cover the principal mechanism of action, as well as potential neuroprotective and cellular effects.

Key Ocular Cell Types for In Vitro Testing

The following primary human cell cultures are recommended for a comprehensive in vitro evaluation of this compound:

  • Human Non-Pigmented Ciliary Epithelial (NPCE) Cells: These cells are directly involved in aqueous humor secretion. The β-adrenergic receptors on these cells are a primary target for this compound.

  • Human Trabecular Meshwork (HTM) Cells: These cells regulate the conventional outflow of aqueous humor. While this compound's primary action is on aqueous production, its effects on HTM cell viability and function are important for a complete understanding of its ocular impact.

  • Human Ciliary Muscle (HCM) Cells: Contraction and relaxation of the ciliary muscle can influence aqueous humor outflow. Evaluating the effect of this compound on HCM cells can provide insights into its secondary mechanisms.

  • Human Retinal Ganglion Cells (RGCs): As the primary cell type lost in glaucoma, assessing the direct neuroprotective effects of this compound on RGCs is crucial.

Data Presentation: Summary of this compound Efficacy

The following tables summarize key quantitative data for this compound and related compounds from in vitro studies.

Table 1: Inhibition of cAMP Production in Human Non-Pigmented Ciliary Epithelial (NPCE) Cells

CompoundParameterValueReference
This compoundKi16.4 nM
DextrobetaxololKi2.97 µM

Table 2: β-Adrenergic Receptor Binding Affinity

CompoundReceptorKiSelectivity (β1 vs β2)Reference
This compoundHuman β10.76 nM43-fold
Human β232.6 nM

Table 3: Neuroprotective Effect on Retinal Ganglion Cells (Hypoxia Model)

TreatmentConcentrationCell Viability (%)p-valueReference
Control (Hypoxia)-51.5%-
Betaxolol10-7 M58.3%<0.05
10-6 M60.5%<0.05
Timolol10-7 M57.1%<0.05
10-6 M58.0%<0.05

Table 4: Effect of Beta-Blockers on Ciliary Muscle Contraction/Relaxation

CompoundConcentrationEffect on Pre-Contracted Ciliary MuscleReference
Betaxolol10-5 MNo effect on isoproterenol-induced relaxation
Timolol10-5 MComplete inhibition of isoproterenol-induced relaxation

Signaling Pathways and Experimental Workflows

G cluster_0 β-Adrenergic Receptor Signaling in Ciliary Epithelium This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Antagonist Gs Gs Protein Beta1_AR->Gs Beta2_AR β2-Adrenergic Receptor Beta2_AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ion_Channels Ion Channels (e.g., Cl-, K+) PKA->Ion_Channels Phosphorylates Aquaporins Aquaporins PKA->Aquaporins Phosphorylates Aqueous_Humor Aqueous Humor Production Ion_Channels->Aqueous_Humor Modulates Aquaporins->Aqueous_Humor Modulates

Caption: β-Adrenergic signaling pathway in ciliary epithelial cells.

G cluster_1 Experimental Workflow for this compound Efficacy Testing Cell_Culture Cell Culture (NPCE, HTM, HCM, RGCs) Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment cAMP_Assay cAMP Assay (NPCE cells) Treatment->cAMP_Assay Viability_Assay Cell Viability Assay (MTT; HTM, RGCs) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (TUNEL, Caspase-3; RGCs) Treatment->Apoptosis_Assay Contraction_Assay Cell Contraction Assay (HCM cells) Treatment->Contraction_Assay Western_Blot Western Blot (PKA, CREB phosphorylation) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation cAMP_Assay->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Contraction_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro testing.

Experimental Protocols

Cell Culture Protocols

a. Human Non-Pigmented Ciliary Epithelial (NPCE) Cell Culture

  • Source: Primary cells can be isolated from human donor eyes or commercially available cell lines can be used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.

b. Human Trabecular Meshwork (HTM) Cell Culture

  • Source: Isolated from the trabecular meshwork of human donor eyes.

  • Isolation: The trabecular meshwork tissue is dissected and treated with collagenase to release the cells.

  • Culture Medium: Low-glucose DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells at 80-90% confluency.

c. Human Ciliary Muscle (HCM) Cell Culture

  • Source: Dissected from the ciliary body of human donor eyes.

  • Culture Medium: DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and basic fibroblast growth factor (bFGF).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells at 80-90% confluency.

d. Human Retinal Ganglion Cell (RGC) Culture

  • Source: Primary RGCs can be isolated from human donor retinas using immunopanning techniques. Alternatively, immortalized RGC cell lines can be used.

  • Culture Medium: Neurobasal medium supplemented with B-27, N-2, L-glutamine, brain-derived neurotrophic factor (BDNF), ciliary neurotrophic factor (CNTF), and forskolin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator on plates coated with poly-D-lysine and laminin.

cAMP Assay Protocol (NPCE Cells)

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by a β-adrenergic agonist like isoproterenol.

  • Cell Seeding: Seed NPCE cells in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with various concentrations of this compound for 30 minutes.

  • Stimulation: Add a fixed concentration of isoproterenol (e.g., 1 µM) to all wells (except the negative control) and incubate for 15 minutes at 37°C.

  • Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay Protocol (HTM and RGCs)

This assay assesses the potential cytotoxicity of this compound.

  • Cell Seeding: Seed HTM or RGCs in a 96-well plate.

  • Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Apoptosis Assays (RGCs)

a. TUNEL Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Culture and Treatment: Culture RGCs on coverslips and treat with this compound, with and without an apoptotic stimulus (e.g., staurosporine or glutamate).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Staining: Perform TUNEL staining using a commercial kit according to the manufacturer's protocol. This typically involves incubating the cells with terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells (counterstained with DAPI).

b. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Lyse treated RGCs to release cellular proteins.

  • Assay: Use a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) and a commercial assay kit to measure caspase-3 activity in the cell lysates.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.

Cell Contraction Assay Protocol (HCM Cells)

This assay evaluates the effect of this compound on the contractile properties of ciliary muscle cells.

  • Collagen Gel Preparation: Prepare a collagen gel matrix and embed HCM cells within it in a 24-well plate.

  • Gel Polymerization: Allow the collagen gel to polymerize at 37°C.

  • Treatment: Add culture medium containing various concentrations of this compound to the wells.

  • Gel Release: After a desired incubation period, gently detach the collagen gels from the sides of the wells.

  • Contraction Measurement: Monitor the change in the diameter of the collagen gels over time. This can be done by imaging the plates and measuring the gel area using image analysis software.

  • Data Analysis: Calculate the percentage of gel contraction relative to the initial gel size.

Western Blot Protocol for PKA and CREB Phosphorylation (NPCE Cells)

This protocol assesses the downstream signaling of the β-adrenergic pathway.

  • Cell Treatment and Lysis: Treat NPCE cells with this compound followed by isoproterenol stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-PKA, total PKA, phospho-CREB, and total CREB overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for In Vivo Testing of Levobetaxolol in Animal Models of Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of levobetaxolol's efficacy in reducing intraocular pressure (IOP) and providing neuroprotection in established animal models of glaucoma. The following sections outline the methodologies for glaucoma induction, drug administration, and subsequent analysis of therapeutic outcomes.

Introduction to this compound in Glaucoma

This compound, the S-isomer of betaxolol, is a cardioselective β1-adrenergic receptor antagonist.[1] Its primary mechanism of action in glaucoma is the reduction of aqueous humor production, which in turn lowers intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy.[2] Beyond its IOP-lowering effects, this compound is suggested to have neuroprotective properties by blocking sodium and calcium channels, potentially shielding retinal ganglion cells (RGCs) from excitotoxic damage.[3]

Animal Models of Glaucoma

The selection of an appropriate animal model is critical for preclinical glaucoma research. Commonly used models include rabbits, rats, and non-human primates, each offering distinct advantages. Rabbits have larger eyes suitable for surgical manipulation, while rodents are cost-effective for larger-scale studies. Non-human primates provide an ocular anatomy and physiology most similar to humans.

I. Rabbit Model of Glaucoma

A. Induction of Ocular Hypertension (OHT)

One common method for inducing sustained OHT in rabbits is through the intracameral injection of a viscoelastic substance to obstruct aqueous humor outflow. Another established method involves the subconjunctival injection of corticosteroids.

Protocol: Glucocorticoid-Induced Glaucoma in Rabbits

  • Animal Selection: Use adult New Zealand White rabbits.

  • Anesthesia: Anesthetize the rabbits using an appropriate combination of ketamine and xylazine. Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea.

  • Induction: Administer a subconjunctival injection of 0.1 mL of a long-acting corticosteroid, such as betamethasone, into one eye. The contralateral eye can serve as a control.

  • IOP Monitoring: Measure IOP weekly using a calibrated tonometer (e.g., Tono-Pen, rebound tonometer) until a stable elevation is achieved (typically 2-4 weeks).

B. This compound Administration

  • Formulation: Prepare a sterile ophthalmic solution of 0.5% this compound hydrochloride.

  • Dosing: Instill one drop (approximately 30-50 µL) of the this compound solution into the glaucomatous eye twice daily.

  • Treatment Duration: Continue treatment for a predetermined period, typically 4-8 weeks, to assess both short-term and longer-term effects on IOP and neuroprotection.

C. Efficacy Assessment

  • IOP Measurement: Record IOP at regular intervals (e.g., daily or every other day) at a consistent time to account for diurnal variations.

  • Histopathology: At the end of the study, euthanize the animals and enucleate the eyes. Perform histological analysis of the retina and optic nerve to assess RGC survival and optic nerve damage.

  • Retinal Ganglion Cell (RGC) Quantification: Stain retinal flat mounts with an RGC-specific marker (e.g., Brn3a or RBPMS) and count the number of surviving RGCs.

  • Optic Nerve Analysis: Process optic nerve cross-sections with stains such as hematoxylin and eosin (H&E) or Picro-Sirius Red to evaluate axonal integrity and connective tissue changes.

II. Rat Model of Glaucoma

A. Induction of Ocular Hypertension (OHT)

The hypertonic saline injection model is a widely used method to induce elevated IOP in rats by sclerosing the episcleral veins.

Protocol: Hypertonic Saline-Induced Glaucoma in Rats

  • Animal Selection: Use adult Brown Norway or Wistar rats.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

  • Procedure:

    • Expose the episcleral veins of one eye under a dissecting microscope.

    • Using a fine-gauge needle, carefully inject 50 µL of 2 M hypertonic saline into the episcleral venous plexus. Successful injection is indicated by blanching of the veins.

  • IOP Monitoring: Measure IOP 2-3 times per week using a rebound tonometer (e.g., TonoLab) designed for rodents.

B. This compound Administration

  • Formulation: Prepare a 0.5% this compound ophthalmic solution.

  • Dosing: Administer one drop (approximately 10 µL) to the glaucomatous eye twice daily.

  • Treatment Duration: Treat for 4-6 weeks to evaluate the therapeutic effects.

C. Efficacy Assessment

  • IOP Measurement: Monitor IOP regularly throughout the study.

  • Functional Assessment: Perform electroretinography (ERG) to assess retinal function, specifically the scotopic threshold response which can indicate RGC dysfunction.

  • RGC and Optic Nerve Analysis: Conduct histological analysis as described for the rabbit model to quantify RGC loss and optic nerve damage.

III. Non-Human Primate (NHP) Model of Glaucoma

A. Induction of Ocular Hypertension (OHT)

Laser-induced glaucoma is a common and reliable method in NHPs that mimics the pathophysiology of human open-angle glaucoma.

Protocol: Laser-Induced Glaucoma in Rhesus Monkeys

  • Animal Selection: Use adult Rhesus macaques.

  • Anesthesia: Anesthetize the animals and apply a topical anesthetic.

  • Procedure:

    • Use an argon laser to apply photocoagulation burns to the trabecular meshwork over 180-360 degrees.

    • This procedure obstructs aqueous outflow, leading to a sustained elevation in IOP.

  • IOP Monitoring: Measure IOP weekly with a handheld applanation tonometer (e.g., Tono-Pen).

B. This compound Administration

  • Formulation: Use a commercially available 0.5% this compound ophthalmic suspension (Betaxon®).

  • Dosing: Instill one drop into the glaucomatous eye twice daily.

  • Treatment Duration: Monitor for at least 8-12 weeks.

C. Efficacy Assessment

  • IOP Measurement: Regularly monitor IOP.

  • Optic Nerve Head Imaging: Use spectral-domain optical coherence tomography (SD-OCT) to measure retinal nerve fiber layer (RNFL) thickness and optic nerve head topography.

  • Visual Field Testing: If feasible, perform specialized visual field testing to assess functional deficits.

  • Histological Analysis: At the study endpoint, perform RGC quantification and optic nerve axon counting from histological sections.

Quantitative Data Summary

Animal ModelGlaucoma Induction MethodThis compound ConcentrationExpected IOP ReductionKey Assessment Parameters
Rabbit Glucocorticoid-Induced0.5%15-25%IOP, RGC Count, Optic Nerve Histology
Rat Hypertonic Saline Injection0.5%15-20%IOP, ERG, RGC Count, Optic Nerve Histology
Non-Human Primate Laser Trabeculoplasty0.5%20-30%IOP, SD-OCT (RNFL), Visual Fields, RGC & Axon Count

Signaling Pathways and Experimental Workflows

Levobetaxolol_Mechanism cluster_0 This compound Action cluster_1 Neuroprotective Pathway This compound This compound Beta-1_Adrenergic_Receptor Beta-1_Adrenergic_Receptor This compound->Beta-1_Adrenergic_Receptor Antagonizes Adenylyl_Cyclase Adenylyl_Cyclase Beta-1_Adrenergic_Receptor->Adenylyl_Cyclase Inhibits Stimulation cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Conversion ATP ATP ATP->Adenylyl_Cyclase Aqueous_Humor_Production Aqueous_Humor_Production cAMP->Aqueous_Humor_Production Decreases IOP_Reduction IOP_Reduction Aqueous_Humor_Production->IOP_Reduction Levobetaxolol_NP This compound Na_Ca_Channels Voltage-gated Na+ & Ca2+ Channels Levobetaxolol_NP->Na_Ca_Channels Blocks Ion_Influx Na+ & Ca2+ Influx Na_Ca_Channels->Ion_Influx Reduces Excitotoxicity Excitotoxicity Ion_Influx->Excitotoxicity Decreases RGC_Survival Retinal Ganglion Cell Survival Excitotoxicity->RGC_Survival Promotes

Caption: this compound's dual mechanism of action.

Experimental_Workflow Animal_Selection Select Animal Model (Rabbit, Rat, or NHP) Baseline_Measurements Baseline Measurements (IOP, ERG, SD-OCT) Animal_Selection->Baseline_Measurements Glaucoma_Induction Induce Ocular Hypertension Baseline_Measurements->Glaucoma_Induction IOP_Stabilization Allow IOP to Stabilize Glaucoma_Induction->IOP_Stabilization Group_Assignment Randomize into Groups (Vehicle vs. This compound) IOP_Stabilization->Group_Assignment Treatment_Period Administer Treatment (Twice Daily) Group_Assignment->Treatment_Period In_Life_Assessments In-Life Assessments (IOP, Functional Tests) Treatment_Period->In_Life_Assessments Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis In_Life_Assessments->Treatment_Period Histology Histology (RGC & Optic Nerve) Endpoint_Analysis->Histology Data_Analysis Data Analysis & Statistical Comparison Histology->Data_Analysis

Caption: General experimental workflow for in vivo testing.

Logical_Relationships cluster_2 Model & Drug cluster_3 Primary & Secondary Outcomes cluster_4 Assessment Methods Animal_Model Glaucoma Animal Model IOP_Lowering IOP Reduction Animal_Model->IOP_Lowering Neuroprotection Neuroprotection Animal_Model->Neuroprotection Levobetaxolol_Treatment This compound Levobetaxolol_Treatment->IOP_Lowering Levobetaxolol_Treatment->Neuroprotection Tonometry Tonometry IOP_Lowering->Tonometry Assessed by Histopathology_RGC RGC Histology Neuroprotection->Histopathology_RGC Assessed by Histopathology_ON Optic Nerve Histology Neuroprotection->Histopathology_ON Assessed by Imaging In Vivo Imaging (SD-OCT) Neuroprotection->Imaging Assessed by Function_Tests Functional Tests (ERG) Neuroprotection->Function_Tests Assessed by

Caption: Logical relationships in this compound testing.

References

Application Notes and Protocols for In Vitro Neuroprotection Studies of Levobetaxolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro models and detailed protocols for investigating the neuroprotective effects of levobetaxolol. The methodologies outlined below are designed to assess the efficacy of this compound in protecting neuronal cells from various insults, mimicking pathological conditions.

In Vitro Models for this compound's Neuroprotective Effects

A variety of in vitro models can be employed to study the neuroprotective properties of this compound. The choice of model depends on the specific research question and the desired level of complexity.

  • Primary Retinal Ganglion Cell (RGC) Cultures: RGCs are the primary neurons affected in glaucoma, making them a highly relevant model for studying this compound's effects.[1][2] These cultures can be established from rodent or human retinal tissue.[1][3]

  • Neuronal Cell Lines: Cell lines such as SH-SY5Y (human neuroblastoma) and PC-12 (rat pheochromocytoma) offer a more homogenous and reproducible system for initial screening and mechanistic studies.

  • Organotypic Retinal Explants: These 3D culture systems preserve the retinal architecture and intercellular interactions, providing a model that more closely resembles the in vivo environment.[4]

  • Cortical Neuronal Cultures: These primary cultures are useful for studying general neuroprotective mechanisms that may not be specific to the retina.

Induction of Neurotoxicity In Vitro

To evaluate the neuroprotective capacity of this compound, neuronal cultures are typically subjected to insults that induce cell death. Common methods include:

  • Oxygen-Glucose Deprivation (OGD): This procedure mimics ischemic conditions by depriving cells of oxygen and glucose, leading to excitotoxicity and apoptosis.

  • Glutamate or NMDA/Kainate-Induced Excitotoxicity: Excessive activation of glutamate receptors is a key mechanism of neuronal damage in various neurological disorders.

  • Hypoxia: Reduced oxygen levels alone can also induce neuronal injury and are relevant to conditions like glaucoma.

  • Oxidative Stress: Exposure to agents like hydrogen peroxide or tert-Butyl hydroperoxide can be used to model oxidative damage.

Experimental Protocols

Primary Retinal Ganglion Cell (RGC) Culture

This protocol is adapted from established methods for isolating and culturing RGCs.

Materials:

  • Postnatal day 5-8 rat pups

  • Papain solution

  • DMEM/F12 medium

  • B27 supplement

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Ciliary Neurotrophic Factor (CNTF)

  • Forskolin

  • Anti-Thy1.1 antibody-coated plates

  • Poly-D-lysine and laminin-coated culture plates

Procedure:

  • Euthanize rat pups and enucleate the eyes.

  • Dissect the retinas and incubate in a papain solution to dissociate the tissue.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Purify RGCs using a two-step immunopanning procedure with anti-Thy1.1 antibody-coated plates.

  • Plate the purified RGCs on poly-D-lysine and laminin-coated plates.

  • Culture the cells in a serum-free defined medium supplemented with BDNF, CNTF, and forskolin.

  • Change half of the medium every 2-3 days.

Oxygen-Glucose Deprivation (OGD) Protocol

This protocol is a standard method for inducing ischemic-like injury in neuronal cultures.

Materials:

  • Cultured neuronal cells (e.g., primary RGCs or SH-SY5Y cells)

  • Glucose-free DMEM or Neurobasal medium

  • Hypoxic chamber (95% N2, 5% CO2)

Procedure:

  • Replace the normal culture medium with pre-warmed, glucose-free medium.

  • Place the culture plates in a hypoxic chamber and incubate for the desired duration (e.g., 1-4 hours).

  • For reoxygenation studies, replace the glucose-free medium with normal, glucose-containing culture medium and return the plates to a normoxic incubator (95% air, 5% CO2).

  • At the end of the experiment, assess cell viability and other parameters.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plate reader

  • Cell culture supernatants

Procedure:

  • Collect the cell culture supernatant from each well.

  • Add the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cytotoxicity relative to control wells (untreated and maximum LDH release).

Intracellular Calcium Measurement

This protocol uses a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentrations.

Materials:

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope with an imaging system capable of ratiometric imaging

Procedure:

  • Load the cells with Fura-2 AM by incubating them in a solution containing the dye and Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the culture dish on the stage of the fluorescence microscope.

  • Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Record baseline calcium levels and then add the desired stimulus (e.g., glutamate) followed by this compound to observe its effect on calcium influx.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on this compound and its racemate, betaxolol.

ParameterDrugConcentrationEffectCell ModelReference
Neurotrophic Factor Upregulation
bFGF mRNAThis compound20 mg/kg (in vivo)10-fold increaseRat Retina
CNTF mRNAThis compound20 mg/kg (in vivo)2-fold increaseRat Retina
Ion Channel Blockade
Veratridine-stimulated Na+ influxBetaxolol28.3 µM (IC50)InhibitionRat Cortical Synaptosomes
L-type Ca2+ channelsThis compoundMicromolar affinityBlockade-
Receptor Binding Affinity
β1-adrenergic receptorThis compound0.76 nM (Ki)AntagonistCloned human receptors
β2-adrenergic receptorThis compound32.6 nM (Ki)AntagonistCloned human receptors

Signaling Pathways and Visualizations

This compound's neuroprotective effects are mediated through multiple signaling pathways. The primary mechanisms involve the blockade of voltage-gated sodium and calcium channels, which prevents excitotoxic cell death, and the upregulation of neurotrophic factors, which promotes cell survival.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vitro model of ischemia.

G cluster_setup Experimental Setup cluster_assays Assessment Culture Primary RGC Culture OGD Oxygen-Glucose Deprivation Culture->OGD Induce Injury This compound This compound Treatment OGD->this compound Apply Treatment LDH LDH Assay (Cytotoxicity) This compound->LDH Calcium Intracellular Ca2+ Measurement This compound->Calcium Gene Gene Expression Analysis (bFGF, CNTF) This compound->Gene Data_Analysis Data Analysis & Interpretation LDH->Data_Analysis Quantitative Data Calcium->Data_Analysis Gene->Data_Analysis

Caption: Experimental workflow for in vitro neuroprotection studies.

Proposed Signaling Pathway for this compound's Neuroprotection

This diagram depicts the proposed signaling cascade initiated by this compound, leading to neuroprotection. It integrates the blockade of ion channels and the potential involvement of downstream survival pathways like JAK/STAT and MAPK/ERK, which are known to be activated by neurotrophic factors.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks bFGF_CNTF Upregulation of bFGF & CNTF mRNA This compound->bFGF_CNTF Induces Na_Influx Reduced Na+ Influx Na_Channel->Na_Influx Inhibits Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx Inhibits Excitotoxicity Decreased Excitotoxicity Ca_Influx->Excitotoxicity Na_Influx->Excitotoxicity Survival Cell Survival Excitotoxicity->Survival Promotes JAK_STAT JAK/STAT Pathway bFGF_CNTF->JAK_STAT Activates MAPK_ERK MAPK/ERK Pathway bFGF_CNTF->MAPK_ERK Activates JAK_STAT->Survival MAPK_ERK->Survival

Caption: this compound's neuroprotective signaling pathways.

These application notes and protocols provide a solid foundation for researchers to design and execute in vitro studies to further elucidate the neuroprotective mechanisms of this compound. The provided quantitative data and signaling pathway diagrams offer a clear framework for understanding its therapeutic potential.

References

Revolutionizing Glaucoma Research: Advanced Techniques for Quantifying Levobetaxolol's Influence on Aqueous Humor Outflow

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of glaucoma research and the development of novel ophthalmic therapeutics, precise measurement of a drug's impact on aqueous humor dynamics is paramount. Levobetaxolol, a cardioselective beta-1 adrenergic receptor antagonist, is a key medication in managing intraocular pressure (IOP). Understanding its precise mechanism of action on aqueous humor outflow is crucial for optimizing treatment strategies and developing next-generation therapies. These detailed application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the techniques used to quantify the effects of this compound.

This compound primarily lowers IOP by reducing the production of aqueous humor from the ciliary body.[1][2] This effect is a result of its antagonist activity at beta-1 adrenergic receptors, which are involved in the signaling cascade that stimulates aqueous humor secretion.[3][4] While its principal action is on aqueous production, a thorough evaluation of its complete impact on both conventional (trabecular meshwork) and unconventional (uveoscleral) outflow pathways is essential for a complete pharmacological profile.

This document outlines the detailed protocols for the primary methods used to assess these parameters: tonography, fluorophotometry, and tracer studies. Furthermore, it presents quantitative data from studies investigating the effects of this compound and its racemate, betaxolol, on aqueous humor dynamics, alongside visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound and Betaxolol on Aqueous Humor Dynamics

The following tables summarize the quantitative data on the effects of this compound and its racemate, betaxolol, on key parameters of aqueous humor dynamics.

Table 1: Effect of Betaxolol on Aqueous Humor Flow

ParameterVehicle (Placebo)0.25% BetaxololPercent ChangeReference
Aqueous Humor Flow (µL/min)2.50 ± 0.711.83 ± 0.52↓ 26.8%[5]
Intraocular Pressure (mmHg)Baseline: ~25After 3 months: 21.3↓ 14.8% (3.7 mmHg reduction)

Table 2: Comparative Effects of Beta-Blockers on Aqueous Humor Flow

TreatmentPercent Decrease in Aqueous Humor FlowReference
Timolol39%
Betaxolol23.8%
Carteolol20.42%

Table 3: Effect of Betaxolol on Outflow Facility

ParameterBaselineAfter Betaxolol TreatmentPercent ChangeReference
Outflow Facility (µL/min/mmHg)0.28 ± 0.090.30 ± 0.08↑ 7.1% (Not statistically significant)

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 This compound Action on Ciliary Epithelium This compound This compound Beta1_Receptor Beta-1 Adrenergic Receptor This compound->Beta1_Receptor blocks Adenylate_Cyclase Adenylate Cyclase This compound->Adenylate_Cyclase inhibits production of cAMP G_Protein Gs Protein Beta1_Receptor->G_Protein activates G_Protein->Adenylate_Cyclase stimulates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ion_Transport Ion Transport Proteins PKA->Ion_Transport phosphorylates Aqueous_Production Aqueous Humor Production Ion_Transport->Aqueous_Production drives

This compound's Signaling Pathway in Ciliary Epithelium.

cluster_1 Tonography Experimental Workflow Start Start: Subject Preparation Anesthetize Topical Anesthesia Start->Anesthetize Baseline_IOP Measure Baseline IOP Anesthetize->Baseline_IOP Tonometer_Placement Place Weighted Tonometer on Cornea Baseline_IOP->Tonometer_Placement Pressure_Recording Record IOP Decay Over 2-4 Minutes Tonometer_Placement->Pressure_Recording Data_Analysis Calculate Outflow Facility (C) Pressure_Recording->Data_Analysis End End Data_Analysis->End

Workflow for Tonography Experiment.

cluster_2 Fluorophotometry Experimental Workflow Start Start: Fluorescein Administration Topical_Fluorescein Administer Topical Fluorescein Start->Topical_Fluorescein Equilibration Allow for Equilibration (hours) Topical_Fluorescein->Equilibration Fluorophotometer_Scans Perform Serial Fluorophotometer Scans Equilibration->Fluorophotometer_Scans Measure_Concentration Measure Fluorescein Concentration in Cornea and Anterior Chamber Fluorophotometer_Scans->Measure_Concentration Calculate_Flow Calculate Aqueous Humor Flow Rate Measure_Concentration->Calculate_Flow End End Calculate_Flow->End

Workflow for Fluorophotometry Experiment.

Experimental Protocols

Tonography for Measuring Outflow Facility (C)

Objective: To determine the ease with which aqueous humor leaves the eye through the conventional outflow pathway (trabecular meshwork and Schlemm's canal) by measuring the pressure decay after applying a known weight to the cornea.

Materials:

  • Schiøtz or pneumatonometer with tonography setting

  • Tonometer weights (e.g., 5.5 g, 7.5 g, 10 g)

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

  • Data recording system (digital or chart recorder)

  • Slit lamp (for pneumatonography)

  • Headrest and fixation target for the patient

Protocol:

  • Subject Preparation: The subject is placed in a supine or comfortable seated position. A topical anesthetic is applied to the cornea of the eye to be measured.

  • Baseline IOP Measurement: The baseline intraocular pressure (IOP) is measured using a standard tonometer.

  • Tonometer Placement: The weighted tonometer is gently placed on the center of the anesthetized cornea. The weight of the tonometer artificially increases the IOP.

  • Pressure Recording: The IOP is continuously recorded for a period of 2 to 4 minutes. During this time, the increased pressure forces aqueous humor out of the eye at an accelerated rate, leading to a gradual decay in the recorded IOP.

  • Data Analysis: The change in IOP over the recording period is used to calculate the outflow facility (C). The calculation is based on the Friedenwald nomogram or computerized algorithms that take into account the tonometer weight, the initial and final IOP readings, and the ocular rigidity. The outflow facility is typically expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).

  • Post-Procedure: The tonometer is removed, and the subject is monitored for any discomfort.

Fluorophotometry for Measuring Aqueous Humor Flow Rate (F)

Objective: To non-invasively measure the rate of aqueous humor formation by tracking the clearance of a fluorescent tracer from the anterior chamber.

Materials:

  • Scanning ocular fluorophotometer

  • Fluorescein sodium ophthalmic solution (e.g., 2%) or fluorescein strips

  • Topical anesthetic

  • Data analysis software

Protocol:

  • Fluorescein Administration: A precise amount of fluorescein is administered topically to the eye. This can be done via eye drops or by applying a fluorescein-impregnated strip to the inferior cul-de-sac.

  • Equilibration Period: The subject is instructed to wait for a specific period (typically several hours) to allow the fluorescein to distribute evenly within the anterior chamber and for the initial high concentration in the tear film to dissipate.

  • Fluorophotometer Scans: The subject's eye is positioned in the fluorophotometer. A series of scans are taken over several hours to measure the concentration of fluorescein in the cornea and the anterior chamber.

  • Measurement of Fluorescein Concentration: The instrument uses a blue light to excite the fluorescein and measures the emitted green light to determine its concentration. The software of the fluorophotometer can differentiate between the fluorescence in the cornea and the anterior chamber.

  • Calculation of Aqueous Flow Rate: The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate (F). The calculation is based on the principle that the clearance of the tracer is directly proportional to the rate of aqueous humor turnover. The flow rate is typically expressed in microliters per minute (µL/min).

Fluorescent Tracer Studies for Measuring Uveoscleral Outflow

Objective: To directly visualize and quantify the amount of aqueous humor that exits the eye through the unconventional (uveoscleral) pathway.

Materials (for animal models):

  • Fluorescent tracer (e.g., fluorescein-isothiocyanate (FITC)-dextran of a specific molecular weight)

  • Anesthesia for the animal model

  • Microsyringe for intracameral injection

  • Microscope for visualization and dissection

  • Fluorometer or spectrophotometer for quantification

  • Tissue homogenization equipment

Protocol (for animal models):

  • Animal Preparation: The animal is anesthetized according to approved protocols.

  • Intracameral Injection: A small volume of the fluorescent tracer solution is carefully injected into the anterior chamber of the eye using a microsyringe.

  • Incubation Period: The animal is maintained under anesthesia for a specific duration to allow the tracer to be cleared through both the conventional and uveoscleral outflow pathways.

  • Enucleation and Dissection: After the incubation period, the eye is enucleated. The eye is then carefully dissected to separate the different tissues, including the iris, ciliary body, choroid, sclera, and retina.

  • Tracer Quantification: The amount of fluorescent tracer in each dissected tissue is quantified. This is typically done by homogenizing the tissue and measuring the fluorescence of the supernatant using a fluorometer.

  • Calculation of Uveoscleral Outflow: The amount of tracer found in the uveal and scleral tissues represents the portion of aqueous humor that has exited through the uveoscleral pathway. This can be expressed as a percentage of the total tracer injected or used to calculate a uveoscleral outflow facility.

By employing these rigorous techniques, researchers can gain a detailed understanding of how this compound and other glaucoma medications modulate aqueous humor dynamics, paving the way for more effective and personalized treatments for glaucoma.

References

Application Notes and Protocols: Cytotoxicity of Levobetaxolol on Human Corneal Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobetaxolol is a selective beta-1 adrenergic receptor antagonist used in ophthalmic solutions to reduce intraocular pressure in patients with conditions like glaucoma.[1] Given its topical application, assessing the cytotoxicity of this compound on human corneal epithelial cells (HCECs) is crucial for evaluating its safety profile. The corneal epithelium is the outermost layer of the cornea and provides a critical barrier against external insults. This document provides detailed protocols for assessing the cytotoxicity of this compound on HCECs, including cell viability, apoptosis, and reactive oxygen species (ROS) production. While specific quantitative data for this compound is limited in publicly available literature, data for its racemic form, betaxolol, is presented here as a comparable reference.

Data Presentation

The following tables summarize the cytotoxic effects of betaxolol on human corneal cells. This data can be used as a reference point for designing experiments with this compound.

Table 1: Effect of Betaxolol on the Viability of Human Corneal Endothelial Cells

Betaxolol Concentration (g/L)ObservationReference
< 0.0875No obvious change in cell viability[2]
0.0875 - 2.8Obvious decrease in cell viability (P<0.05)[2]

Note: This data was obtained from studies on human corneal endothelial cells, a cell type closely related to epithelial cells.

Table 2: General Cytotoxic Effects of Betaxolol on Human Corneal Epithelial Cells

Betaxolol DilutionCytotoxic EffectReference
1:10Rapid and pronounced cytotoxic effect[3]
1:100More pronounced decline in cell number compared to 1:1000[3]
1:1000More pronounced decrease in cell number than some other glaucoma medications

Experimental Protocols

Herein are detailed protocols for key experiments to assess the cytotoxicity of this compound on HCECs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human Corneal Epithelial Cells (HCECs)

  • Cell culture medium (e.g., Keratinocyte-Serum Free Medium)

  • This compound hydrochloride

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HCECs into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare a range of concentrations of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCECs treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: Following treatment with this compound for the desired time, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

This assay measures the level of intracellular ROS, an indicator of oxidative stress.

Materials:

  • HCECs treated with this compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Culture medium without phenol red

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed HCECs in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.

  • DCFH-DA Loading: After drug treatment, remove the medium and wash the cells with PBS. Add 100 µL of DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells once with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual pathway of cytotoxicity.

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assays start Human Corneal Epithelial Cells (HCECs) seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of This compound seed->treat incubate Incubate for defined time periods treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt apoptosis Annexin V/PI Assay (Apoptosis) incubate->apoptosis ros DCFH-DA Assay (ROS Production) incubate->ros analyze Data Analysis (e.g., IC50 calculation, % apoptosis, ROS levels) mtt->analyze apoptosis->analyze ros->analyze

Experimental workflow for assessing this compound cytotoxicity.

G levo This compound Exposure to HCECs stress Cellular Stress levo->stress ros Increased Intracellular Reactive Oxygen Species (ROS) stress->ros damage Oxidative Damage to Cellular Components ros->damage apoptosis Induction of Apoptosis (Programmed Cell Death) damage->apoptosis viability Decreased Cell Viability apoptosis->viability

Conceptual pathway of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Evaluating Levobetaxolol Ophthalmic Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the comprehensive evaluation of novel and existing levobetaxolol delivery systems for ophthalmic applications. The protocols outlined below cover critical in vitro and in vivo characterization, efficacy assessment, and pharmacokinetic analysis.

Physicochemical Characterization of this compound Delivery Systems

A thorough physicochemical characterization is fundamental to understanding the performance and stability of an ophthalmic drug delivery system. These initial analyses provide insights into the formulation's quality and potential behavior in a physiological environment.

Experimental Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Objective: To determine the size distribution and surface charge of nanoparticulate or microparticulate delivery systems. These parameters are crucial for predicting in vivo stability, corneal penetration, and cellular uptake.

Materials:

  • This compound-loaded nanoparticle/microparticle suspension

  • Deionized water, filtered (0.22 µm)

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer)

Procedure:

  • Dilute the this compound formulation with filtered deionized water to an appropriate concentration to avoid multiple scattering effects.

  • For particle size and PDI measurement, equilibrate the sample to 25°C.

  • Perform the measurement using DLS. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the particles.

  • The Stokes-Einstein equation is then used by the instrument's software to calculate the hydrodynamic diameter.

  • For zeta potential measurement, inject the diluted sample into a disposable folded capillary cell.

  • Place the cell in the instrument. An electric field is applied, and the electrophoretic mobility of the particles is measured.

  • The Henry equation is used by the software to calculate the zeta potential from the electrophoretic mobility.

  • Perform all measurements in triplicate.

Experimental Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)

Objective: To quantify the amount of this compound successfully encapsulated within the delivery system.

Materials:

  • This compound-loaded delivery system

  • Appropriate solvent to dissolve the delivery system and release the drug (e.g., methanol, acetonitrile)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Separation of free drug: Centrifuge a known amount of the this compound formulation to separate the delivery system from the aqueous phase containing the unencapsulated drug.

  • Quantification of free drug: Analyze the supernatant for this compound concentration using a validated HPLC method.

  • Quantification of total drug: Take a known amount of the formulation and dissolve it in a suitable solvent to release the encapsulated drug. Analyze the total this compound concentration using HPLC.

  • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Delivery System] x 100

Table 1: Physicochemical Properties of a Multifunctional Nanoparticle System for Betaxolol Hydrochloride
ParameterValue
Particle Size (nm)21.28 ± 1.11
Zeta Potential (mV)21.28 ± 1.11
Encapsulation Efficiency (%)85.40 ± 0.20
Drug Loading (%)15.92 ± 0.26
pH6.94 ± 0.17
Osmotic Pressure (mOsmol/kg)301.33 ± 3.86

Data adapted from a study on multifunctional nanoparticles for betaxolol hydrochloride, the racemic mixture containing this compound.[1]

In Vitro Drug Release Studies

In vitro release studies are essential for predicting the in vivo performance of a sustained-release ophthalmic formulation. These assays measure the rate and extent of drug release from the delivery system over time in a simulated physiological environment.

Experimental Protocol: In Vitro Drug Release using Dynamic Dialysis

Objective: To evaluate the release profile of this compound from the delivery system in a simulated tear fluid.

Materials:

  • This compound formulation

  • Simulated Tear Fluid (STF), pH 7.4 (0.680 g NaCl, 0.220 g NaHCO₃, 0.140 g KCl, and 0.008 g CaCl₂ in 100 mL of deionized water)[1]

  • Dialysis membrane (e.g., MWCO 8,000–14,000 Da)

  • Thermostatic orbital shaker

  • HPLC system

Procedure:

  • Prepare fresh STF and pre-soak the dialysis membrane in the release medium.

  • Place a known volume of the this compound formulation into the dialysis bag and seal it.

  • Immerse the dialysis bag in a beaker containing a defined volume of STF.

  • Place the entire setup in a thermostatic orbital shaker maintained at 34°C and 120 rpm.[1]

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh STF to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

Table 2: Comparative In Vitro Release of Betaxolol Hydrochloride (BH)
Time (h)BH Solution (%)Multifunctional Nanoparticles (%)
0.5~51< 20
2.5~100~30
12100~60
24100~80

Data adapted from a study showing rapid release from solution versus sustained release from a nano-delivery system.[1][2]

In Vivo Evaluation in Preclinical Models

In vivo studies are critical for assessing the safety and efficacy of this compound delivery systems in a living organism. Animal models of glaucoma and ocular hypertension are commonly used for these evaluations.

Experimental Protocol: Intraocular Pressure (IOP) Reduction in a Rabbit Model of Ocular Hypertension

Objective: To determine the efficacy of the this compound formulation in lowering IOP in an established animal model.

Materials:

  • New Zealand white rabbits

  • This compound formulation and control vehicle

  • Tonometer (e.g., Tono-Pen)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Method for inducing ocular hypertension (e.g., injection of a compound carbomer solution)

Procedure:

  • Acclimatize the rabbits and measure baseline IOP in both eyes.

  • Induce ocular hypertension in one eye of each rabbit according to the chosen model. The contralateral eye can serve as a normotensive control.

  • Once a stable elevation in IOP is achieved, divide the animals into treatment and control groups.

  • Administer a single drop of the this compound formulation to the hypertensive eye of the treatment group and the vehicle to the control group.

  • Measure IOP at predetermined time points post-instillation (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Plot the mean IOP reduction from baseline over time for both groups.

Table 3: IOP Lowering Efficacy of this compound
TreatmentMaximum IOP Reduction (%)
This compound25.9 ± 3.2
Dextrobetaxolol15.5 ± 3.6

Data from an in vivo animal model comparing the potency of this compound and its dextro-isomer.

Ocular Pharmacokinetics

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in the eye. These studies are crucial for understanding the drug's concentration and residence time in target ocular tissues.

Experimental Protocol: Quantification of this compound in Ocular Tissues

Objective: To measure the concentration of this compound in various ocular tissues after topical administration.

Materials:

  • Animal model (e.g., rabbits or monkeys)

  • This compound formulation

  • Dissection tools

  • Homogenizer

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS) system

Procedure:

  • Administer the this compound formulation topically to the animals for a specified duration (e.g., twice daily for 30 days).

  • At the end of the treatment period, euthanize the animals and carefully dissect the eyes to collect various tissues (e.g., cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, retina, choroid).

  • Weigh the tissue samples and homogenize them in a suitable buffer.

  • Extract this compound from the tissue homogenates using an appropriate organic solvent.

  • Analyze the extracts using a validated HPLC/MS/MS method to quantify the concentration of this compound in each tissue.

Table 4: Betaxolol Concentrations in Human Ocular Tissues and Plasma
TissueMean Concentration (ng/g or ng/mL)
Iris73,200 ± 89,600
Ciliary Body4,250 ± 3,020
Choroid1,290 ± 1,170
Retina71.4 ± 41.8
Optic Nerve Head31.2 ± 14.8
Plasma0.59 ± 0.32

Data from a study measuring betaxolol concentrations in human ocular tissues after topical administration.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 In Vitro Evaluation Workflow a Formulation Preparation b Physicochemical Characterization (Size, Zeta, EE%, DL%) a->b c In Vitro Release Study (Dynamic Dialysis) a->c d Ocular Irritation Potential (HET-CAM, Draize Test) a->d e Data Analysis b->e c->e d->e

In Vitro Evaluation Workflow

G cluster_1 In Vivo Evaluation Workflow f Animal Model Selection (e.g., Rabbit, Monkey) g Induction of Ocular Hypertension f->g h Formulation Administration g->h i IOP Measurement (Tonometry) h->i j Pharmacokinetic Study (Tissue Collection) h->j k Data Analysis i->k j->k

In Vivo Evaluation Workflow

G cluster_2 This compound Mechanism of Action in Ciliary Epithelium Levo This compound Beta1 β1-Adrenergic Receptor Levo->Beta1 Antagonist AC Adenylyl Cyclase Beta1->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates IonChannels Ion Channels PKA->IonChannels Phosphorylates AqHumor Aqueous Humor Production PKA->AqHumor Decreases IonChannels->AqHumor Regulates

This compound Mechanism of Action

References

Troubleshooting & Optimization

Troubleshooting levobetaxolol solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues with levobetaxolol in aqueous solutions.

Troubleshooting Guide

Q1: My this compound hydrochloride is not dissolving completely in my aqueous buffer. What are the initial steps I should take?

A1: When encountering solubility issues with this compound HCl, consider the following initial troubleshooting steps:

  • Verify the Salt Form: Ensure you are using this compound hydrochloride, as the free base has significantly lower aqueous solubility.[1]

  • pH Adjustment: this compound is a weak base with a pKa of 9.67.[1] Its solubility is highly dependent on pH. To ensure the molecule is protonated and thus more soluble, the pH of your aqueous solution should be at least 2 units below the pKa (i.e., pH < 7.67). For optimal solubility, a lower pH (e.g., pH 4-6) is recommended. The commercial ophthalmic suspension has a pH between 5.5 and 7.5.[2][3]

  • Gentle Heating and Agitation: Warming the solution to 37°C and using an ultrasonic bath can help overcome the kinetic barriers to dissolution.[4] Continuous stirring is also recommended.

  • Check for Saturation: You may be exceeding the solubility limit of this compound HCl in your specific medium. Cross-reference the concentration you are trying to achieve with the known solubility data (see Table 1).

Q2: I have adjusted the pH, but my solution is still cloudy. What other factors could be at play?

A2: If pH adjustment is insufficient, consider these additional factors:

  • Buffer Composition: The ions in your buffer can interact with this compound and affect its solubility. If you are observing precipitation, consider simplifying your buffer system or trying an alternative buffer with different ionic components.

  • Common Ion Effect: If your buffer contains chloride ions, it could slightly suppress the dissolution of the hydrochloride salt, although this is typically a minor effect.

  • Purity of the Compound: Verify the purity of your this compound HCl. Impurities can sometimes reduce solubility.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, using co-solvents is a common strategy to enhance the solubility of poorly soluble drugs.

  • Common Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be effective. Start by preparing a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then diluting it into your aqueous medium. Be mindful that adding a co-solvent will alter the polarity of your final solution.

  • Concentration: The amount of co-solvent should be kept to a minimum, especially for cell-based assays where solvents can have cytotoxic effects. It is crucial to run appropriate vehicle controls in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound hydrochloride?

A1: The reported aqueous solubility of this compound hydrochloride varies across different sources, which may be due to different experimental conditions (e.g., temperature, pH, measurement technique). Values ranging from 25 mg/mL (with sonication) to 47 mg/mL have been reported. The predicted water solubility for the free base is much lower, at approximately 0.0298 mg/mL. It's important to experimentally determine the solubility in your specific buffer system.

Q2: How does pH affect the solubility of this compound?

A2: As a weak base, this compound's solubility is significantly influenced by pH. At a pH below its pKa of 9.67, the amine group is protonated, forming a more soluble salt. As the pH approaches and exceeds the pKa, the uncharged free base form predominates, which is less soluble and may precipitate out of solution. Therefore, maintaining a pH well below 9.67 is critical for keeping this compound in an aqueous solution.

Q3: Why is the commercial ophthalmic product a suspension?

A3: The commercial product, Betaxon™, is a 0.5% (5 mg/mL) ophthalmic suspension. This formulation is designed to act as a depot, allowing for a sustained release of the drug at the site of action. Creating a true solution at this concentration in a simple, physiologically compatible buffer can be challenging, hence a suspension is used to deliver the required therapeutic dose.

Q4: Are there any known stability issues I should be aware of when preparing this compound solutions?

A4: While specific degradation pathways in simple aqueous buffers are not extensively detailed in the provided search results, drug stability can be influenced by pH. It is good practice to prepare fresh solutions for your experiments and store stock solutions appropriately, for example, at -20°C or -80°C for extended periods. If using additives like surfactants, be aware they can sometimes induce degradation.

Physicochemical and Solubility Data

Table 1: Summary of Quantitative Data for this compound

Property Value Form Source / Comments
Molar Mass 343.89 g/mol Hydrochloride Salt
307.43 g/mol Free Base
pKa (Strongest Basic) 9.67 Free Base
logP 2.54 - 3 Free Base
Aqueous Solubility 0.0298 mg/mL Free Base (Predicted)
25 mg/mL Hydrochloride Salt (Requires ultrasonic assistance)
47 mg/mL Hydrochloride Salt
DMSO Solubility ≥ 100 mg/mL Hydrochloride Salt
≥ 17.15 mg/mL Hydrochloride Salt
Ethanol Solubility 35 mg/mL Hydrochloride Salt
PBS (pH 7.2) Solubility 10 mg/mL Hydrochloride Salt

| pH of Formulation | 5.5 - 7.5 | Ophthalmic Suspension | |

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific medium.

  • Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH).

  • Addition of Compound: Add an excess amount of this compound HCl to a known volume of the buffer in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid material is necessary to ensure saturation.

  • Equilibration: Place the container in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the suspension stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). An alternative is centrifugation at high speed and carefully collecting the supernatant.

  • Quantification: Accurately dilute the filtered, saturated solution with an appropriate mobile phase or solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a concentrated stock solution in an organic solvent for subsequent dilution into aqueous media.

  • Solvent Selection: Choose a suitable, water-miscible organic solvent in which this compound HCl is highly soluble, such as DMSO.

  • Weighing: Accurately weigh the desired amount of this compound HCl powder.

  • Dissolution: Add the powder to a volumetric flask and add a portion of the chosen organic solvent. Use a vortex mixer or sonicator to aid dissolution until all solid is visibly dissolved.

  • Final Volume: Once dissolved, add the solvent to the final target volume and mix thoroughly to ensure a homogenous solution.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.

Visual Troubleshooting Guide

G Troubleshooting this compound Solubility start Start: this compound HCl does not dissolve check_conc Is the target concentration below known solubility limits (e.g., < 25 mg/mL)? start->check_conc check_ph Is the solution pH well below pKa (9.67)? (e.g., pH 4-6) check_conc->check_ph Yes lower_conc Lower the target concentration check_conc->lower_conc No add_energy Apply gentle heat (37°C) and/or sonication check_ph->add_energy Yes adjust_ph Adjust pH downwards with dilute HCl check_ph->adjust_ph No still_insoluble1 Still Insoluble? add_energy->still_insoluble1 still_insoluble2 Still Insoluble? still_insoluble1->still_insoluble2 Yes success Solubility Achieved still_insoluble1->success No adjust_ph->check_ph use_cosolvent Consider using a co-solvent. Prepare stock in DMSO/Ethanol and dilute into buffer. still_insoluble2->use_cosolvent Yes end Consult further literature or consider alternative formulation strategy still_insoluble2->end No, co-solvents not an option use_cosolvent->success lower_conc->start

Caption: A workflow for troubleshooting this compound solubility.

References

Optimizing levobetaxolol concentration for in vitro cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing levobetaxolol concentration for in vitro cell culture experiments. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in ocular cells?

This compound is a cardioselective beta-1 adrenergic receptor antagonist. Its primary mechanism in reducing intraocular pressure is believed to be the blockade of beta-1 adrenergic receptors in the ciliary body, which leads to a decrease in aqueous humor production. Additionally, this compound may offer neuroprotective effects by blocking sodium and calcium channels in retinal neurons, which can help protect these cells from excitotoxicity.

Q2: What is a good starting concentration range for this compound in a cell viability or cytotoxicity assay?

A sensible starting point for a cytotoxicity assay with this compound would be to test a broad range of concentrations, for instance, from 10 nM to 100 µM. This range is based on its known receptor affinities and observed effects in various cell types. For its racemate, betaxolol, cytotoxic effects on human corneal endothelial cells have been observed at concentrations ranging from 0.0875 g/L (approximately 254 µM) to 2.8 g/L.[1] It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental conditions.

Q3: How does this compound affect different ocular cell types?

  • Human Trabecular Meshwork (HTM) Cells: Unpreserved betaxolol at a 1/100 dilution of a 0.25% solution showed no pro-apoptotic activity on a human trabecular cell line. However, a 1/10 dilution did induce a significant decrease in cell size.[2]

  • Retinal Ganglion Cells (RGCs): In studies on isolated retina, betaxolol at concentrations of 20-50 µM has been shown to reduce glutamate-induced spontaneous spike rates and reduce voltage-gated sodium and calcium currents, suggesting a neuroprotective effect.[3][4][5]

  • Retinal Pigment Epithelial (RPE) Cells: this compound has been shown to have a protective effect against photic-induced retinopathy in vivo, which may be relevant for in vitro studies on RPE cells. For general cell viability assays with RPE cells, starting with a broad concentration range (e.g., 0.1 µM to 100 µM) is recommended to establish a dose-response curve.

  • Corneal Endothelial Cells: Betaxolol has demonstrated dose- and time-dependent cytotoxicity on human corneal endothelial cells, with morphological changes observed at concentrations of 0.04375 g/L and above.

Q4: How should I prepare a stock solution of this compound hydrochloride for my experiments?

This compound hydrochloride is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and then dilute it to the final working concentrations in your cell culture medium. Always ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its racemate, betaxolol, from in vitro studies.

Table 1: Receptor Binding Affinity (Ki) and Functional Antagonism (IC50) of this compound

ReceptorParameterValueCell/Tissue Type
Human Beta-1 Adrenergic ReceptorKi0.76 nMCloned Human Receptors
Human Beta-2 Adrenergic ReceptorKi32.6 nMCloned Human Receptors
Human Beta-1 Adrenergic ReceptorIC5033.2 nMCloned Human Receptors
Human Beta-2 Adrenergic ReceptorIC502970 nMCloned Human Receptors
Isoproterenol-stimulated cAMP productionKi16.4 nMHuman Non-pigmented Ciliary Epithelial Cells

Data sourced from Sharif et al. (2001).

Table 2: Cytotoxic Concentrations of Betaxolol (Racemate) on Human Corneal Endothelial Cells

Concentration (g/L)Approximate Molar Concentration (µM)*Observed Effect
< 0.021875< 63.5No significant difference from controls
0.04375127Cytoplasmic vacuolation, cell shrinkage, detachment
≥ 0.0875≥ 254Obvious decrease in cell viability (MTT assay)
0.72032Ultrastructural changes consistent with apoptosis

*Approximate molar concentration calculated based on the molecular weight of betaxolol hydrochloride (343.89 g/mol ). Data sourced from a study on the cytotoxic effects of betaxolol.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Cell Culture Experiments

Objective: To determine the ideal number of cells to plate that will ensure they remain in the logarithmic growth phase throughout the experiment.

Methodology:

  • Cell Plating: Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).

  • Incubation: Culture the cells for a period that spans your intended drug exposure time (e.g., 24, 48, 72 hours).

  • Viability Assessment: At each time point, measure cell viability using a suitable assay (e.g., MTT, PrestoBlue™, or a direct cell count).

  • Growth Curve: Plot the cell number or viability signal against time for each seeding density.

  • Selection: Choose the seeding density that allows for exponential growth throughout the planned duration of your experiment without reaching confluency.

Protocol 2: Dose-Response and IC50 Determination for this compound

Objective: To determine the concentration of this compound that inhibits 50% of a biological response (e.g., cell viability).

Methodology:

  • Cell Seeding: Plate your cells at the predetermined optimal seeding density in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of this compound dilutions in your culture medium. A common approach is to use 2-fold or 3-fold serial dilutions to cover a wide concentration range (e.g., 1 nM to 100 µM). Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. It is recommended to have at least three technical replicates for each concentration.

  • Incubation: Incubate the cells for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Visualized Guides

G cluster_workflow Experimental Workflow for Optimal Concentration A Determine Optimal Seeding Density B Perform Broad-Range Dose-Response Assay A->B Log-phase growth C Perform Narrow-Range Dose-Response Assay B->C Identify active range D Calculate IC50 and Determine Working Concentrations C->D Precise data points

Caption: Workflow for determining the optimal this compound concentration.

G cluster_pathway This compound Signaling Pathway This compound This compound Beta1AR Beta-1 Adrenergic Receptor This compound->Beta1AR Blocks G_protein Gs Protein Beta1AR->G_protein Inhibits activation AC Adenylyl Cyclase G_protein->AC Inhibits activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse ↓ Cellular Response (e.g., Aqueous Humor Production) PKA->CellularResponse

Caption: Simplified signaling pathway of this compound.

Troubleshooting Guide

Problem: I am not observing any effect of this compound on my cells, even at high concentrations.

G cluster_troubleshooting Troubleshooting: No Observed Effect Start No Effect Observed CheckConcentration Is the concentration range appropriate? Start->CheckConcentration CheckSolubility Is the drug properly dissolved? CheckConcentration->CheckSolubility Yes IncreaseConcentration Solution: Test higher concentrations. CheckConcentration->IncreaseConcentration No CheckExposure Is the exposure time sufficient? CheckSolubility->CheckExposure Yes PrepareFresh Solution: Prepare fresh stock and working solutions. CheckSolubility->PrepareFresh No CheckCellLine Is the cell line responsive? CheckExposure->CheckCellLine Yes IncreaseTime Solution: Increase incubation time. CheckExposure->IncreaseTime No UsePositiveControl Solution: Use a positive control for beta-adrenergic response. CheckCellLine->UsePositiveControl No

Caption: Logic for troubleshooting no observable this compound effect.

Problem: All my cells are dying, even at the lowest concentration of this compound.

  • Possible Cause: The lowest concentration in your range is still above the toxic threshold for your specific cell line.

    • Solution: Expand your serial dilutions to include much lower concentrations (e.g., into the picomolar or low nanomolar range).

  • Possible Cause: The stock solution was not prepared correctly, leading to a much higher actual concentration than intended.

    • Solution: Carefully re-prepare your stock and working solutions, ensuring accurate calculations and dilutions.

  • Possible Cause: Your cells are particularly sensitive, or are in a stressed state.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Consider reducing the exposure time.

Problem: I am seeing precipitate in my culture medium after adding this compound.

  • Possible Cause: The solubility of this compound hydrochloride in your specific culture medium has been exceeded.

    • Solution: Prepare a fresh stock solution in DMSO and ensure the final concentration of DMSO in the medium is as low as possible. When diluting the stock solution into the medium, add it dropwise while gently swirling the medium to facilitate proper mixing. Consider preparing the final dilutions immediately before use.

  • Possible Cause: Interaction with components in the serum or medium supplements.

    • Solution: Try preparing the dilutions in a serum-free medium first, and then adding it to the cells with their complete medium. If the issue persists, you may need to test different brands or lots of serum.

References

Overcoming challenges in the enantioselective synthesis of levobetaxolol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of levobetaxolol. Our aim is to help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Q: My final this compound product shows a low enantiomeric excess after synthesis. What are the potential causes and how can I improve it?

A: Low enantiomeric excess is a common challenge and can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and solutions depending on your chosen synthetic route:

  • For Lipase-Catalyzed Kinetic Resolution:

    • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Lowering the reaction temperature often improves enantioselectivity, though it may decrease the reaction rate.[1][2]

    • Incorrect Acyl Donor: The choice of acyl donor is crucial for lipase activity and selectivity. Vinyl acetate is a commonly used and effective acyl donor.

    • Enzyme Inactivity: Ensure the lipase is active and has been stored correctly. Consider using a fresh batch of the enzyme.

    • Non-Selective Background Reaction: Impurities in the starting material could promote a non-selective reaction, producing a racemic product and lowering the overall ee.[1]

  • For Jacobsen's Catalyst-Mediated Hydrolytic Kinetic Resolution (HKR):

    • Catalyst Deactivation: The Co-salen catalyst can deactivate during the reaction. This is not typically due to a change in the cobalt's oxidation state but can be influenced by the counterion's reactivity.[3][4] Using a catalyst with a less nucleophilic counterion may improve stability.

    • Presence of Water or Oxygen: Many organometallic catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Incorrect Catalyst Loading: An incorrect catalyst-to-substrate ratio can affect enantioselectivity. It's important to optimize the catalyst loading for your specific substrate and conditions.

  • Racemization:

    • During the Reaction: The chiral center of your intermediate or final product may be unstable under the reaction conditions, leading to racemization. This can be influenced by temperature and solvent polarity.

    • During Work-up and Purification: Prolonged exposure to acidic or basic conditions, or excessive heat during purification (e.g., distillation or chromatography), can cause racemization.

Troubleshooting Workflow for Low Enantiomeric Excess

G Troubleshooting Low Enantiomeric Excess start Low Enantiomeric Excess Observed validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical racemic_standard Analyze a true racemic standard. Do you see two baseline-separated peaks of equal area? validate_analytical->racemic_standard Test analytical_ok Analytical Method is Valid racemic_standard->analytical_ok Yes optimize_analytical Optimize Analytical Method (mobile phase, column, temperature) racemic_standard->optimize_analytical No check_sm Check Starting Material Purity analytical_ok->check_sm optimize_analytical->validate_analytical sm_pure Starting Material is Pure check_sm->sm_pure Yes purify_sm Purify Starting Material check_sm->purify_sm No review_conditions Review Reaction Conditions sm_pure->review_conditions purify_sm->start optimize_conditions Optimize Conditions: - Temperature (lower is often better) - Solvent - Reaction Time review_conditions->optimize_conditions Suboptimal check_catalyst Check Catalyst/Enzyme review_conditions->check_catalyst Optimal optimize_conditions->start catalyst_ok Catalyst/Enzyme is Active and Pure check_catalyst->catalyst_ok Yes replace_catalyst Use Fresh/Purified Catalyst or Enzyme check_catalyst->replace_catalyst No check_racemization Investigate Potential Racemization catalyst_ok->check_racemization replace_catalyst->start racemization_issue Modify work-up/purification to avoid harsh conditions (heat, acid, base) check_racemization->racemization_issue Evidence of Racemization final_solution Improved Enantiomeric Excess check_racemization->final_solution No Evidence racemization_issue->start

Caption: A decision tree for troubleshooting low enantiomeric excess.

Issue 2: Poor Yield of the Desired Enantiomer

Q: I have achieved high enantiomeric excess, but the overall yield of this compound is low. How can I improve the yield?

A: Low yields in kinetic resolutions are somewhat inherent to the method, as the maximum theoretical yield for the resolved substrate is 50%. However, several factors can be optimized to maximize your obtained yield:

  • Incomplete Reaction: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to ensure it reaches the optimal conversion. For kinetic resolutions, aiming for approximately 50% conversion is often ideal to balance yield and enantiomeric excess.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions in the synthesis of beta-blockers include the formation of dimers or polymers, especially if the reaction temperature is too high or if incorrect stoichiometry is used.

  • Purification Losses: Significant amounts of product can be lost during work-up and purification steps. Optimize your extraction and chromatography conditions to minimize these losses. Consider using orthogonal purification techniques if co-eluting impurities are an issue.

  • Catalyst Inhibition: Impurities in the starting materials or solvents can act as catalyst poisons, reducing the overall reaction rate and leading to incomplete conversion.

Issue 3: Difficulty in Determining Enantiomeric Excess Accurately

Q: I am having trouble getting a clear and reproducible measurement of the enantiomeric excess of my this compound sample. What can I do?

A: Accurate determination of enantiomeric excess is crucial. If you are facing issues with your analytical method, consider the following:

  • Method Validation: Before analyzing your reaction samples, it is essential to validate your chiral chromatography method (HPLC or GC). This involves analyzing a true racemic sample of betaxolol to ensure you can achieve baseline separation of the two enantiomers with equal peak areas.

  • Chiral HPLC Method Optimization:

    • Mobile Phase Composition: Systematically vary the ratio of the mobile phase components. For normal-phase methods using a cellulose-based column, adjusting the ratio of hexane, ethanol, and a basic modifier like diethylamine is a common starting point.

    • Flow Rate: Reducing the flow rate can sometimes improve resolution by increasing column efficiency.

    • Column Temperature: Varying the column temperature can also impact the separation.

    • Chiral Stationary Phase (CSP): If you are unable to achieve separation on one type of CSP, consider trying a different one. For betaxolol, both cellulose-based and macrocyclic antibiotic-based CSPs have been shown to be effective.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered before injection to avoid column clogging and peak distortion.

Data Presentation

Table 1: Comparison of Enantioselective Synthesis Methods for this compound Precursors

MethodCatalyst/EnzymeSubstrateKey ParametersEnantiomeric Excess (ee)YieldReference
Chemo-enzymatic ResolutionLipase B from Candida antarcticaRacemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-olVinyl acetate as acyl donor99% for (R)-chlorohydrin38% for (R)-chlorohydrin
Hydrolytic Kinetic Resolution(R,R)-salen Co(III) (Jacobsen's catalyst)2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxiraneWater as nucleophile>99% for (S)-epoxideNot specified

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Chlorohydrin

This protocol is adapted from methodologies used for the synthesis of similar beta-blockers and this compound.

  • Reaction Setup: To a solution of racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol in an appropriate organic solvent (e.g., toluene or MTBE), add lipase B from Candida antarctica (CALB).

  • Acylation: Add vinyl acetate as the acyl donor. The molar ratio of substrate to acyl donor may need to be optimized.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted (R)-chlorohydrin and the acylated (S)-chlorohydrin.

  • Work-up: Once the desired conversion is reached, filter off the enzyme. The filtrate can then be concentrated under reduced pressure.

  • Purification: Separate the unreacted (R)-chlorohydrin from the acylated product by column chromatography.

  • Amination: The resulting enantiomerically pure (R)-chlorohydrin can then be reacted with isopropylamine in a suitable solvent like methanol to yield (S)-betaxolol (this compound).

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination of this compound

This protocol is based on a published method for the chiral separation of this compound.

  • Chromatographic System:

    • Column: Chiralcel OD-H (25 cm x 4.6 mm, 5.0 µm) or a similar cellulose-based chiral stationary phase.

    • Mobile Phase: A mixture of Hexane:Ethanol:Diethylamine (e.g., 95:5:0.1 v/v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a suitable concentration (e.g., 10 µg/mL).

  • Injection: Inject a standard volume of the sample onto the column.

  • Analysis: The two enantiomers should be baseline resolved. Calculate the enantiomeric excess using the peak areas of the S-(-)-enantiomer (this compound) and the R-(+)-enantiomer.

    ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Visualizations

G General Workflow for Enantioselective Synthesis of this compound cluster_0 Route 1: Chemo-enzymatic Resolution cluster_1 Route 2: Hydrolytic Kinetic Resolution rac_chlorohydrin Racemic Chlorohydrin Intermediate kinetic_resolution_lipase Kinetic Resolution (Lipase, Acyl Donor) rac_chlorohydrin->kinetic_resolution_lipase r_chlorohydrin Enantiopure (R)-Chlorohydrin kinetic_resolution_lipase->r_chlorohydrin amination Amination with Isopropylamine r_chlorohydrin->amination rac_epoxide Racemic Epoxide Intermediate kinetic_resolution_jacobsen Hydrolytic Kinetic Resolution (Jacobsen's Catalyst, H2O) rac_epoxide->kinetic_resolution_jacobsen s_epoxide Enantiopure (S)-Epoxide kinetic_resolution_jacobsen->s_epoxide s_epoxide->amination This compound This compound ((S)-Betaxolol) amination->this compound

Caption: Synthetic routes to this compound via kinetic resolution.

References

Navigating the Challenges of Levobetaxolol's Light Sensitivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting experimental protocols to account for the light sensitivity of levobetaxolol. By implementing the recommended procedures, users can ensure the integrity and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound, the active S-isomer of betaxolol, is susceptible to degradation upon exposure to light.[1][2] As a beta-adrenergic receptor antagonist, its chemical structure can be altered by photochemical reactions, potentially leading to a loss of potency and the formation of degradation products.[3] Therefore, it is crucial to protect this compound solutions and experimental preparations from light at all stages of handling and analysis.

Q2: What are the potential consequences of exposing this compound to light during my experiments?

A2: Exposure to light can lead to the photodegradation of this compound, resulting in several adverse outcomes for your research.[3] These include a decrease in the effective concentration of the active compound, leading to inaccurate and unreliable experimental data. Furthermore, the formation of unknown degradation products could introduce confounding variables and potential cytotoxicity in cell-based assays.[3]

Q3: What wavelengths of light are most damaging to this compound?

Q4: How should I store my stock solutions of this compound?

A4: this compound stock solutions should be stored in amber glass vials or containers that are completely wrapped in aluminum foil to block out all light. These should be kept in a dark environment, such as a refrigerator or freezer, according to the manufacturer's recommendations for temperature stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected pharmacological activity in assays. Photodegradation of this compound due to light exposure during solution preparation, incubation, or analysis.Prepare all solutions in a dimly lit room or under a safelight with a long wavelength (e.g., a sodium lamp). Use amber-colored vials and pipette tips. During incubations, cover plates or tubes with aluminum foil or use light-blocking plates. For analysis, use amber autosampler vials.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). Formation of photodegradation products. Betaxolol has been shown to degrade under stress conditions, and similar products may form from this compound.Analyze a "light-stressed" sample (a solution intentionally exposed to light) alongside your experimental samples to identify potential degradation peaks. Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.
Variability between replicate experiments. Inconsistent light exposure between experimental setups.Standardize all experimental procedures to minimize light exposure consistently. This includes the duration and intensity of any necessary light exposure. Always include a "dark" control that is handled identically but shielded from light.
Precipitate formation in the this compound solution. While not directly linked to photodegradation, changes in the solution's chemical composition due to degradation could potentially affect solubility.Visually inspect solutions before use. If a precipitate is observed, do not use the solution. Prepare fresh solutions using the light-protection protocols.

Experimental Protocols

Protocol 1: Preparation of a Light-Sensitive this compound Ophthalmic Solution

This protocol outlines the steps for preparing a this compound solution for in-vitro or ex-vivo experiments, minimizing light exposure.

Materials:

  • This compound hydrochloride powder

  • Sterile, amber glass vials

  • Sterile, light-blocking (e.g., black) microcentrifuge tubes

  • Aluminum foil

  • Calibrated analytical balance

  • Sterile, filtered solvent (e.g., phosphate-buffered saline)

  • Vortex mixer

  • Pipettes with light-blocking tips (optional, but recommended)

  • A designated low-light area or a room with safelights

Procedure:

  • Work Area Preparation: Conduct all steps in a dimly lit room or under a safelight. Wrap any transparent equipment with aluminum foil.

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder on an analytical balance. Perform this step quickly to minimize light exposure.

  • Dissolution: Transfer the powder to a sterile amber glass vial. Add the appropriate volume of pre-chilled, sterile solvent.

  • Mixing: Tightly cap the vial and vortex gently until the powder is completely dissolved.

  • Aliquoting and Storage: If necessary, aliquot the stock solution into smaller, light-blocking microcentrifuge tubes. Wrap each tube with aluminum foil for extra protection.

  • Storage: Store the aliquots at the recommended temperature (e.g., -20°C) in a dark container or a designated dark section of the freezer.

  • Labeling: Clearly label all vials and tubes with the compound name, concentration, date of preparation, and "Light-Sensitive."

Protocol 2: Photostability Testing of this compound (Forced Degradation Study)

This protocol is a modified version of the ICH Q1B guideline for forced degradation studies to assess the photostability of this compound.

Materials:

  • Prepared this compound solution (in a transparent container for exposure)

  • Control this compound solution (in an amber, foil-wrapped container)

  • Photostability chamber with controlled light (UV and visible) and temperature output

  • HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Stability-indicating analytical method

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent in a transparent container (e.g., a quartz cuvette or a clear glass vial). Prepare an identical control sample in an amber vial wrapped in aluminum foil.

  • Exposure Conditions: Place both the test and control samples in the photostability chamber. Expose the test sample to a light source capable of emitting both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. The control sample should be placed in the same chamber but shielded from light.

  • Time Points: Withdraw aliquots from both the exposed and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze the withdrawn aliquots using a validated, stability-indicating HPLC or LC-MS method. This method should be able to separate this compound from its potential degradation products.

  • Data Evaluation: Compare the chromatograms of the exposed samples to the control samples. Quantify the decrease in the peak area of the parent this compound peak and the increase in the peak areas of any degradation products over time.

Data Presentation

Table 1: Representative Photostability Data for this compound Solution (0.5 mg/mL) under ICH Q1B Conditions
Exposure Time (hours)This compound Concentration (% of Initial) - ExposedThis compound Concentration (% of Initial) - Dark ControlTotal Degradation Products (% of Initial) - Exposed
0100.0100.00.0
295.299.84.8
490.599.79.5
882.199.517.9
1274.899.425.2
2460.399.239.7

Note: This is a representative table based on typical photodegradation profiles. Actual results may vary depending on the specific experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action for IOP Reduction cluster_inhibition Inhibitory Effect This compound This compound Beta1_Receptor Beta-1 Adrenergic Receptor This compound->Beta1_Receptor blocks G_Protein G-Protein (Gs) Beta1_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase stimulates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Aqueous_Humor Aqueous Humor Production PKA->Aqueous_Humor stimulates IOP Reduced Intraocular Pressure (IOP) Aqueous_Humor->IOP leads to (when reduced) Neuroprotective Pathway of this compound Ischemic_Insult Ischemic-like Insult (e.g., in Glaucoma) Na_Channel Voltage-gated Na+ Channels Ischemic_Insult->Na_Channel activates Ca_Channel L-type Voltage-gated Ca2+ Channels Ischemic_Insult->Ca_Channel activates Na_Influx Increased Na+ Influx Na_Channel->Na_Influx Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Na_Influx->Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection of Retinal Ganglion Cells Excitotoxicity->Neuroprotection prevented by This compound This compound This compound->Na_Channel blocks This compound->Ca_Channel blocks This compound->Neuroprotection Experimental Workflow for Handling this compound start Start weigh Weigh this compound (Low Light) start->weigh dissolve Dissolve in Solvent (Amber Vial) weigh->dissolve aliquot Aliquot into Light- blocking Tubes dissolve->aliquot store Store at Recommended Temp (in the dark) aliquot->store experiment Perform Experiment (Minimize Light Exposure) store->experiment analyze Analyze Samples (Use Amber Vials) experiment->analyze end End analyze->end

References

Technical Support Center: Refining Animal Models for Levobetaxolol Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for more accurate efficacy testing of levobetaxolol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.

Issue 1: High Variability in Intraocular Pressure (IOP) Reduction

  • Question: We are observing significant variability in IOP reduction in our ocular hypertension model after topical administration of this compound. What are the potential causes and solutions?

  • Answer: High variability in IOP response can stem from several factors:

    • Inconsistent Drug Delivery: Ensure consistent drop volume and placement. The formulation of this compound can also affect its ocular residence time. For instance, this compound is available in a suspension with a cationic exchange resin to increase its time in the cul-de-sac.[1]

    • Animal Strain and Species Differences: Different species and strains of animals can have varied responses. For example, cynomolgus monkeys are a well-documented model for ocular hypertension studies with this compound.[2] Ensure the chosen model is appropriate and that the animals are from a consistent genetic background.

    • Method of IOP Measurement: The technique used for tonometry can introduce variability. Ensure all personnel are thoroughly trained on the specific tonometer being used and that measurements are taken at consistent times of the day relative to drug administration.

    • Stress-Induced IOP Fluctuations: Animal handling and the measurement procedure itself can cause stress, leading to transient IOP spikes. Acclimatize animals to the procedure to minimize stress.

Issue 2: Lack of Expected Neuroprotective Effect in an Ischemia/Reperfusion Model

  • Question: Our ischemia/reperfusion model in rats is not showing the expected neuroprotective effects of this compound on retinal ganglion cells. What could be going wrong?

  • Answer: A lack of neuroprotective effect could be due to the following:

    • Timing and Dose of Administration: The timing of this compound administration relative to the ischemic insult is critical. For neuroprotection, administration before the ischemic event is often necessary. The dose might also need optimization for the specific animal model.

    • Severity of the Ischemic Insult: If the ischemic damage is too severe, the neuroprotective capacity of any compound may be masked. Consider titrating the duration or pressure of the ischemic event to create a level of damage where a protective effect can be observed.

    • Inappropriate Outcome Measures: Ensure you are using sensitive and relevant outcome measures. This can include electroretinography (ERG) to assess retinal function and histological analysis of retinal ganglion cell survival.[3][4] this compound has been shown to be more effective than timolol as a neuroprotectant in an ischemia/reperfusion model when assessing flash electroretinograms.[1]

    • Mechanism of Action Mismatch: this compound's neuroprotective effects are linked to its ability to block sodium and calcium influx. Ensure your model of retinal injury involves these pathways.

Issue 3: Difficulty in Establishing a Stable Ocular Hypertension Model

  • Question: We are struggling to create a consistent and sustained model of ocular hypertension in rabbits for this compound testing. What methods can we refine?

  • Answer: Establishing a stable ocular hypertension model is crucial. Consider these refinements:

    • Choice of Induction Method: Several methods exist, including laser photocoagulation of the trabecular meshwork and injection of hypertonic saline into the episcleral veins. Each has its own advantages and disadvantages in terms of stability and duration of IOP elevation. Research and select the most appropriate method for your experimental goals.

    • Refining the Induction Procedure: For laser-induced models, the laser parameters (power, duration, spot size) need to be carefully optimized and consistently applied. For injection-based models, the volume and concentration of the solution are critical.

    • Monitoring IOP Post-Induction: IOP can fluctuate significantly after induction. Frequent and consistent monitoring is necessary to characterize the model and determine the optimal window for initiating treatment with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound that we should be targeting in our animal models?

A1: this compound has two primary mechanisms of action that are relevant for efficacy testing:

  • β1-Adrenergic Receptor Antagonism: As a cardioselective β1-blocker, this compound reduces aqueous humor production, thereby lowering intraocular pressure. Animal models of ocular hypertension are suitable for evaluating this effect.

  • Ion Channel Blockade: this compound blocks L-type calcium channels and sodium channels. This action is thought to contribute to its neuroprotective effects by preventing excessive ion influx into neurons during ischemic or excitotoxic insults. Models of retinal ischemia/reperfusion or excitotoxicity are appropriate for studying this aspect.

Q2: Which animal models are most appropriate for studying the dual IOP-lowering and neuroprotective effects of this compound?

A2: A combination of models is often necessary. For IOP-lowering efficacy, ocular hypertensive models in rabbits or non-human primates are commonly used. For neuroprotection, rodent models are frequently employed, including:

  • Ischemia/Reperfusion Models: These models mimic the ischemic-like insult that can occur in glaucoma.

  • Photic-Induced Retinopathy Models: These can be used to assess the protective effects on photoreceptors and retinal pigment epithelial cells.

  • Optic Nerve Crush Models: These directly injure the optic nerve, leading to retinal ganglion cell death, and are useful for studying neuroprotective interventions.

Q3: How does this compound's efficacy compare to other beta-blockers in animal models?

A3: In an in vivo animal model, this compound was found to be more potent at reducing IOP than its dextro-isomer, with an efficacy similar to racemic betaxolol. As a neuroprotectant, this compound has been shown to be more effective than timolol in an ischemia/reperfusion rat model, which is attributed to its greater ability to block sodium and calcium influx.

Q4: What are the key outcome measures to assess this compound's efficacy in these models?

A4: The choice of outcome measures depends on the aspect of efficacy being studied:

  • For IOP Reduction: Tonometry is the primary outcome measure.

  • For Neuroprotection:

    • Functional Assessment: Electroretinography (ERG) is used to measure retinal function.

    • Structural Assessment: Histological analysis of retinal layers (e.g., thickness of the outer nuclear layer) and counting of surviving retinal ganglion cells are common.

    • Molecular Analysis: Measurement of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) or ciliary neurotrophic factor (CNTF), can provide mechanistic insights. This compound has been shown to upregulate bFGF and CNTF mRNA levels in rat retinas.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound from preclinical studies.

Table 1: Intraocular Pressure (IOP) Reduction in a Cynomolgus Monkey Model of Ocular Hypertension

CompoundDose (µ g/eye )Maximum IOP Reduction (%)
This compound15025.9 ± 3.2
Dextrobetaxolol15015.5 ± 3.6

Data from Sharif et al., 2001, as cited in Yarangümeli and Kural, 2004.

Table 2: Upregulation of Neurotrophic Factor mRNA in Rat Retina

TreatmentFold Upregulation of bFGF mRNAFold Upregulation of CNTF mRNA
This compound10-fold2-fold

Data from Agarwal et al., 2002.

Experimental Protocols

Protocol 1: Ischemia/Reperfusion Injury Model in Rats to Assess Neuroprotection

  • Animal Model: Adult Sprague-Dawley rats.

  • Anesthesia: Induce and maintain anesthesia according to approved institutional protocols.

  • Pre-treatment: Administer this compound or vehicle topically or via intraperitoneal injection at a predetermined time before the ischemic insult.

  • Induction of Ischemia:

    • Cannulate the anterior chamber of one eye with a 30-gauge needle connected to a saline reservoir.

    • Raise the reservoir to a height that increases the intraocular pressure to a level sufficient to induce retinal ischemia (e.g., 110 mmHg).

    • Maintain ischemia for a defined period (e.g., 50 minutes). Ischemia can be confirmed by observing whitening of the iris and loss of the b-wave on the electroretinogram.

  • Reperfusion: Lower the saline reservoir to allow for retinal reperfusion.

  • Post-operative Care: Provide appropriate post-operative analgesia and care.

  • Outcome Assessment:

    • Electroretinography (ERG): At a specified time post-reperfusion (e.g., 7 days), perform ERG to assess retinal function, paying particular attention to the b-wave amplitude as an indicator of inner retinal function.

    • Histology: At the end of the study, euthanize the animals, enucleate the eyes, and process the retinas for histology to quantify retinal ganglion cell survival.

Protocol 2: Photic-Induced Retinopathy Model in Rats

  • Animal Model: Adult albino rats.

  • Dosing: Dose rats with this compound (e.g., 10 and 20 mg/kg, IP) or vehicle at 48, 24, and 0 hours prior to light exposure.

  • Light Exposure: Expose the animals to high-intensity fluorescent blue light for a defined period (e.g., 6 hours).

  • Recovery: Allow the animals to recover for a specified period (e.g., 3 weeks).

  • Outcome Assessment:

    • Electroretinography (ERG): Evaluate retinal function by ERG.

    • Retinal Morphology: Measure the thickness of the retinal pigment epithelium (RPE) and outer nuclear layer through histological analysis.

    • Molecular Analysis: To investigate the mechanism, a separate cohort of animals can be used to evaluate bFGF and CNTF mRNA levels in the retina at a specific time point after a single dose of this compound (e.g., 12 hours).

Visualizations

Levobetaxolol_IOP_Lowering_Pathway This compound This compound Beta1_Receptor β1-Adrenergic Receptor (Ciliary Epithelium) This compound->Beta1_Receptor Inhibits This compound->Beta1_Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta1_Receptor->Adenylyl_Cyclase Activates Beta1_Receptor->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Aqueous_Humor Aqueous Humor Production cAMP->Aqueous_Humor Stimulates cAMP->Aqueous_Humor IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases Aqueous_Humor->IOP

Caption: this compound's IOP-lowering signaling pathway.

Levobetaxolol_Neuroprotection_Pathway Ischemic_Insult Ischemic/Excitotoxic Insult Na_Channel Voltage-Gated Na+ Channel Ischemic_Insult->Na_Channel Activates Ischemic_Insult->Na_Channel Ca_Channel L-type Voltage-Gated Ca2+ Channel Ischemic_Insult->Ca_Channel Activates Ischemic_Insult->Ca_Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Na_Channel->Na_Influx Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Channel->Ca_Influx Cellular_Damage Neuronal Damage & Apoptosis Na_Influx->Cellular_Damage Leads to Na_Influx->Cellular_Damage Ca_Influx->Cellular_Damage Leads to Ca_Influx->Cellular_Damage Neuroprotection Neuroprotection This compound This compound This compound->Na_Channel Blocks This compound->Na_Channel This compound->Ca_Channel Blocks This compound->Ca_Channel This compound->Neuroprotection Promotes This compound->Neuroprotection

Caption: this compound's neuroprotective signaling pathway.

Experimental_Workflow_Neuroprotection start Start: Select Animal Model (e.g., Rat Ischemia/Reperfusion) acclimatize Acclimatize Animals start->acclimatize start->acclimatize baseline Baseline Measurements (e.g., ERG) acclimatize->baseline acclimatize->baseline treatment Administer this compound or Vehicle baseline->treatment baseline->treatment injury Induce Retinal Injury (e.g., Ischemia) treatment->injury treatment->injury recovery Recovery Period injury->recovery injury->recovery outcome Outcome Assessment (ERG, Histology) recovery->outcome recovery->outcome analysis Data Analysis and Comparison outcome->analysis outcome->analysis end End analysis->end analysis->end

Caption: General experimental workflow for neuroprotection studies.

References

Strategies to minimize levobetaxolol degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of levobetaxolol during storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: this compound, the S-isomer of betaxolol, is susceptible to degradation under several conditions. The primary factors that can compromise its stability are exposure to inappropriate pH levels (both acidic and basic conditions), oxidizing agents, and, to a lesser extent, light and elevated temperatures.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is crucial to adhere to the recommended storage conditions. These can vary depending on whether the material is in solid form or in a solution.

Form Storage Temperature Duration Additional Notes
Solid (Powder) 4°C to 25°C (39°F to 77°F)As per manufacturer's expiry dateStore in a well-sealed container, protected from light and moisture.
Ophthalmic Suspension (e.g., BETAXON™ 0.5%) 4°C to 25°C (39°F to 77°F)As per product labelingStore upright and protect from light. Shake well before use.[4]
Stock Solutions (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solutions (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Q3: What are the known degradation pathways for this compound?

A3: Based on forced degradation studies of betaxolol (the racemic mixture containing this compound), the primary degradation pathways are hydrolysis and oxidation.[1]

  • Hydrolytic Degradation: Occurs under both acidic and basic conditions. The ether linkage in the this compound molecule is a potential site for hydrolysis.

  • Oxidative Degradation: Can be initiated by oxidizing agents, potentially affecting the secondary alcohol and the tertiary amine in the structure.

Below is a diagram illustrating the potential degradation pathways.

G cluster_main This compound Degradation Pathways cluster_conditions Stress Conditions cluster_products Degradation Products This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Basic Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation DP1 Hydrolytic Degradant(s) Acid->DP1 Base->DP1 DP2 Oxidative Degradant(s) Oxidation->DP2 G cluster_workflow Experimental Workflow for Stability-Indicating HPLC A Sample Preparation (Standard & Test Solutions) C HPLC Analysis (C18 Column, Mobile Phase pH 6.5) A->C B Forced Degradation (Acid, Base, Oxidation, Heat, Light) B->C D Data Acquisition (UV Detection at 220 nm) C->D E Data Analysis (Peak Purity & Quantification) D->E G cluster_stability Factors Influencing this compound Stability in Formulation cluster_stabilizers Stabilizing Factors cluster_excipients Key Excipients This compound This compound Stability pH_Control Optimal pH (5.5-7.5) pH_Control->this compound Chelation Chelation of Metal Ions Chelation->this compound Tonicity Isotonicity Tonicity->this compound Viscosity Optimal Viscosity Viscosity->this compound Boric_Acid Boric Acid Boric_Acid->pH_Control EDTA Edetate Disodium EDTA->Chelation Mannitol Mannitol Mannitol->Tonicity Carbomer Carbomer Carbomer->Viscosity

References

Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Betaxolol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of betaxolol enantiomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the enantioseparation of betaxolol.

Issue 1: No separation or poor resolution of enantiomers.

If you are observing a single peak or two poorly resolved peaks for the betaxolol enantiomers, follow this troubleshooting workflow.

G cluster_troubleshooting Troubleshooting Workflow start Start: Poor or No Resolution check_csp Verify Chiral Stationary Phase (CSP) - Is it appropriate for betaxolol? - Is it a new or validated column? start->check_csp check_mp Check Mobile Phase Composition - Correct solvent ratios? - Correct additives (acid/base)? - Freshly prepared? check_csp->check_mp CSP is correct optimize_mp Optimize Mobile Phase - Adjust modifier concentration (e.g., alcohol %) - Vary additive concentration (e.g., DEA, TEA) check_mp->optimize_mp Composition is correct check_flow Verify Flow Rate - Is it set to the recommended value? optimize_mp->check_flow optimize_flow Optimize Flow Rate - Decrease flow rate to increase interaction time check_flow->optimize_flow Flow rate is correct check_temp Check Column Temperature - Is the temperature controlled and stable? optimize_flow->check_temp optimize_temp Optimize Temperature - Lower temperature often improves resolution check_temp->optimize_temp Temperature is stable end Achieved Baseline Separation optimize_temp->end

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Issue 2: Poor peak shape (tailing or fronting).

Poor peak symmetry can compromise resolution and integration.

  • Tailing peaks: This is often caused by secondary interactions between the basic betaxolol molecule and acidic sites on the silica-based stationary phase.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to mask the acidic sites.[1]

  • Fronting peaks: This can be an indication of column overload.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

Issue 3: Inconsistent retention times.

Fluctuations in retention times can affect the reliability of your method.

  • Possible Causes & Solutions:

    • Inadequate column equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

    • Mobile phase composition drift: Prepare fresh mobile phase daily and ensure it is well-mixed.

    • Temperature fluctuations: Use a column oven to maintain a constant and stable temperature.[2]

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is best for separating betaxolol enantiomers?

Several CSPs have been successfully used for the enantioseparation of betaxolol. The choice of CSP will often depend on the available instrumentation and desired chromatographic mode (normal phase, reversed-phase, or polar ionic). Commonly used and effective CSPs include:

  • Polysaccharide-based CSPs:

    • Chiralpak IB: A cellulose-based CSP that has demonstrated excellent resolution for betaxolol enantiomers.[1][3]

    • Chiralcel OD: Another cellulose-based CSP that has been used for the direct enantiomeric separation of betaxolol.[4]

  • Macrocyclic glycopeptide-based CSPs:

    • Chirobiotic T: Based on teicoplanin, this CSP provides baseline resolution, particularly in polar ionic mode.

Q2: What are typical mobile phase compositions for separating betaxolol enantiomers?

The mobile phase composition is highly dependent on the chosen CSP.

  • For polysaccharide-based CSPs (e.g., Chiralpak IB) in normal phase mode: A common mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol. A small amount of a basic additive like diethylamine (DEA) is often necessary to improve peak shape and resolution.

  • For macrocyclic antibiotic-based CSPs (e.g., Chirobiotic T) in polar ionic mode: A polar organic solvent like methanol is used with small amounts of an acid (e.g., glacial acetic acid) and a base (e.g., triethylamine).

Q3: How does temperature affect the separation of betaxolol enantiomers?

Generally, lower temperatures lead to better chiral separation. However, this can also lead to longer retention times and broader peaks. It is crucial to optimize the temperature to find a balance between resolution and analysis time. A controlled column temperature is essential for reproducible results.

Q4: What detection wavelength should I use for betaxolol?

Betaxolol can be detected using UV absorbance at approximately 274 nm. For higher sensitivity, especially in biological samples, fluorescence detection can be employed with excitation and emission wavelengths around 227 nm and 305 nm, respectively.

Data Presentation: HPLC Parameters for Betaxolol Enantiomer Separation

The following tables summarize quantitative data from successful separations of betaxolol enantiomers.

Table 1: Normal Phase Chromatography Conditions

ParameterMethod 1
Chiral Stationary Phase Chiralpak IB (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:ethanol (95:5, v/v) with 0.2% Diethylamine (DEA)
Flow Rate 0.8 mL/min
Temperature 30°C
Detection UV at 274 nm
Resolution (Rs) 5.26

Table 2: Polar Ionic Chromatography Conditions

ParameterMethod 2
Chiral Stationary Phase Chirobiotic T
Mobile Phase Methanol:Glacial Acetic Acid:Triethylamine (100:0.020:0.025, v/v/v)
Flow Rate 1.5 mL/min
Temperature Ambient
Detection Fluorescence (Ex: 275 nm, Em: 305 nm)
Retention Time (S-betaxolol) 11.3 min
Retention Time (R-betaxolol) 12.6 min

Experimental Protocols

Protocol 1: Enantioseparation using Chiralpak IB CSP (Normal Phase)

This protocol is based on the method described for the Chiralpak IB column.

  • HPLC System Preparation:

    • Equip the HPLC system with a Chiralpak IB column (250 x 4.6 mm, 5 µm).

    • Set the column oven temperature to 30°C.

    • Set the UV detector to a wavelength of 274 nm.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and ethanol in a 95:5 (v/v) ratio.

    • Add diethylamine (DEA) to a final concentration of 0.2%.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Chromatographic Run:

    • Set the flow rate to 0.8 mL/min.

    • Allow the system to equilibrate until a stable baseline is achieved.

    • Inject the betaxolol sample solution.

    • Run the analysis and record the chromatogram.

G cluster_protocol1 Protocol 1: Chiralpak IB Method start Start prep_system Prepare HPLC System - Install Chiralpak IB Column - Set Temperature to 30°C - Set UV Detector to 274 nm start->prep_system prep_mp Prepare Mobile Phase - n-hexane:ethanol (95:5, v/v) - Add 0.2% DEA - Degas prep_system->prep_mp run Perform Chromatographic Run - Flow Rate: 0.8 mL/min - Equilibrate System - Inject Sample prep_mp->run end End run->end

Caption: Experimental workflow for betaxolol enantioseparation on Chiralpak IB.

Protocol 2: Enantioseparation using Chirobiotic T CSP (Polar Ionic Mode)

This protocol is based on the method described for the Chirobiotic T column.

  • HPLC System Preparation:

    • Install a Chirobiotic T column in the HPLC system.

    • Set the column temperature to ambient.

    • Configure the fluorescence detector with an excitation wavelength of 275 nm and an emission wavelength of 305 nm.

  • Mobile Phase Preparation:

    • Prepare the polar ionic mobile phase by mixing methanol, glacial acetic acid, and triethylamine in a 100:0.020:0.025 (v/v/v) ratio.

    • Thoroughly mix and degas the mobile phase.

  • Chromatographic Run:

    • Set the flow rate to 1.5 mL/min.

    • Equilibrate the column with the mobile phase until the baseline is stable.

    • Inject the betaxolol sample.

    • Acquire the chromatogram.

G cluster_protocol2 Protocol 2: Chirobiotic T Method start Start prep_system Prepare HPLC System - Install Chirobiotic T Column - Set Temperature to Ambient - Set Fluorescence Detector (Ex: 275 nm, Em: 305 nm) prep_mp Prepare Mobile Phase - Methanol:Acetic Acid:TEA (100:0.020:0.025, v/v/v) - Degas run Perform Chromatographic Run - Flow Rate: 1.5 mL/min - Equilibrate System - Inject Sample end End

Caption: Experimental workflow for betaxolol enantioseparation on Chirobiotic T.

References

Validation & Comparative

A Comparative Analysis of Levobetaxolol and Timolol for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

In the management of open-angle glaucoma and ocular hypertension, the reduction of intraocular pressure (IOP) remains a cornerstone of therapy. Among the pharmacological agents employed, beta-adrenergic antagonists have long been a first-line treatment. This guide provides a detailed comparison of two such agents: levobetaxolol, a cardioselective β1-adrenergic antagonist, and timolol, a non-selective β-adrenergic antagonist. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

Mechanism of Action: A Tale of Two Receptors

Both this compound and timolol exert their IOP-lowering effects by reducing the production of aqueous humor in the ciliary body of the eye.[1][2] However, their receptor selectivity differs significantly, which influences their clinical profiles.

Timolol , a non-selective beta-blocker, antagonizes both β1- and β2-adrenergic receptors.[3] The reduction of aqueous humor formation is primarily mediated through the blockade of β2-receptors on the ciliary epithelium.[4]

This compound , the levo-isomer of betaxolol, is a cardioselective β1-adrenergic antagonist.[5] While the exact mechanism is not fully elucidated, it is believed that antagonism of β-adrenergic receptors, primarily β1, reduces aqueous humor production stimulated via the cyclic adenosine monophosphate-protein kinase A pathway. Some studies suggest that vasoconstriction induced by β-adrenergic receptor antagonism may also reduce blood flow to the eye, thereby decreasing the ultrafiltration responsible for aqueous humor formation. Due to its selectivity, this compound is thought to have a reduced potential for pulmonary side effects compared to non-selective beta-blockers like timolol, making it a preferable option for patients with respiratory conditions.

Beyond its primary IOP-lowering effect, this compound has been suggested to possess neuroprotective properties. This is attributed to its ability to block sodium and calcium influx, which may help in protecting retinal ganglion cells from ischemic damage, a factor implicated in the progression of glaucoma.

Comparative Efficacy in IOP Reduction: A Data-Driven Overview

Numerous clinical trials have compared the efficacy of this compound (often in its racemic form, betaxolol) and timolol in reducing IOP. The data consistently demonstrates that while both agents are effective, timolol generally exhibits a slightly greater IOP-lowering effect.

StudyDrug ConcentrationDurationMean IOP Reduction (mmHg)Key Findings
Allen et al. (1986)Betaxolol 0.5% vs. Timolol 0.5%6 monthsTimolol showed a consistently lower median IOP (20.2 mmHg vs. 22.5 mmHg for betaxolol after 4 weeks).Timolol demonstrated a greater magnitude of IOP decrease, with fewer patients requiring adjunctive therapy compared to the betaxolol group.
Berry et al. (1984)Betaxolol 0.5% vs. Timolol 0.5%26 weeksThe two drugs were comparable in their IOP-lowering efficacy.Both drugs were found to be comparable in both efficacy and side effects.
A comparison study (2005)Betaxolol 0.5% vs. Timolol 0.5%4 weeksTimolol reduced IOP by a mean of 8.4 mmHg, while betaxolol reduced it by a mean of 7.6 mmHg.Timolol was found to be superior to betaxolol in lowering IOP in patients with primary open-angle glaucoma or ocular hypertension.
A long-term study (1988)Levobunolol 0.25% vs. Timolol 0.25%1 yearTimolol reduced mean IOP by 4.6 mmHg, and levobunolol by 5.1 mmHg.No statistically or clinically significant differences were observed between the two groups in terms of efficacy or safety.

Experimental Protocols: A Framework for Comparative Clinical Trials

The evaluation of IOP-lowering medications typically follows a rigorous and standardized experimental design to ensure the validity and reliability of the findings. Below is a detailed methodology for a representative double-masked, randomized, crossover clinical trial comparing this compound and timolol.

1. Study Design: A double-masked, randomized, crossover clinical trial is employed. This design minimizes bias as neither the investigator nor the patient knows which treatment is being administered at any given time. The crossover element allows each patient to serve as their own control, increasing the statistical power of the study.

2. Patient Population:

  • Inclusion Criteria: Patients diagnosed with primary open-angle glaucoma or ocular hypertension, with a baseline IOP within a specified range (e.g., ≥ 22 mmHg).

  • Exclusion Criteria: Patients with a history of hypersensitivity to beta-blockers, co-existing ocular conditions that could interfere with IOP measurements, or systemic conditions that would contraindicate the use of beta-blockers (e.g., severe asthma or bradycardia).

3. Treatment Protocol:

  • Washout Period: A washout period of a specified duration (e.g., 4 weeks) is implemented before the trial begins to eliminate the effects of any pre-existing glaucoma medications.

  • Randomization: Patients are randomly assigned to one of two treatment arms.

  • Treatment Phase 1: Patients in Arm A receive this compound 0.5% ophthalmic solution, and patients in Arm B receive timolol 0.5% ophthalmic solution. The medication is administered twice daily (e.g., at 8 AM and 8 PM) in both eyes for a predetermined period (e.g., 4 to 12 weeks).

  • Crossover Washout: A second washout period is observed.

  • Treatment Phase 2: The treatment assignments are reversed. Patients who initially received this compound are now given timolol, and vice versa, for the same duration as in Phase 1.

4. Efficacy and Safety Assessments:

  • IOP Measurement: IOP is measured at baseline and at specified intervals throughout each treatment phase (e.g., weeks 2, 4, 8, and 12). Measurements are taken at consistent times of the day to account for diurnal variations.

  • Systemic Parameters: Heart rate and blood pressure are monitored at each visit to assess the systemic effects of the medications.

  • Adverse Events: Patients are monitored for any local (e.g., eye irritation, stinging) or systemic adverse events.

5. Statistical Analysis:

  • The primary efficacy endpoint is the mean change in IOP from baseline for each treatment.

  • Statistical tests, such as a paired t-test or analysis of variance (ANOVA), are used to compare the IOP-lowering effects of the two drugs.

  • A p-value of <0.05 is typically considered statistically significant.

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways and the experimental workflow.

cluster_Timolol Timolol (Non-selective β-blocker) cluster_this compound This compound (Selective β1-blocker) Timolol Timolol β1-receptor β1-receptor Timolol->β1-receptor Blocks β2-receptor β2-receptor Timolol->β2-receptor Blocks Aqueous Humor Production ↓ Aqueous Humor Production ↓ β2-receptor->Aqueous Humor Production ↓ Leads to IOP Reduction IOP Reduction Aqueous Humor Production ↓->IOP Reduction This compound This compound β1-receptor_L β1-receptor This compound->β1-receptor_L Selectively Blocks Na+/Ca2+ Channels Na+/Ca2+ Channels This compound->Na+/Ca2+ Channels Blocks Aqueous Humor Production ↓_L Aqueous Humor Production ↓ β1-receptor_L->Aqueous Humor Production ↓_L Leads to IOP Reduction_L IOP Reduction Aqueous Humor Production ↓_L->IOP Reduction_L Neuroprotection Neuroprotection Na+/Ca2+ Channels->Neuroprotection Potential for

Caption: Signaling Pathways of Timolol and this compound.

G Start Patient Recruitment (Primary Open-Angle Glaucoma or Ocular Hypertension) Washout1 Initial Washout Period Start->Washout1 Randomization Randomization Washout1->Randomization GroupA_T1 Group A: This compound 0.5% Randomization->GroupA_T1 Arm A GroupB_T1 Group B: Timolol 0.5% Randomization->GroupB_T1 Arm B Treatment1 Treatment Phase 1 (e.g., 4-12 weeks) GroupA_T1->Treatment1 GroupB_T1->Treatment1 Washout2 Crossover Washout Period Treatment1->Washout2 GroupA_T2 Group A: Timolol 0.5% Washout2->GroupA_T2 GroupB_T2 Group B: This compound 0.5% Washout2->GroupB_T2 Treatment2 Treatment Phase 2 (e.g., 4-12 weeks) GroupA_T2->Treatment2 GroupB_T2->Treatment2 Analysis Data Analysis (Compare IOP Reduction) Treatment2->Analysis

Caption: Experimental Workflow for a Comparative Crossover Study.

Conclusion

Both this compound and timolol are effective in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. While timolol, a non-selective beta-blocker, may offer a slightly greater IOP-lowering effect, the cardioselectivity of this compound presents a significant advantage for patients with pulmonary comorbidities. Furthermore, the potential neuroprotective properties of this compound warrant further investigation as a means to provide additional benefits beyond IOP reduction. The choice between these two agents should be individualized based on the patient's clinical profile, including their target IOP, co-existing medical conditions, and tolerance to therapy. The rigorous experimental protocols outlined in this guide provide a foundation for future comparative studies in the ongoing effort to optimize glaucoma management.

References

A Comparative Analysis of the Neuroprotective Efficacy of Levobetaxolol and Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the neuroprotective efficacy of levobetaxolol and other beta-blockers commonly used in the management of glaucoma, including betaxolol, timolol, and carteolol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data and methodologies to inform further research and development in ocular neuroprotection.

Executive Summary

Elevated intraocular pressure (IOP) is a major risk factor for glaucomatous optic neuropathy, a condition characterized by the progressive loss of retinal ganglion cells (RGCs) and subsequent vision loss. While the primary therapeutic action of beta-blockers in glaucoma is the reduction of IOP, evidence suggests that some of these agents also possess direct neuroprotective properties independent of their pressure-lowering effects. This guide focuses on comparing the neuroprotective efficacy of this compound, the levo-isomer of betaxolol, with its racemic parent compound and other widely prescribed beta-blockers. The primary mechanisms of neuroprotection appear to be the blockade of voltage-gated sodium and calcium channels, leading to a reduction in glutamate-induced excitotoxicity, as well as positive effects on ocular blood flow.

Comparative Efficacy of Beta-Blockers

The neuroprotective potential of beta-blockers is primarily attributed to their ability to mitigate the damaging effects of ischemia and excitotoxicity on retinal ganglion cells. This is largely achieved through the blockade of ion channels and modulation of ocular blood flow.

Retinal Ganglion Cell Survival

Direct comparative studies providing quantitative data on RGC survival with this compound versus a range of other beta-blockers under identical experimental conditions are limited. However, in vitro studies have demonstrated the neuroprotective effects of several beta-blockers against hypoxic damage.

Beta-Blocker Concentration RGC Viability (%) Experimental Model
Control (Hypoxia)-51.5%Purified rat RGCs under hypoxic conditions (5% O2) for 12 hours.[1]
Betaxolol10⁻⁷ M58.3%Purified rat RGCs under hypoxic conditions (5% O2) for 12 hours.[1]
10⁻⁶ M60.5%Purified rat RGCs under hypoxic conditions (5% O2) for 12 hours.[1]
Timolol10⁻⁷ M57.1%Purified rat RGCs under hypoxic conditions (5% O2) for 12 hours.[1]
10⁻⁶ M58.0%Purified rat RGCs under hypoxic conditions (5% O2) for 12 hours.[1]
Nipradilol10⁻⁸ M57.4%Purified rat RGCs under hypoxic conditions (5% O2) for 12 hours.
10⁻⁷ M58.8%Purified rat RGCs under hypoxic conditions (5% O2) for 12 hours.
10⁻⁶ M60.5%Purified rat RGCs under hypoxic conditions (5% O2) for 12 hours.
Ion Channel Blockade

A key mechanism underlying the neuroprotective effects of beta-blockers is the inhibition of voltage-gated sodium and calcium channels, which reduces the influx of these ions during ischemic events. This, in turn, mitigates the downstream effects of glutamate excitotoxicity.

Beta-Blocker Sodium Channel Blockade (IC₅₀) Glutamate-Induced Calcium Signal Inhibition (IC₅₀)
Betaxolol28.3 μM235.7 μM
This compound~28.3 μM (similar to racemic betaxolol)Not directly reported, but expected to be the active component of betaxolol.
Timolol>100 μM (significantly less effective than betaxolol)2167.05 μM
Carteolol>100 μM (significantly less effective than betaxolol)Not reported in the searched literature.
PropranololPotency greater than betaxolol.78.05 μM

Note: IC₅₀ values are from different studies and may not be directly comparable due to varying experimental conditions.

The order of potency for inhibiting [³H]-batrachotoxinin-A 20-α-benzoate binding to neurotoxin site 2 of the sodium channel was found to be propranolol > betaxolol ≈ this compound > levobunolol ≈ carteolol ≥ timolol. Betaxolol inhibited veratridine-stimulated Na⁺ influx with an IC₅₀ value of 28.3 μM, while carteolol, levobunolol, and timolol were all significantly less effective.

Regarding calcium channel blockade, the order of inhibitory potency on glutamate-induced calcium signals in retinal ganglion cells was (s)(-)-propranolol > betaxolol >> timolol.

Ocular Blood Flow

Improved ocular blood flow is another proposed mechanism for the neuroprotective effects of certain beta-blockers, as it can counteract ischemic conditions at the optic nerve head. However, studies have yielded conflicting results.

Beta-Blocker Effect on Ocular Blood Flow Key Findings
This compoundNot directly reported in comparative clinical trials.As the active isomer of betaxolol, it is expected to share its effects on ocular blood flow.
BetaxololVasodilator effect; decreased resistive index.In one study, betaxolol decreased the resistive index in the central retinal artery and temporal posterior ciliary artery. Another study showed a long-term improvement in ocular hemodynamics by lowering the resistivity index of the ophthalmic artery. However, a different study reported a decrease in optic nerve head blood flow.
TimololVasoconstrictive effect in ciliary vasculature; increased resistive index.One study showed a significant increase in the resistive index of the temporal posterior ciliary artery. Another study reported an increase in optic nerve head blood flow.
CarteololVasodilator effect; decreased resistive index.A study showed a significant decrease in the resistive index in the central retinal artery.
LevobunololNo significant effect.No significant changes in blood flow parameters were observed in one study.

Signaling Pathways and Experimental Workflows

The neuroprotective mechanisms of beta-blockers, particularly this compound and betaxolol, extend beyond simple receptor antagonism. They involve direct interaction with ion channels and potential modulation of neurotrophic factor expression.

cluster_0 Ischemic/Excitotoxic Insult cluster_1 Beta-Blocker Intervention cluster_2 Cellular Effects Glutamate Release Glutamate Release Na+ Influx Na+ Influx Glutamate Release->Na+ Influx Activates Channels Ca2+ Influx Ca2+ Influx Glutamate Release->Ca2+ Influx Activates Channels This compound/Betaxolol This compound/Betaxolol This compound/Betaxolol->Na+ Influx Strongly Inhibits This compound/Betaxolol->Ca2+ Influx Strongly Inhibits BDNF mRNA Up-regulation BDNF mRNA Up-regulation This compound/Betaxolol->BDNF mRNA Up-regulation Induces Timolol/Carteolol Timolol/Carteolol Timolol/Carteolol->Na+ Influx Weakly Inhibits Timolol/Carteolol->Ca2+ Influx Weakly Inhibits RGC Apoptosis RGC Apoptosis Na+ Influx->RGC Apoptosis Ca2+ Influx->RGC Apoptosis RGC Survival RGC Survival BDNF mRNA Up-regulation->RGC Survival RGC Apoptosis->RGC Survival Reduces

Caption: Proposed neuroprotective signaling pathways of beta-blockers.

Induce RGC Injury Induce RGC Injury Administer Beta-Blocker Administer Beta-Blocker Induce RGC Injury->Administer Beta-Blocker Incubation/Treatment Period Incubation/Treatment Period Administer Beta-Blocker->Incubation/Treatment Period Assess RGC Survival Assess RGC Survival Incubation/Treatment Period->Assess RGC Survival Quantify RGCs Quantify RGCs Assess RGC Survival->Quantify RGCs Statistical Analysis Statistical Analysis Quantify RGCs->Statistical Analysis Compare Efficacy Compare Efficacy Statistical Analysis->Compare Efficacy

Caption: General experimental workflow for comparing neuroprotective efficacy.

Experimental Protocols

In Vitro RGC Survival Assay (Hypoxia Model)

This protocol is based on a study evaluating the neuroprotective effect of beta-blockers on hypoxia-induced cell death in purified retinal ganglion cells.

  • RGC Culture Preparation:

    • Purified RGC cultures are obtained from rat fetal retinae using a two-step immunopanning procedure.

    • RGCs are cultured in a serum-free medium.

  • Drug Treatment and Hypoxic Conditions:

    • Beta-blockers (e.g., betaxolol, timolol, nipradilol) are added to the culture medium at final concentrations ranging from 10⁻⁸ M to 10⁻⁶ M.

    • The RGC cultures are then incubated under hypoxic conditions (5% O₂, 5% CO₂, 37°C) for 12 hours.

  • Assessment of Cell Viability:

    • The number of viable cells is counted using a calcein-AM assay.

    • Cell viability is calculated as a percentage relative to a normoxic control group.

  • Data Analysis:

    • Statistical analysis is performed to compare the viability of RGCs in the drug-treated groups to the hypoxia-only control group.

In Vivo Ischemia/Reperfusion Model

This protocol is a generalized representation of methods used to study the in vivo neuroprotective effects of topical beta-blockers.

  • Animal Model:

    • Adult male Wistar rats are commonly used.

  • Induction of Retinal Ischemia:

    • Anesthesia is induced in the animals.

    • Retinal ischemia is induced in one eye by elevating the intraocular pressure to a high level (e.g., 110-140 mmHg) for a defined period (e.g., 40-60 minutes). This is typically achieved by cannulating the anterior chamber and raising a saline reservoir.

    • Ischemia is confirmed by observing whitening of the anterior segment and blanching of episcleral veins.

  • Drug Administration:

    • The beta-blocker being tested (e.g., this compound, timolol) or a vehicle control is administered topically to the ischemic eye. The dosing regimen can vary (e.g., before and/or after the ischemic insult).

  • Reperfusion and Follow-up:

    • The IOP is normalized to allow for retinal reperfusion.

    • Animals are monitored for a set period (e.g., 7-14 days).

  • Assessment of Neuroprotection:

    • Functional Assessment: Electroretinography (ERG) is performed to measure the electrical responses of the retinal cells.

    • Histological Analysis: Retinal flat mounts are prepared, and RGCs are stained with specific markers (e.g., Brn3a, RBPMS). The number of surviving RGCs is then quantified.

  • Data Analysis:

    • The RGC counts and ERG parameters from the treated group are compared to the vehicle-treated control group to determine the neuroprotective efficacy of the drug.

Conclusion

The available evidence suggests that this compound and its parent compound betaxolol possess superior neuroprotective properties compared to non-selective beta-blockers like timolol and carteolol. This enhanced efficacy is primarily attributed to their greater capacity to block voltage-gated sodium and calcium channels, thereby reducing excitotoxicity in retinal ganglion cells. Additionally, betaxolol has been shown to upregulate the expression of the neurotrophic factor BDNF, suggesting a multi-faceted mechanism of action. While the effects of beta-blockers on ocular blood flow are complex and somewhat contested, some studies indicate a beneficial effect for betaxolol.

Further head-to-head comparative studies with standardized experimental protocols are warranted to definitively quantify the differences in neuroprotective efficacy among this compound and other beta-blockers. Such research will be invaluable for the development of more effective glaucoma therapies that not only lower intraocular pressure but also directly protect the optic nerve from degeneration.

References

Validation of levobetaxolol's beta-1 selectivity over beta-2 receptors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the beta-1 adrenergic receptor selectivity of levobetaxolol, supported by experimental data and detailed methodologies.

This compound, the levo-isomer of betaxolol, is a beta-adrenergic receptor antagonist recognized for its cardioselectivity, which is clinically significant in the treatment of conditions such as glaucoma and ocular hypertension.[1][2] This guide provides a comprehensive comparison of this compound's binding affinity and functional potency at beta-1 versus beta-2 adrenergic receptors, benchmarked against other relevant beta-blockers. The data presented herein underscores this compound's pronounced selectivity for the beta-1 receptor subtype.

Quantitative Comparison of Receptor Binding and Functional Potency

The selectivity of a beta-blocker is a critical determinant of its therapeutic profile and potential side effects. This compound's preference for beta-1 receptors over beta-2 receptors has been quantified through rigorous in vitro studies. The following tables summarize key findings from radioligand binding assays and functional antagonism studies.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki)

Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

CompoundReceptor SubtypeKi (nM)β1 Selectivity (Ki β2 / Ki β1)
This compound Cloned Human β1 0.76 [1][3][4]43-fold
Cloned Human β2 32.6
DextrobetaxololCloned Human β1Weaker Affinity-
Cloned Human β2Weaker Affinity-
Levobunololβ1 and β2High AffinityLow Selectivity
(l)-timololβ1 and β2High AffinityLow Selectivity

Data sourced from studies on cloned human beta-adrenergic receptors.

Table 2: Functional Antagonist Potency (IC50)

Functional potency, measured as the half-maximal inhibitory concentration (IC50), reflects a drug's ability to inhibit a biological response. In this context, it represents the concentration of the antagonist needed to block 50% of the agonist-induced response.

CompoundTissue/ReceptorIC50 (nM)β1 Selectivity (IC50 β2 / IC50 β1)
This compound Guinea Pig Atrial β1 33.2 89-fold
Guinea Pig Tracheal β2 2970
Rat Colonic β3709

Data from functional assays on isolated animal tissues.

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies employed in the cited studies to determine the beta-1 selectivity of this compound.

Radioligand Binding Assays

These assays directly measure the affinity of a ligand for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound and other beta-blockers for beta-1 and beta-2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing cloned human beta-1 or beta-2 adrenergic receptors.

  • Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [3H]-CGP 12177, is used to label the beta-adrenergic receptors.

  • Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptors Cloned Human β1/β2 Receptors incubation Incubation of Membranes, Radioligand, and Competitor receptors->incubation radioligand [3H]-Radioligand radioligand->incubation competitor This compound (unlabeled) competitor->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki G cluster_tissue Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis atria Guinea Pig Atria (β1) agonist Agonist (Isoproterenol) Stimulation atria->agonist trachea Guinea Pig Trachea (β2) trachea->agonist antagonist Addition of this compound agonist->antagonist in presence of response Measure Physiological Response antagonist->response curve Generate Concentration-Response Curves response->curve ic50 Calculate IC50 curve->ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Physiological Response pka->response Phosphorylates targets agonist Agonist (e.g., Epinephrine) agonist->beta_receptor Activates This compound This compound This compound->beta_receptor Blocks

References

A Cross-Study Analysis of Levobetaxolol's Effects on Ocular Hemodynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of the effects of levobetaxolol, a cardioselective beta-blocker, on ocular hemodynamics. For comparative purposes, this guide synthesizes available data on other commonly prescribed glaucoma medications: the non-selective beta-blocker timolol, the prostaglandin analog latanoprost, and the alpha-adrenergic agonist brimonidine. The information is presented to facilitate an objective evaluation of this compound's performance and to provide a resource for researchers and drug development professionals in the field of ophthalmology.

Executive Summary

This compound, the active S-isomer of betaxolol, effectively lowers intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] Beyond its IOP-lowering effects, studies suggest that this compound may possess neuroprotective properties and positively influence ocular blood flow.[2] This guide delves into the quantitative data from various clinical studies to compare the impact of this compound and other key glaucoma medications on ocular hemodynamics. While direct comparative trials for this compound against all comparators are limited, data on its racemic form, betaxolol, provides valuable insights.

Comparative Analysis of Ocular Hemodynamic Effects

The following tables summarize the quantitative data from clinical studies examining the effects of this compound (and its racemic form, betaxolol), timolol, latanoprost, and brimonidine on key ocular hemodynamic parameters. These parameters are crucial indicators of blood perfusion to the optic nerve and other ocular tissues, which is a critical factor in the pathophysiology of glaucoma.

Table 1: Effects on Blood Flow Velocity in Ocular Arteries

DrugVesselPeak Systolic Velocity (PSV) ChangeEnd-Diastolic Velocity (EDV) ChangeStudy (Citation)
Betaxolol 0.5%Ophthalmic ArteryNo significant changeNo significant change[3]
Central Retinal ArteryNo significant changeNo significant change[3]
Posterior Ciliary ArteryNo significant changeNo significant change[3]
Timolol 0.5%Ophthalmic ArteryTrend toward decreaseSignificant reduction
Central Retinal ArteryNo significant changeNo significant change
Posterior Ciliary ArteryNo significant changeNo significant change
Latanoprost 0.005%Ophthalmic ArteryNo significant changeNo significant change
Central Retinal ArteryNo significant changeNo significant change
Posterior Ciliary ArteryNo significant changeNo significant change
Brimonidine 0.2%Ophthalmic ArteryNo statistically significant difference from placeboNo statistically significant difference from placebo
Central Retinal ArteryNo statistically significant difference from placeboNo statistically significant difference from placebo
Posterior Ciliary ArteryNo statistically significant difference from placeboNo statistically significant difference from placebo

Table 2: Effects on Resistivity Index (RI) in Ocular Arteries

DrugVesselResistivity Index (RI) ChangeStudy (Citation)
Betaxolol 0.5%Ophthalmic ArterySignificant reduction
Central Retinal ArteryReduction (not statistically significant)
Posterior Ciliary ArteryReduction (not statistically significant)
Timolol 0.5%Ophthalmic ArteryTrend toward increase
Latanoprost 0.005%Central Retinal ArteryDecreased
Posterior Ciliary ArteryDecreased
Brimonidine 0.2%Ophthalmic ArteryNo statistically significant difference from placebo
Central Retinal ArteryNo statistically significant difference from placebo
Posterior Ciliary ArteryNo statistically significant difference from placebo

Table 3: Effects on Pulsatile Ocular Blood Flow (POBF)

DrugPulsatile Ocular Blood Flow (POBF) ChangeStudy (Citation)
Betaxolol 0.5%Remained stable over 12 months
Timolol 0.5%Significantly decreased over 12 months

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying these hemodynamic changes and the methods used to measure them, the following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for assessing ocular hemodynamics.

cluster_0 This compound Signaling Pathway This compound This compound Beta1_Receptor β1-Adrenergic Receptor (Ciliary Epithelium & Vasculature) This compound->Beta1_Receptor Antagonism Ca_Channels L-type Ca2+ Channels This compound->Ca_Channels Blockade Na_Channels Na+ Channels This compound->Na_Channels Blockade AC Adenylyl Cyclase Beta1_Receptor->AC Inhibition cAMP cAMP AC->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Reduced Activation Aqueous_Humor Decreased Aqueous Humor Production PKA->Aqueous_Humor Vasodilation Vasodilation & Improved Blood Flow Ca_Channels->Vasodilation

Caption: Proposed signaling pathway of this compound on ocular hemodynamics.

cluster_1 Experimental Workflow for Ocular Hemodynamics Assessment Patient_Recruitment Patient Recruitment (Glaucoma or Ocular Hypertension) Baseline_Measurements Baseline Measurements - IOP - Ocular Blood Flow (CDI/LDF) - Visual Fields Patient_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Control_Group Control/Comparator Group (e.g., Timolol, Latanoprost) Randomization->Control_Group Follow_Up Follow-up Measurements (e.g., 1, 3, 6 months) Treatment_Group->Follow_Up Control_Group->Follow_Up Data_Analysis Data Analysis (Statistical Comparison) Follow_Up->Data_Analysis Conclusion Conclusion on Hemodynamic Effects Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing ocular hemodynamics.

Detailed Experimental Protocols

The studies cited in this guide primarily utilized two key experimental techniques to assess ocular hemodynamics: Color Doppler Imaging (CDI) and Laser Speckle Flowgraphy (LSFG).

Color Doppler Imaging (CDI)

CDI is a non-invasive ultrasound technique that provides real-time visualization of blood flow and allows for the quantification of blood flow velocity and resistance in the retrobulbar vessels.

  • Patient Position: Subjects are typically examined in a supine position.

  • Transducer: A high-frequency linear array transducer (typically 7.5 MHz or higher) is used.

  • Procedure: The transducer is gently placed on the closed eyelid with a coupling gel. Care is taken to avoid applying pressure to the globe, which could alter blood flow. The ophthalmic artery, central retinal artery, and posterior ciliary arteries are identified.

  • Measurements: The following parameters are measured:

    • Peak Systolic Velocity (PSV): The maximum velocity of blood flow during systole.

    • End-Diastolic Velocity (EDV): The minimum velocity of blood flow during diastole.

    • Resistivity Index (RI): Calculated as (PSV - EDV) / PSV, this index reflects the resistance to blood flow in a vessel.

  • Data Analysis: Changes in these parameters from baseline are compared between treatment groups.

Laser Speckle Flowgraphy (LSFG)

LSFG is a non-invasive imaging technique that provides a two-dimensional map of blood flow in the microcirculation of the optic nerve head and choroid.

  • Principle: LSFG utilizes the laser speckle phenomenon, where the blurring of the speckle pattern created by laser light scattering off moving red blood cells is used to calculate a Mean Blur Rate (MBR), which is an index of blood flow velocity.

  • Procedure: The patient is seated and fixates on a target. The LSFG instrument captures a series of images of the ocular fundus.

  • Measurements: The primary outcome is the Mean Blur Rate (MBR) in a specific area of interest, such as the optic nerve head. Various pulse waveform parameters can also be analyzed to assess the pulsatile nature of blood flow.

  • Data Analysis: Changes in MBR and other waveform parameters are compared before and after treatment and between different treatment groups.

Discussion and Conclusion

The available data suggests that this compound, and its racemic form betaxolol, may have a favorable profile in terms of its effects on ocular hemodynamics compared to the non-selective beta-blocker timolol. Studies have shown that while both betaxolol and timolol effectively lower IOP, timolol may be associated with a decrease in pulsatile ocular blood flow. In contrast, betaxolol appears to maintain stable pulsatile ocular blood flow and may even reduce the resistivity index in ocular arteries, suggesting a potential for vasodilation.

When compared with latanoprost, both drugs have been shown to decrease the resistivity index in the central retinal and posterior ciliary arteries. However, some evidence suggests that the direct, non-IOP-dependent influence on ocular circulation may be more favorable with betaxolol.

Brimonidine, another commonly used glaucoma medication, appears to have a neutral effect on ocular hemodynamics as measured by color Doppler imaging.

The potential mechanism for the positive hemodynamic effects of this compound may be related to its cardioselective beta-1 adrenergic receptor antagonism, as well as a possible direct effect on L-type calcium channels, leading to vasodilation.

References

A Comparative Analysis of Levobetaxolol and Levobunolol on Aqueous Humor Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of levobetaxolol and levobunolol on aqueous humor suppression, a key mechanism for reducing intraocular pressure (IOP) in the treatment of glaucoma. The information presented is supported by experimental data from clinical trials and peer-reviewed studies to assist researchers and drug development professionals in their understanding of these two beta-adrenergic antagonists.

Executive Summary

This compound, the active S-isomer of betaxolol, is a cardioselective beta-1 adrenergic antagonist, while levobunolol is a non-selective beta-adrenergic antagonist, acting on both beta-1 and beta-2 receptors. Both medications effectively lower intraocular pressure primarily by reducing the production of aqueous humor by the ciliary body. However, their differing receptor selectivity profiles lead to variations in their potency and systemic side-effect profiles. Clinical data suggests that the non-selective beta-blocker, levobunolol, demonstrates a greater dose-dependent reduction in aqueous humor flow compared to the cardioselective beta-1 blocker, betaxolol.

Data Presentation: Comparative Efficacy on Aqueous Humor Suppression

The following table summarizes the findings from a double-masked, crossover clinical trial that evaluated the dose-response relationship of betaxolol hydrochloride and levobunolol hydrochloride on aqueous humor flow in normal subjects.

Drug ConcentrationMean Decrease in Aqueous Flow from Baseline (Levobunolol)Mean Decrease in Aqueous Flow from Baseline (Betaxolol)
0.017%8%3%
0.05%15%12%
0.167%20%18%
0.5%32%17%

Mechanism of Action: Signaling Pathways

The production of aqueous humor in the ciliary body is, in part, regulated by the sympathetic nervous system through beta-adrenergic receptors. Stimulation of these receptors, predominantly the beta-2 subtype, activates a signaling cascade that leads to an increase in aqueous humor formation.[1][2] Both this compound and levobunolol exert their effects by antagonizing these receptors, thereby reducing aqueous humor production.

Beta-Adrenergic Signaling Pathway in Aqueous Humor Production

The following diagram illustrates the signal transduction pathway initiated by beta-adrenergic receptor stimulation in the ciliary epithelium, leading to aqueous humor production. Beta-blockers like this compound and levobunolol interrupt this pathway.

G Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-2 Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Ion Transport Proteins Ion Transport Proteins Protein Kinase A (PKA)->Ion Transport Proteins Phosphorylates Aqueous Humor Production Aqueous Humor Production Ion Transport Proteins->Aqueous Humor Production Increases

Beta-adrenergic signaling pathway in ciliary epithelium.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from studies employing fluorophotometry and tonography to assess aqueous humor dynamics.

Fluorophotometry for Aqueous Humor Flow Measurement

Objective: To measure the rate of aqueous humor formation.

Methodology:

  • Fluorescein Administration: A fluorescent dye, typically fluorescein, is administered topically to the eye.[3] To establish a reservoir of the dye in the corneal stroma, drops are often applied several hours before the measurement period.[4]

  • Dye Distribution: An equilibration period is allowed for the fluorescein to distribute evenly within the cornea and enter the anterior chamber.

  • Fluorescence Measurement: A specialized instrument called a scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber at set intervals.[3]

  • Data Analysis: The rate of disappearance of fluorescein from the anterior chamber is measured over time. This clearance rate is used to calculate the aqueous humor flow rate. The decay of fluorescein concentration in both the cornea and anterior chamber should be parallel on a semi-logarithmic plot for accurate calculations.

Tonography for Aqueous Outflow Facility Measurement

Objective: To measure the ease with which aqueous humor drains from the eye through the trabecular meshwork.

Methodology:

  • Patient Positioning: The patient is placed in a supine position.

  • Anesthesia: A topical anesthetic is applied to the cornea.

  • Tonometer Application: A weighted tonometer (e.g., Schiøtz or pneumatonometer) is placed on the center of the cornea for a standardized duration, typically 2 to 4 minutes. This applied weight increases the intraocular pressure.

  • Pressure Recording: The tonometer continuously records the intraocular pressure during the application period. The increased IOP forces aqueous humor out of the eye, leading to a gradual decline in pressure.

  • Data Analysis: The rate of this pressure decay is used to calculate the outflow facility, which is expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).

Comparative Experimental Workflow

The following diagram outlines a typical workflow for a comparative clinical trial evaluating the effects of this compound and levobunolol on aqueous humor suppression.

G cluster_0 Phase 1: Baseline Measurement cluster_1 Phase 2: Randomized Treatment cluster_2 Phase 3: Follow-up Measurements cluster_3 Phase 4: Data Analysis A Patient Recruitment & Informed Consent B Baseline IOP Measurement (Tonometry) A->B C Baseline Aqueous Flow Measurement (Fluorophotometry) B->C D Randomization into Treatment Groups E1 Group 1: Administer this compound D->E1 E2 Group 2: Administer Levobunolol D->E2 F1 Post-treatment IOP & Aqueous Flow Measurement (Group 1) E1->F1 F2 Post-treatment IOP & Aqueous Flow Measurement (Group 2) E2->F2 G Statistical Comparison of Aqueous Humor Suppression Between Groups F1->G F2->G

Workflow for a comparative clinical trial.

Discussion and Conclusion

The available data indicates that both this compound and levobunolol are effective in reducing aqueous humor production, thereby lowering intraocular pressure. The non-selective beta-antagonist, levobunolol, appears to have a more pronounced effect on aqueous humor suppression across a range of concentrations compared to the cardioselective beta-1 antagonist, betaxolol. This is consistent with the understanding that beta-2 adrenergic receptors are predominantly involved in the regulation of aqueous humor production in the ciliary epithelium.

The choice between these agents in a clinical or research setting may depend on the desired level of IOP reduction and the subject's systemic health profile. The cardioselectivity of this compound may offer a safety advantage in individuals with pulmonary conditions, as it has less of an effect on beta-2 receptors in the lungs. Conversely, for maximal aqueous humor suppression, levobunolol may be the more potent option.

Further head-to-head studies directly comparing this compound (the S-isomer) with levobunolol, and correlating aqueous humor suppression with IOP reduction and systemic side effects, would be valuable for a more comprehensive understanding of their relative therapeutic profiles.

References

Validating the Long-Term Neuroprotective Effects of Levobetaxolol in Chronic Glaucoma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term neuroprotective effects of levobetaxolol in established chronic glaucoma models. The objective is to present a clear analysis of its performance against other therapeutic alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). While lowering intraocular pressure (IOP) is the current standard of care, neuroprotection has emerged as a critical therapeutic strategy to preserve vision. This compound, a β1-selective adrenergic antagonist, has demonstrated neuroprotective properties independent of its IOP-lowering effects. This guide delves into the experimental evidence supporting this compound's long-term neuroprotective efficacy, comparing it with other agents such as timolol, brimonidine, and Rho kinase inhibitors. The primary mechanisms of this compound's neuroprotective action include the blockade of voltage-gated sodium and calcium channels and the upregulation of endogenous neurotrophic factors.

Comparative Performance Analysis

The following tables summarize the key quantitative data from preclinical studies, comparing the neuroprotective effects of this compound with other glaucoma treatments.

Table 1: Comparison of Neuroprotective Efficacy in Ischemia/Reperfusion Models

Treatment GroupAnimal ModelKey Outcome MeasureResultCitation
This compound RatElectroretinogram (ERG) b-wave amplitudeAttenuated the reduction in b-wave amplitude[1]
TimololRatElectroretinogram (ERG) b-wave amplitudeLess effective than this compound in preserving b-wave amplitude[1]
Betaxolol (racemic)RatElectroretinogram (ERG) b-waveSignificant reversal of ischemia-induced reduction[2]

Table 2: Upregulation of Neurotrophic Factors by this compound

Treatment GroupAnimal ModelNeurotrophic FactorFold Increase in mRNA LevelsImpact on Retinal MorphologyCitation
This compound (20 mg/kg)Rat (photic-induced retinopathy)bFGF (basic Fibroblast Growth Factor)10-foldSignificantly thicker outer nuclear layer[3]
This compound (20 mg/kg)Rat (photic-induced retinopathy)CNTF (Ciliary Neurotrophic Factor)2-foldSignificantly thicker outer nuclear layer[3]

Table 3: Comparative RGC Survival in Chronic Glaucoma Models (Data from various studies)

Treatment GroupAnimal ModelRGC Survival Rate (%)Citation
MemantineDBA/2J MouseSignificant increase vs. control
TimololDBA/2J MouseSignificant increase vs. control
K-115 (Rho Kinase Inhibitor)Mouse (Optic Nerve Crush)34 ± 3% increase vs. vehicle
CNTF and GDNFMouse (Optic Nerve Crush)~35% at 8 months post-lesion

Note: Direct comparative studies providing RGC survival percentages for this compound against all listed alternatives in a single chronic glaucoma model are limited. The data presented is a compilation from various studies to provide a broader perspective.

Signaling Pathways and Mechanism of Action

This compound's neuroprotective effects are attributed to two primary mechanisms:

  • Blockade of Voltage-Gated Sodium and Calcium Channels: In conditions of ischemic or excitotoxic stress, excessive influx of sodium (Na+) and calcium (Ca2+) into RGCs triggers apoptotic pathways. This compound directly blocks these channels, mitigating ion overload, reducing glutamate excitotoxicity, and preventing the activation of downstream cell death cascades.

  • Upregulation of Neurotrophic Factors: this compound has been shown to significantly increase the expression of beneficial neurotrophic factors, such as basic fibroblast growth factor (bFGF) and ciliary neurotrophic factor (CNTF). These factors support RGC survival and function through various signaling pathways, including the Jak-STAT pathway.

G cluster_0 Glaucomatous Insult (e.g., Ischemia, Elevated IOP) cluster_1 This compound's Dual Mechanism of Neuroprotection cluster_2 Ion Channel Blockade cluster_3 Neurotrophic Factor Upregulation cluster_4 Outcome Glaucoma Glaucomatous Insult Na_Ca_Channels Voltage-Gated Na+ & Ca2+ Channels Glaucoma->Na_Ca_Channels Activates This compound This compound This compound->Na_Ca_Channels Blocks bFGF_CNTF Increased bFGF & CNTF mRNA This compound->bFGF_CNTF Upregulates Ion_Influx Reduced Na+ & Ca2+ Influx Excitotoxicity Decreased Glutamate Excitotoxicity Ion_Influx->Excitotoxicity Apoptosis Inhibition of Apoptosis Excitotoxicity->Apoptosis RGC_Survival Retinal Ganglion Cell Survival and Function Apoptosis->RGC_Survival Promotes Trophic_Support Enhanced Trophic Support bFGF_CNTF->Trophic_Support Survival_Pathways Activation of Survival Pathways (e.g., Jak-STAT) Trophic_Support->Survival_Pathways Survival_Pathways->RGC_Survival Promotes

Caption: this compound's neuroprotective mechanisms.

Experimental Protocols

Detailed methodologies for key experimental models used to validate the neuroprotective effects of this compound and other compounds are provided below.

Rat Model of Retinal Ischemia/Reperfusion Injury

This model simulates the acute ischemic damage that can occur in glaucoma.

  • Animal Species: Adult male Sprague-Dawley rats.

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Induction of Ischemia: The anterior chamber of one eye is cannulated with a 30-gauge needle connected to a saline reservoir. The reservoir is elevated to raise the intraocular pressure to 120 mmHg for 45-60 minutes. Complete retinal ischemia is confirmed by the whitening of the iris and the loss of the red reflex of the retina.

  • Reperfusion: The needle is withdrawn to allow for the restoration of blood flow.

  • Drug Administration: this compound, timolol, or vehicle is administered topically (e.g., one drop of 0.5% solution) at specified time points before and after the ischemic insult.

  • Evaluation of Neuroprotection:

    • Electroretinography (ERG): ERGs are recorded at various time points post-reperfusion (e.g., 3, 7, and 14 days) to assess retinal function. The amplitude of the b-wave is a key indicator of inner retinal health.

    • Histology/Immunohistochemistry: At the end of the experiment, eyes are enucleated, and retinal cross-sections are prepared. Immunohistochemical staining for markers of RGCs (e.g., Brn3a, RBPMS) and other retinal neurons (e.g., choline acetyltransferase for amacrine cells) is performed to quantify cell loss.

G start Start anesthesia Anesthetize Rat start->anesthesia cannulation Cannulate Anterior Chamber anesthesia->cannulation iop_elevation Elevate IOP to 120 mmHg for 45-60 min cannulation->iop_elevation reperfusion Induce Reperfusion iop_elevation->reperfusion drug_admin Topical Drug Administration (Pre- and Post-Ischemia) reperfusion->drug_admin evaluation Evaluate Neuroprotection (ERG, Histology) drug_admin->evaluation end End evaluation->end

Caption: Ischemia/Reperfusion Experimental Workflow.

Mouse Model of Optic Nerve Crush (ONC)

The ONC model induces rapid and significant RGC death, making it suitable for screening neuroprotective agents.

  • Animal Species: Adult C57BL/6 mice.

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure: A small incision is made in the conjunctiva to expose the optic nerve. The nerve is then crushed for a specific duration (e.g., 3-5 seconds) with fine self-closing forceps at a set distance from the globe (e.g., 1-2 mm). Care is taken not to damage the ophthalmic artery.

  • Drug Administration: The neuroprotective agent (e.g., this compound, Rho kinase inhibitor) or vehicle is administered via a specified route (e.g., intravitreal injection, oral gavage) at defined time points relative to the crush injury.

  • Evaluation of RGC Survival:

    • Retrograde Labeling: Prior to or at the time of the crush, a fluorescent tracer (e.g., Fluorogold) is applied to the superior colliculus to retrogradely label RGCs.

    • Retinal Whole Mounts: At the end of the study period (e.g., 7, 14, or 21 days post-crush), the retinas are dissected, flat-mounted, and the number of surviving fluorescently labeled RGCs is quantified using fluorescence microscopy. Alternatively, immunohistochemistry for RGC-specific markers like RBPMS can be used on the whole mounts.

G start Start retrograde_labeling Retrograde Labeling of RGCs (Optional) start->retrograde_labeling anesthesia Anesthetize Mouse retrograde_labeling->anesthesia on_exposure Expose Optic Nerve anesthesia->on_exposure on_crush Crush Optic Nerve on_exposure->on_crush drug_admin Administer Test Compound on_crush->drug_admin survival_period Allow for Survival Period (e.g., 14 days) drug_admin->survival_period retina_dissection Dissect and Flat-Mount Retina survival_period->retina_dissection rgc_quantification Quantify Surviving RGCs retina_dissection->rgc_quantification end End rgc_quantification->end

Caption: Optic Nerve Crush Experimental Workflow.

Conclusion

The available preclinical data strongly suggest that this compound possesses significant long-term neuroprotective effects in chronic glaucoma models. Its dual mechanism of action, involving both the direct protection of RGCs from excitotoxicity and the enhancement of the retinal microenvironment through the upregulation of neurotrophic factors, positions it as a promising therapeutic agent. While direct quantitative comparisons of RGC survival with newer classes of drugs like Rho kinase inhibitors are still needed, the evidence for its superiority over older beta-blockers like timolol in neuroprotective capacity is compelling. Further research should focus on head-to-head comparative studies in chronic glaucoma models to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

A Comparative Safety Analysis of Topical Beta-Blockers for Glaucoma Management, with a Focus on Levobetaxolol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the safety profiles of levobetaxolol and other topical beta-blockers, providing researchers, scientists, and drug development professionals with comparative data, experimental methodologies, and an examination of the underlying pharmacological principles governing their adverse effect profiles.

Topical beta-adrenergic antagonists have long been a cornerstone in the management of glaucoma, effectively lowering intraocular pressure (IOP) by reducing aqueous humor production. However, their therapeutic benefits are accompanied by a range of potential ocular and systemic side effects. This guide provides a comparative review of the safety profiles of several key topical beta-blockers, with a particular focus on this compound, the levo-isomer of betaxolol. We will delve into their receptor selectivity, compare their adverse effect profiles using available clinical data, and outline the experimental protocols used to evaluate their safety.

Pharmacological Differentiation: The Key to Understanding Safety

The safety profiles of topical beta-blockers are intrinsically linked to their pharmacological properties, most notably their selectivity for β1- versus β2-adrenergic receptors and the presence or absence of intrinsic sympathomimetic activity (ISA).

  • β1-Selective Agents (Cardioselective): this compound and its racemic parent compound, betaxolol, are β1-selective antagonists. This cardioselectivity is a significant factor in their improved systemic safety profile, particularly concerning respiratory function, as β2-receptors are predominant in the bronchial smooth muscle. Blockade of these receptors by non-selective beta-blockers can lead to bronchoconstriction, a significant risk for patients with asthma or chronic obstructive pulmonary disease (COPD).

  • Non-Selective Agents: Timolol and levobunolol are non-selective beta-blockers, meaning they block both β1 and β2 receptors with similar affinity. This lack of selectivity increases the risk of pulmonary side effects.

  • Intrinsic Sympathomimetic Activity (ISA): Carteolol is a non-selective beta-blocker that also possesses ISA. This means that in addition to blocking the effects of potent catecholamines like epinephrine, it provides a low level of beta-adrenergic stimulation. This partial agonist activity is thought to mitigate some of the systemic side effects associated with pure antagonists, such as bradycardia.[1]

The following diagram illustrates the signaling pathway involved in aqueous humor production and the site of action of topical beta-blockers.

Sympathetic_Nerve Sympathetic Nerve Ending Norepinephrine Norepinephrine Sympathetic_Nerve->Norepinephrine releases Beta_Receptor β-Adrenergic Receptor (on Ciliary Epithelium) Norepinephrine->Beta_Receptor binds to G_Protein Gs Protein Beta_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Aqueous_Production Aqueous Humor Production PKA->Aqueous_Production stimulates Topical_Beta_Blockers Topical Beta-Blockers (e.g., this compound, Timolol) Topical_Beta_Blockers->Beta_Receptor block

Beta-Adrenergic Signaling in Aqueous Humor Production

Comparative Safety Profiles: Ocular and Systemic Adverse Events

The following tables summarize the incidence of common ocular and systemic adverse events associated with various topical beta-blockers, based on data from clinical trials and post-marketing surveillance. It is important to note that direct comparison across different studies can be challenging due to variations in study design, patient populations, and methods of data collection.

Table 1: Comparative Incidence of Ocular Adverse Events

Adverse EventThis compoundBetaxololTimololCarteololLevobunolol
Stinging/Burning CommonUp to 25%[2][3]CommonLess Frequent[4]Common
Blurred Vision CommonReportedReportedReportedReported
Conjunctival Hyperemia Less FrequentLess FrequentReportedLess FrequentReported
Allergic Reactions RareRareReportedRareReported
Corneal Anesthesia PossiblePossibleReportedPossiblePossible

Table 2: Comparative Incidence of Systemic Adverse Events

Adverse EventThis compoundBetaxololTimololCarteololLevobunolol
Bradycardia Less FrequentLess FrequentMore Frequent[5]Less FrequentMore Frequent
Hypotension Less FrequentLess FrequentReportedLess FrequentReported
Bronchospasm Rare (due to β1-selectivity)Rare (due to β1-selectivity)Higher RiskLower Risk (due to ISA)Higher Risk
Fatigue/Dizziness ReportedReportedMore FrequentReportedMore Frequent
CNS Effects (e.g., depression) PossiblePossibleReportedPossiblePossible

Experimental Protocols for Safety Assessment in Clinical Trials

The evaluation of the safety of topical beta-blockers in clinical trials involves a rigorous and multi-faceted approach. The following outlines a typical experimental protocol for a randomized, double-masked, comparative clinical trial.

1. Patient Population:

  • Inclusion Criteria: Patients with a diagnosis of open-angle glaucoma or ocular hypertension, within a specified age range, and with an IOP above a certain threshold.

  • Exclusion Criteria: Patients with a history of bronchial asthma, severe COPD, sinus bradycardia, second or third-degree atrioventricular block, overt cardiac failure, or known hypersensitivity to any component of the study medications.

2. Study Design:

  • Randomization: Patients are randomly assigned to receive one of the study medications (e.g., this compound, timolol, or placebo).

  • Masking (Blinding): Both the patients and the investigators are unaware of the treatment assignment to prevent bias.

  • Washout Period: Prior to the study, patients discontinue their current glaucoma medications for a specified period to establish a baseline IOP.

3. Safety Assessments:

  • Ocular Examinations:

    • Slit-lamp biomicroscopy: To assess for conjunctival hyperemia, corneal changes, and anterior chamber reactions.

    • Visual acuity testing.

    • Corneal sensitivity testing.

    • Fundus examination: To monitor the optic nerve.

    • Patient-reported symptoms: Using standardized questionnaires to assess stinging, burning, itching, and blurred vision.

  • Systemic Assessments:

    • Vital signs: Heart rate and blood pressure are measured at baseline and at specified intervals throughout the study. Measurements are often taken at trough (just before the next dose) and peak (a few hours after administration) drug levels. 24-hour ambulatory blood pressure monitoring may be used for a more comprehensive assessment.

    • Pulmonary function tests (Spirometry): Particularly in studies involving non-selective beta-blockers or in patients with a history of respiratory conditions.

    • Electrocardiogram (ECG): To monitor for any cardiac conduction abnormalities.

    • Adverse event reporting: All adverse events, whether deemed related to the study drug or not, are recorded and evaluated by the investigators.

The following diagram illustrates a typical workflow for a clinical trial comparing the safety of two topical beta-blockers.

Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period Screening->Washout Baseline Baseline Assessment (IOP, Vitals, Ocular Exam) Washout->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A 1:1 Group_B Group B (e.g., Timolol) Randomization->Group_B Treatment_A Treatment Period (e.g., 12 weeks) Group_A->Treatment_A Treatment_B Treatment Period (e.g., 12 weeks) Group_B->Treatment_B Follow_Up_A Follow-up Visits (Safety & Efficacy Assessments) Treatment_A->Follow_Up_A Follow_Up_B Follow-up Visits (Safety & Efficacy Assessments) Treatment_B->Follow_Up_B Final_A Final Assessment Follow_Up_A->Final_A Final_B Final Assessment Follow_Up_B->Final_B Analysis Data Analysis (Statistical Comparison) Final_A->Analysis Final_B->Analysis

References

A Comparative Analysis of Levobetaxolol and Brimonidine in Experimental Glaucoma Models

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the neuroprotective efficacy of levobetaxolol and brimonidine in experimental glaucoma models reveals distinct mechanisms of action and a notable difference in the volume of direct evidence supporting retinal ganglion cell (RGC) survival. While brimonidine has been extensively studied in models that directly assess RGC preservation, the evidence for this compound's neuroprotective effects is primarily derived from studies on retinal ischemia and in vitro experiments, with a different set of outcome measures.

This guide synthesizes the available preclinical data for this compound and brimonidine, focusing on their efficacy in mitigating neuronal damage in experimental models relevant to glaucoma. Due to the absence of direct comparative studies in the same animal models, this analysis presents the findings for each drug individually, with a concluding summary that highlights the differences in the existing evidence.

This compound: Neuroprotection through Ion Channel Modulation

This compound, the S-isomer of betaxolol, is a cardioselective β1-adrenergic antagonist. Its primary mechanism of action in glaucoma is the reduction of intraocular pressure (IOP) by decreasing aqueous humor production.[1][2] Beyond its hypotensive effects, this compound is proposed to offer neuroprotection through its ability to block sodium and calcium channels.[2] This action is thought to be beneficial in protecting neurons from ischemic insults.[2][3]

Experimental Evidence for this compound

The primary in vivo evidence for this compound's neuroprotective effect comes from a rat model of ischemia/reperfusion injury. In this model, topical application of this compound was shown to attenuate the effects of ischemia, as measured by electroretinography (ERG). ERG data indicated a significant reversal of the reduction in the b-wave amplitude caused by ischemia. While this suggests a preservation of retinal function, direct quantification of retinal ganglion cell survival in this model was not reported.

Another study utilizing an in vitro model of hypoxia on purified retinal ganglion cells demonstrated that betaxolol, the racemic mixture containing this compound, increased the viability of these cells in a dose-dependent manner.

Brimonidine: A Dual-Action Agent with Demonstrated RGC Protection

Brimonidine is a selective alpha-2 adrenergic agonist that lowers IOP through a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow. A significant body of preclinical research has focused on its neuroprotective properties, independent of its IOP-lowering effects. These studies have consistently demonstrated its ability to enhance retinal ganglion cell survival in various experimental glaucoma models.

Experimental Evidence for Brimonidine

Multiple studies in rat models of optic nerve crush and episcleral vein cauterization have provided quantitative evidence of brimonidine's neuroprotective efficacy. In an optic nerve crush model, intraperitoneal injections of brimonidine resulted in a significantly higher RGC survival rate compared to a control group.

In a separate study using the episcleral vein cauterization model to induce chronic ocular hypertension, systemic administration of brimonidine via a subcutaneous pump for eight weeks prevented or significantly reduced the loss of RGCs. This neuroprotective effect was observed even though systemic administration did not lower IOP, underscoring its pressure-independent mechanism of action.

Data Summary

The following tables summarize the quantitative data from key experimental studies on this compound and brimonidine. It is important to note that the experimental models and outcome measures are different, precluding a direct comparison of efficacy.

Table 1: Efficacy of this compound in Experimental Models

Experimental ModelAnimal ModelTreatmentOutcome MeasureResultCitation
Ischemia/ReperfusionRatTopical this compoundElectroretinogram (ERG) b-wave amplitudeSignificant reversal of ischemia-induced reduction
HypoxiaPurified Rat RGCsBetaxolol (10⁻⁶M)Cell ViabilityIncreased to 60.5% vs. 51.5% in untreated hypoxic cells

Table 2: Efficacy of Brimonidine in Experimental Glaucoma Models

Experimental ModelAnimal ModelTreatmentOutcome MeasureResultCitation
Optic Nerve CrushRatIntraperitoneal Brimonidine (1 mg/kg)RGC Survival Rate61.0% ± 6.0% vs. 53.5% ± 8.0% in control
Episcleral Vein CauterizationRatSystemic Brimonidine (1 mg/kg/day)RGC DensityPrevented or significantly reduced RGC loss

Experimental Protocols

Ischemia/Reperfusion Injury Model (this compound)

In a study evaluating this compound, retinal ischemia was induced in rats by raising the intraocular pressure above the systolic blood pressure for a defined period. Following this ischemic insult, reperfusion was allowed. This compound was applied topically before and during the reperfusion period. The primary outcome was the assessment of retinal function via electroretinography.

Optic Nerve Crush Model (Brimonidine)

The optic nerve crush model in rats is a common method to induce acute axonal injury and subsequent retinal ganglion cell death. The optic nerve is surgically exposed and crushed with calibrated forceps for a specific duration. In a representative study, brimonidine was administered intraperitoneally before and after the crush injury. Retinal ganglion cell survival was quantified at the end of the study period by retrograde labeling with a fluorescent tracer injected into the superior colliculus, followed by manual counting of labeled cells in retinal flat mounts.

Episcleral Vein Cauterization Model (Brimonidine)

To create a model of chronic ocular hypertension, the episcleral veins of rats are surgically cauterized. This procedure obstructs aqueous humor outflow, leading to a sustained elevation of IOP. In a key study, brimonidine was delivered systemically via a subcutaneous pump for several weeks. The neuroprotective effect was assessed by quantifying the density of immuno-labelled retinal ganglion cells in retinal cross-sections.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Mechanism of this compound

This compound's neuroprotective effects are thought to be mediated by its ability to block voltage-gated sodium and L-type calcium channels. In conditions of ischemic stress, excessive influx of these ions can lead to excitotoxicity and neuronal cell death. By inhibiting this influx, this compound may help maintain ionic homeostasis and preserve neuronal integrity.

G cluster_0 Pathophysiological Cascade cluster_1 Therapeutic Intervention Ischemic Insult Ischemic Insult Excessive Na+ and Ca2+ Influx Excessive Na+ and Ca2+ Influx Ischemic Insult->Excessive Na+ and Ca2+ Influx Excitotoxicity Excitotoxicity Excessive Na+ and Ca2+ Influx->Excitotoxicity Neuronal Cell Death Neuronal Cell Death Excitotoxicity->Neuronal Cell Death This compound This compound Na+ and Ca2+ Channel Blockade Na+ and Ca2+ Channel Blockade This compound->Na+ and Ca2+ Channel Blockade Preservation of Ionic Homeostasis Preservation of Ionic Homeostasis Na+ and Ca2+ Channel Blockade->Preservation of Ionic Homeostasis Neuroprotection Neuroprotection Preservation of Ionic Homeostasis->Neuroprotection

Caption: Proposed neuroprotective pathway of this compound.

Proposed Neuroprotective Mechanism of Brimonidine

Brimonidine, as a selective alpha-2 adrenergic agonist, is believed to exert its neuroprotective effects through multiple pathways. Activation of alpha-2 receptors on retinal ganglion cells can trigger intracellular signaling cascades that promote cell survival and inhibit apoptosis. These pathways may involve the upregulation of anti-apoptotic proteins and neurotrophic factors.

G cluster_0 Pathophysiological Cascade cluster_1 Therapeutic Intervention Glaucomatous Insult Glaucomatous Insult Apoptotic Signals Apoptotic Signals Glaucomatous Insult->Apoptotic Signals RGC Death RGC Death Apoptotic Signals->RGC Death Brimonidine Brimonidine Alpha-2 Receptor Activation Alpha-2 Receptor Activation Brimonidine->Alpha-2 Receptor Activation Upregulation of Survival Factors Upregulation of Survival Factors Alpha-2 Receptor Activation->Upregulation of Survival Factors Inhibition of Apoptosis Inhibition of Apoptosis Upregulation of Survival Factors->Inhibition of Apoptosis RGC Survival RGC Survival Inhibition of Apoptosis->RGC Survival

Caption: Proposed neuroprotective pathway of brimonidine.

Experimental Workflow for RGC Survival Analysis

The general workflow for assessing neuroprotection in experimental glaucoma models involves inducing the disease, administering the therapeutic agent, and subsequently quantifying the survival of retinal ganglion cells.

G Induction of Experimental Glaucoma Induction of Experimental Glaucoma Drug Administration Drug Administration Induction of Experimental Glaucoma->Drug Administration Retrograde Labeling of RGCs Retrograde Labeling of RGCs Drug Administration->Retrograde Labeling of RGCs Retinal Tissue Processing Retinal Tissue Processing Retrograde Labeling of RGCs->Retinal Tissue Processing Quantification of Surviving RGCs Quantification of Surviving RGCs Retinal Tissue Processing->Quantification of Surviving RGCs

Caption: General experimental workflow for RGC survival studies.

Conclusion

Based on the currently available preclinical evidence, brimonidine has a more established profile as a neuroprotective agent in experimental glaucoma models that directly assess retinal ganglion cell survival. Multiple studies using models of both acute and chronic optic nerve injury have demonstrated its ability to preserve RGCs, independent of its IOP-lowering effects.

References

A Comparative Analysis of Levobetaxolol and Carteolol on Corneal Sensitivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the differential effects of two commonly used ophthalmic beta-blockers, levobetaxolol and carteolol, on corneal sensitivity. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform preclinical and clinical research. While direct comparative studies are limited, this guide synthesizes findings from individual drug studies to highlight key differences in their potential to induce corneal anesthesia.

Executive Summary

Topical beta-blockers are a cornerstone in the management of glaucoma and ocular hypertension. However, their potential to alter corneal sensitivity, a critical factor for ocular surface health and patient comfort, varies. This guide focuses on this compound, a cardioselective beta-1 adrenergic antagonist, and carteolol, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA). Evidence suggests that carteolol has a minimal to negligible effect on corneal sensitivity. In contrast, this compound, as the active isomer of betaxolol, may possess a greater potential to reduce corneal sensitivity, a factor attributable to the membrane-stabilizing properties observed with betaxolol.

Data Presentation: Quantitative Effects on Corneal Sensitivity

The following table summarizes the reported effects of this compound and carteolol on corneal sensitivity based on available clinical data. It is important to note the absence of a head-to-head clinical trial, necessitating an indirect comparison of findings from separate studies.

Drug Concentration Key Findings on Corneal Sensitivity Supporting Evidence
This compound 0.5%No significant membrane-stabilizing (local anesthetic) activity is officially reported.[1] However, as the active S-isomer of betaxolol, it may share its propensity to reduce corneal sensitivity. Studies on betaxolol show a greater reduction in corneal sensitivity compared to timolol.Indirect evidence from studies on betaxolol and other beta-blockers.[2] A study on levobunolol 0.5% (another beta-blocker) showed a statistically significant, albeit slight, reduction in corneal sensitivity, which was noted to be approximately half that of betaxolol 0.5%.
Carteolol 1%, 2%Generally reported to have no significant effects on corneal sensitivity in clinical trials.[3] A placebo-controlled study using 2% carteolol found no statistically significant decrease in corneal sensitivity.[1] However, decreased corneal sensitivity is listed as an occasional adverse reaction in some product labeling.[3] It is characterized as having no significant membrane-stabilizing activity.Clinical trials and specific studies on carteolol's local anesthetic effect.

Experimental Protocols

The primary method for quantifying corneal sensitivity in the cited studies is Cochet-Bonnet esthesiometry.

Cochet-Bonnet Esthesiometry Protocol

This technique involves the use of a handheld instrument consisting of a single, retractable nylon monofilament of a specific diameter. The length of the filament can be adjusted, and the force required to bend the filament upon contact with the cornea is inversely proportional to its length.

Procedure:

  • Subject Preparation: The subject is seated comfortably at a slit lamp. No topical anesthetic is applied to the eye being tested.

  • Instrument Handling: The examiner holds the Cochet-Bonnet esthesiometer, ensuring the nylon filament is fully retracted.

  • Filament Application: The filament is extended to its maximum length (typically 6 cm) and brought into contact perpendicularly with the center of the cornea.

  • Threshold Determination: The length of the filament is progressively shortened, thereby increasing the force applied, until the subject reports a sensation of touch.

  • Recording: The length of the filament at which the sensation is first perceived is recorded. This measurement serves as a quantitative measure of corneal sensitivity.

  • Data Analysis: Changes in corneal sensitivity are assessed by comparing the filament length required for sensation before and at various time points after the administration of the ophthalmic solution. A shorter filament length indicates reduced corneal sensitivity (corneal hypoesthesia or anesthesia).

Signaling Pathways and Mechanisms

The local anesthetic effect of some beta-blockers on the cornea is attributed to their membrane-stabilizing activity . This is distinct from their beta-adrenergic receptor blocking activity.

Proposed Mechanism of Beta-Blocker Induced Corneal Anesthesia

The following diagram illustrates the proposed mechanism by which certain beta-blockers can reduce corneal sensitivity. This effect is primarily due to the blockade of voltage-gated sodium channels in the corneal nerve cell membranes.

G cluster_corneal_nerve Corneal Nerve Cell Membrane Na_channel Voltage-Gated Sodium Channel nerve_impulse Nerve Impulse (Action Potential) Na_channel->nerve_impulse Na+ influx sensation Sensation Signal to Brain nerve_impulse->sensation Propagation beta_blocker Beta-Blocker with Membrane-Stabilizing Activity beta_blocker->Na_channel Blocks Channel

Mechanism of Beta-Blocker Induced Corneal Anesthesia

This diagram illustrates that beta-blockers with membrane-stabilizing activity can physically obstruct voltage-gated sodium channels on corneal nerves. This blockage prevents the influx of sodium ions, which is essential for the generation and propagation of action potentials. The interruption of this nerve impulse transmission to the brain results in a reduction or loss of corneal sensation. The degree of this effect is often correlated with the lipophilicity of the beta-blocker.

Experimental Workflow for Assessing Corneal Sensitivity

The following diagram outlines a typical experimental workflow for a clinical trial assessing the effects of ophthalmic solutions on corneal sensitivity.

G screening Subject Screening (Healthy Eyes) baseline Baseline Corneal Sensitivity Measurement (Cochet-Bonnet Esthesiometry) screening->baseline randomization Randomization baseline->randomization group_a Group A: This compound Instillation randomization->group_a group_b Group B: Carteolol Instillation randomization->group_b group_c Group C: Placebo Instillation randomization->group_c post_instillation Post-Instillation Sensitivity Measurements (e.g., 1, 5, 15, 30, 60 mins) group_a->post_instillation group_b->post_instillation group_c->post_instillation data_analysis Data Analysis and Comparison of Groups post_instillation->data_analysis

Clinical Trial Workflow for Corneal Sensitivity Assessment

Conclusion

Based on the available evidence, carteolol appears to have a more favorable profile regarding corneal sensitivity, with studies indicating a lack of significant anesthetic effect. This compound, while not directly studied in a comparative trial, may have a higher likelihood of reducing corneal sensitivity due to its relationship with betaxolol. For researchers and clinicians, this differential effect is a crucial consideration in the selection of beta-blockers, particularly for patients with pre-existing ocular surface disease, contact lens wearers, or those at risk of neurotrophic keratitis. Further direct comparative studies are warranted to definitively quantify the differential effects of these two agents on corneal sensitivity.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Levobetaxolol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of pharmaceutical compounds is a critical aspect of laboratory safety and environmental stewardship. For researchers and professionals in drug development, understanding and implementing the correct disposal procedures for substances like Levobetaxolol is not only a matter of regulatory compliance but also a core component of responsible scientific practice. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

I. Regulatory Framework and Waste Classification

The primary regulation governing the disposal of chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Under RCRA, it is the responsibility of the waste generator—in this case, the researcher or laboratory—to determine if a chemical waste is hazardous.[1][2]

Hazardous Waste Determination for this compound:

At present, this compound is not specifically listed as a P-listed (acutely hazardous) or U-listed (toxic) hazardous waste under RCRA. However, a pharmaceutical waste can still be considered hazardous if it exhibits one or more of the following characteristics:

  • Ignitability: Flashpoint < 60°C (140°F).

  • Corrosivity: pH ≤ 2 or ≥ 12.5.

  • Reactivity: Unstable, reacts violently with water, or generates toxic gases.

  • Toxicity: Contains certain contaminants at concentrations above specified limits.

It is crucial to consult your institution's Environmental Health and Safety (EHS) department to make a formal hazardous waste determination for your specific this compound waste stream. The composition of the waste, including any solvents or other chemicals present, will influence this classification.

II. Step-by-Step Disposal Procedures for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as potentially hazardous until a formal determination is made.

  • Segregate this compound waste at the point of generation. Do not mix it with non-hazardous waste or other chemical waste streams unless instructed to do so by your EHS department.

  • Separate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, and empty vials) from liquid waste (e.g., unused solutions, rinsates).

Step 2: Waste Collection and Labeling

  • Use appropriate, leak-proof, and chemically compatible waste containers provided by your institution's EHS program.

  • Label all waste containers clearly with "Hazardous Waste" (or as directed by EHS), the full chemical name "this compound," and any other components in the waste stream (e.g., solvents, buffers). The date of accumulation should also be included.

Step 3: Consultation with Environmental Health and Safety (EHS)

  • Contact your institution's EHS department to inform them of the this compound waste you have generated.

  • Provide them with all relevant information, including the quantity of waste and its composition.

  • Follow the specific guidance provided by your EHS department for the final disposal of the waste. They will arrange for a pickup by a licensed hazardous waste contractor.

Step 4: On-site Neutralization (if deemed appropriate by EHS)

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed.

  • The rinsate from the triple-rinsing process must be collected and disposed of as liquid hazardous waste.

  • Consult with your EHS department for specific procedures regarding the disposal of triple-rinsed containers.

III. Quantitative Data and Disposal Considerations

Parameter Guideline/Consideration Regulatory Basis
RCRA Waste Classification Generator's responsibility to determine if hazardous.[1]40 CFR Part 261
P- or U-Listed Waste This compound is not explicitly listed.40 CFR § 261.33
Characteristic Waste Must be evaluated for ignitability, corrosivity, reactivity, and toxicity.40 CFR §§ 261.21-261.24
Container Labeling Must include "Hazardous Waste," chemical name, and accumulation start date.40 CFR Part 262
Disposal Method Incineration at a permitted hazardous waste facility is the standard for non-creditable hazardous pharmaceutical waste.EPA Regulations

IV. Experimental Protocols for Chemical Degradation of Beta-Blockers

The following are summaries of advanced experimental methods for the degradation of beta-blockers found in scientific literature. These are not recommended for routine laboratory disposal and should only be conducted in a controlled research setting by trained professionals with appropriate safety measures in place.

1. Electrochemical Oxidation:

  • Objective: To degrade beta-blockers in aqueous solutions using electrochemical advanced oxidation processes (EAOPs).

  • Methodology: Anodic oxidation (AO) or electro-Fenton (EF) processes can be employed. In a study on atenolol, a model beta-blocker, the EF process with a platinum anode and a carbon-felt cathode at pH 3.0 showed high efficiency in both destruction and mineralization of the compound.[3] The process involves the in-situ generation of hydroxyl radicals, which are powerful oxidizing agents.[3]

  • Results: The EF process demonstrated pseudo-first-order kinetics for the destruction of atenolol.

2. Photodegradation:

  • Objective: To investigate the degradation of beta-blockers in water through exposure to light.

  • Methodology: Aqueous solutions of beta-blockers such as propranolol, atenolol, and metoprolol were exposed to a solar irradiator. The degradation kinetics were then measured.

  • Results: Direct photolysis was found to follow pseudo-first-order kinetics. The half-life of propranolol was significantly shorter than that of atenolol and metoprolol, indicating its higher susceptibility to photodegradation.

V. Mandatory Visualizations

Levobetaxolol_Disposal_Workflow start Start: this compound Waste Generated identify Identify and Segregate Waste (Solid vs. Liquid) start->identify label Collect in Labeled, Compatible Waste Containers identify->label consult_ehs Consult Institutional EHS Department label->consult_ehs hazardous_det Hazardous Waste Determination (RCRA Characteristics) consult_ehs->hazardous_det Provide Waste Information non_hazardous Dispose as Non-Hazardous Waste (per EHS guidance) hazardous_det->non_hazardous Determined Non-Hazardous hazardous Manage as Hazardous Waste hazardous_det->hazardous Determined Hazardous end End: Proper Disposal non_hazardous->end pickup Arrange for Hazardous Waste Pickup (via EHS) hazardous->pickup pickup->end Disposal_Method_Factors disposal_method Appropriate Disposal Method for this compound rcra_class RCRA Classification (Hazardous vs. Non-Hazardous) rcra_class->disposal_method inst_policy Institutional Policies (EHS Guidelines) inst_policy->disposal_method waste_form Form of Waste (Solid, Liquid, Concentration) waste_form->disposal_method state_regs State and Local Regulations state_regs->disposal_method

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobetaxolol
Reactant of Route 2
Reactant of Route 2
Levobetaxolol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.